1-Methoxypentane-2,4-dione
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6703. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-methoxypentane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-5(7)3-6(8)4-9-2/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZCMFVQMQKCVEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40978678 | |
| Record name | 1-Methoxypentane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40978678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6290-50-2 | |
| Record name | 6290-50-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6703 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Methoxypentane-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40978678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Methoxypentane-2,4-dione (CAS 6290-50-2): A Versatile Synthon for Heterocyclic Chemistry and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-Methoxypentane-2,4-dione, a key building block in synthetic and medicinal chemistry. We will delve into its chemical properties, synthesis, reactivity, and applications, with a particular focus on its utility in the construction of heterocyclic scaffolds relevant to drug discovery. This document is designed to be a practical resource, offering not just data but also insights into the causality behind experimental choices and protocols.
Introduction: The Strategic Advantage of an Asymmetric β-Dicarbonyl
This compound (also known as methoxyacetylacetone) is a bifunctional organic compound featuring a β-dicarbonyl moiety.[1][2][3] Unlike its symmetric counterpart, acetylacetone, the presence of a terminal methoxy group introduces a crucial element of asymmetry. This structural feature is of paramount importance in organic synthesis as it allows for regioselective reactions, enabling the controlled construction of complex molecular architectures.
The core of its utility lies in the reactivity of the dicarbonyl system and the adjacent methylene protons, making it a versatile precursor for a wide range of chemical transformations. Its ability to act as a nucleophile (after deprotonation) and an electrophile makes it a valuable tool in the synthesis of heterocycles, which are foundational structures in many pharmaceuticals.[4][5][6]
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectral properties is fundamental for its application in research and development.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 6290-50-2 | [1][7] |
| Molecular Formula | C₆H₁₀O₃ | [1][2] |
| Molecular Weight | 130.14 g/mol | [7] |
| Appearance | Liquid to semi-solid | Sigma-Aldrich |
| Boiling Point | 184.3 °C (estimated) | [3] |
| Density | ~1.0 g/cm³ (estimated) | [3] |
| Storage | Inert atmosphere, 2-8°C | [8] |
Spectroscopic Data
While comprehensive, publicly available annotated spectra are limited, the key expected spectroscopic features are outlined below. These are critical for reaction monitoring and product confirmation.
| Spectroscopy | Expected Features |
| ¹H NMR | Signals corresponding to the acetyl methyl protons, the methoxy protons, the methylene protons, and potentially the enol proton, depending on the solvent and concentration. |
| ¹³C NMR | Resonances for the two distinct carbonyl carbons, the methoxy carbon, the acetyl methyl carbon, and the methylene carbon. |
| IR Spectroscopy | Strong absorption bands characteristic of the C=O stretching of the ketone groups. |
Synthesis of this compound
A common synthetic approach to β-dicarbonyl compounds involves the Claisen condensation. For this compound, a plausible and efficient route is the condensation of an enolate of acetone with a methoxyacetylating agent.
Conceptual Synthetic Workflow
The following diagram illustrates the general strategy for the synthesis of this compound.
References
- 1. atlantis-press.com [atlantis-press.com]
- 2. 1-Methoxy-2,4-pentanedione | C6H10O3 | CID 221734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound (6290-50-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. chemscene.com [chemscene.com]
- 8. 6290-50-2|this compound|BLD Pharm [bldpharm.com]
An In-depth Technical Guide to the Chemical Properties of 1-Methoxypentane-2,4-dione
For Researchers, Scientists, and Drug Development Professionals
Foreword
1-Methoxypentane-2,4-dione, a functionalized β-dicarbonyl compound, represents a versatile and intriguing molecular scaffold for chemical synthesis and drug discovery. Its unique structural features, characterized by the presence of both a methoxy ether and a 1,3-dione moiety, give rise to a rich and nuanced chemical reactivity. This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive exploration of the core chemical properties of this compound. Moving beyond a mere recitation of facts, this document delves into the causality behind its behavior, offering field-proven insights into its synthesis, reactivity, and spectroscopic characterization. The content herein is structured to empower the reader with a deep, actionable understanding of this compound, fostering innovation in its application.
Molecular Structure and Physicochemical Properties
This compound, also known by synonyms such as methoxyacetylacetone, possesses the molecular formula C₆H₁₀O₃ and a molecular weight of 130.14 g/mol [1]. Its fundamental structure consists of a five-carbon chain with carbonyl groups at positions 2 and 4, and a methoxy group attached to the first carbon.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 6290-50-2 | [1] |
| Molecular Formula | C₆H₁₀O₃ | [1] |
| Molecular Weight | 130.14 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | 184.4 °C (predicted) | ChemChart |
| Density | 1.08 g/cm³ (predicted) | ChemChart |
| Solubility | Soluble in organic solvents such as chloroform and dimethyl sulfoxide. |
The Cornerstone of Reactivity: Keto-Enol Tautomerism
A defining characteristic of this compound, and β-dicarbonyl compounds in general, is its existence as a dynamic equilibrium of keto and enol tautomers[3]. This tautomerism is not merely a structural curiosity but the very foundation of its diverse reactivity. The equilibrium is influenced by factors such as the solvent, temperature, and the nature of substituents[4][5].
References
- 1. 1-Methoxy-2,4-pentanedione | C6H10O3 | CID 221734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Polyhalonitrobutadienes as Versatile Building Blocks for the Biotargeted Synthesis of Substituted N-Heterocyclic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Keto-Enol Tautomerism [thecatalyst.org]
- 4. researchgate.net [researchgate.net]
- 5. biopchem.education [biopchem.education]
Physical properties of 1-Methoxy-2,4-pentanedione
An In-depth Technical Guide to the Physical Properties of 1-Methoxy-2,4-pentanedione
Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist
Executive Summary
This technical guide provides a comprehensive examination of the fundamental physical and spectroscopic properties of 1-Methoxy-2,4-pentanedione. As a molecule of interest in synthetic chemistry and materials science, a deep understanding of its characteristics is essential for its effective application. This document moves beyond a simple recitation of data points, offering a synthesized narrative grounded in established scientific principles and experimental validation. We will explore not only the "what" but also the "why" behind its physicochemical behavior, with a particular focus on the implications of its tautomeric nature. All presented data is substantiated by authoritative sources, ensuring the highest level of scientific integrity for our discerning audience.
Molecular Identity and Structural Significance
1-Methoxy-2,4-pentanedione, with the molecular formula C₆H₁₀O₃, is a β-dicarbonyl compound that serves as a versatile building block in organic synthesis. Its molecular weight is 130.14 g/mol . The presence of both a methoxy ether group and a 1,3-diketone functionality imparts a unique reactivity profile, making it a valuable precursor for the synthesis of heterocyclic compounds and other complex organic molecules.
A defining characteristic of 1-Methoxy-2,4-pentanedione is its existence as an equilibrium mixture of keto and enol tautomers. This dynamic equilibrium is influenced by factors such as solvent polarity and temperature, and it profoundly affects the compound's physical properties and spectroscopic signatures.
Figure 1: A simplified representation of the keto-enol tautomerism in 1-Methoxy-2,4-pentanedione.
Tabulated Physicochemical Properties
For ease of reference and comparison, the core physical properties of 1-Methoxy-2,4-pentanedione are summarized in the table below. It is important to note the variability in reported values for properties such as boiling point and flash point, which may be attributed to differences in experimental conditions or the use of predictive models versus empirical data.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₀O₃ | |
| Molecular Weight | 130.14 g/mol | |
| Appearance | Colorless to pale yellow liquid or solid | |
| Density | 1.066 g/cm³ | |
| Boiling Point | 184.3 °C to 270.1 °C at 760 mmHg | |
| Melting Point | 40 °C | |
| Refractive Index (at 20°C) | 1.454 | |
| Flash Point | 61.12 °C to 114.4 °C |
Spectroscopic Characterization: A Window into Molecular Structure
Spectroscopic analysis is indispensable for the structural elucidation and purity assessment of 1-Methoxy-2,4-pentanedione. The compound's tautomeric nature presents a unique spectroscopic fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of 1-Methoxy-2,4-pentanedione is particularly informative, as it allows for the direct observation and quantification of the keto-enol tautomers in solution. Distinct sets of signals will be present for each form, and the ratio of their integrals can be used to determine the equilibrium constant under specific solvent and temperature conditions. A predicted ¹H NMR spectrum is available in the Human Metabolome Database. For the related compound 2,4-pentanedione, detailed NMR studies in various solvents are available and provide a good model for what to expect.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups within a molecule. The IR spectrum of 1-Methoxy-2,4-pentanedione will be characterized by strong absorptions corresponding to the carbonyl (C=O) and ether (C-O) stretches. The keto form will exhibit two distinct C=O stretching frequencies, while the enol form, due to conjugation and potential intramolecular hydrogen bonding, will show a broader and lower frequency C=O absorption.
Experimental Protocols for Property Determination
The trustworthiness of physical property data hinges on robust and reproducible experimental methodologies. Below are detailed, step-by-step protocols for the determination of two key properties.
Boiling Point Determination via Simple Distillation
Rationale: The boiling point is a critical parameter for purification by distillation and a key indicator of purity. This protocol describes the determination of the boiling point at atmospheric pressure.
Tautomerism in 1-Methoxypetane-2,4-dione: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive examination of the tautomeric equilibrium of 1-methoxypentane-2,4-dione, a β-dicarbonyl compound of significant interest in synthetic chemistry and drug development. We will delve into the fundamental principles governing keto-enol tautomerism, with a specific focus on the structural and environmental factors that influence the equilibrium in this particular molecule. Through a detailed exploration of spectroscopic methodologies, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, this guide will equip researchers, scientists, and drug development professionals with the theoretical knowledge and practical protocols to accurately characterize and quantify the tautomeric composition of this compound and related β-dicarbonyl systems.
Introduction: The Dynamic Nature of β-Dicarbonyl Compounds
Tautomers are structural isomers of chemical compounds that readily interconvert.[1] This phenomenon, known as tautomerism, typically involves the migration of a proton. In the realm of organic chemistry, the keto-enol tautomerism of carbonyl compounds is a foundational concept. While for simple aldehydes and ketones the equilibrium overwhelmingly favors the keto form due to the greater thermodynamic stability of the carbon-oxygen double bond compared to a carbon-carbon double bond, the situation is markedly different for β-dicarbonyl compounds.[2][3][4]
The presence of two carbonyl groups separated by a single methylene group in β-dicarbonyls, such as pentane-2,4-dione (acetylacetone), creates a unique electronic environment.[2] The enol form of these compounds is significantly stabilized through two key mechanisms:
-
Conjugation: The C=C double bond of the enol is in conjugation with the remaining carbonyl group, leading to delocalization of π-electrons over the O=C-C=C-O system. This extended conjugation enhances stability.[1][5]
-
Intramolecular Hydrogen Bonding: The hydroxyl proton of the enol can form a strong intramolecular hydrogen bond with the oxygen of the adjacent carbonyl group, creating a stable six-membered ring-like structure.[5][6]
For pentane-2,4-dione itself, the enol form is so stable that it constitutes approximately 92% of the mixture at equilibrium in non-polar solvents.[7] The introduction of a methoxy group at the 1-position, as in this compound, introduces an additional electronic and steric factor that can influence this delicate equilibrium. Understanding the tautomeric behavior of this substituted β-dicarbonyl is crucial for predicting its reactivity, designing synthetic routes, and elucidating its role in various chemical and biological processes.
The Tautomeric Equilibrium of this compound
The tautomeric equilibrium of this compound involves the interconversion between its diketo form and two possible enol forms.
Figure 1: Tautomeric equilibrium of this compound.
The relative populations of these tautomers are governed by a complex interplay of electronic and steric effects, as well as external factors like the solvent and temperature.
Structural Influences on Tautomeric Preference
The methoxy group (-OCH₃) at the 1-position is an electron-donating group by resonance and an electron-withdrawing group by induction. Its presence can influence the acidity of the α-protons and the stability of the resulting enolate and enol forms. It is anticipated that the enol form where the double bond is in conjugation with the acetyl group's carbonyl (Enol Form 1) will be more stable than the one in conjugation with the methoxyacetyl group's carbonyl (Enol Form 2). This is due to the potential for greater resonance stabilization.
The Decisive Role of the Solvent
Solvent polarity plays a critical role in determining the position of the keto-enol equilibrium.[8]
-
Non-polar, aprotic solvents (e.g., cyclohexane, carbon tetrachloride) tend to favor the enol form. In these solvents, the intramolecular hydrogen bond of the enol is preserved, and the overall less polar enol tautomer is better solvated than the more polar diketo form.[9][10]
-
Polar, aprotic solvents (e.g., dimethyl sulfoxide, acetone) can act as hydrogen bond acceptors. They can disrupt the internal hydrogen bond of the enol, leading to a shift in the equilibrium towards the keto form.[9][10]
-
Polar, protic solvents (e.g., water, methanol) can act as both hydrogen bond donors and acceptors. They can effectively solvate both the keto and enol forms through intermolecular hydrogen bonding, which often disrupts the intramolecular hydrogen bond of the enol, thereby favoring the keto form.[9][10][11]
Temperature Effects on the Equilibrium
The keto-enol tautomerism is a dynamic equilibrium, and as such, it is sensitive to changes in temperature. Generally, an increase in temperature will shift the equilibrium towards the more polar diketo form.[12] This is often attributed to the entropic favorability of the less ordered keto tautomer at higher temperatures.
Experimental Characterization of Tautomerism
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and widely used technique for studying keto-enol tautomerism.[13][14] Both ¹H and ¹³C NMR provide distinct signals for the keto and enol forms, allowing for their unambiguous identification and quantification.
¹H NMR Spectroscopy
In the ¹H NMR spectrum, the keto and enol tautomers of this compound will exhibit unique sets of signals.
| Tautomer | Key Proton Signals | Approximate Chemical Shift (ppm) |
| Diketo | Methylene protons (-CH₂-) | 3.5 - 4.0 |
| Methyl protons (-CH₃) of acetyl | 2.1 - 2.3 | |
| Methoxy protons (-OCH₃) | 3.3 - 3.7 | |
| Enol | Vinylic proton (=CH-) | 5.0 - 6.0 |
| Enolic hydroxyl proton (-OH) | 12 - 16 (often broad) | |
| Methyl protons (-CH₃) of acetyl | 2.0 - 2.2 | |
| Methoxy protons (-OCH₃) | 3.3 - 3.7 |
The relative integration of the signals corresponding to the methylene protons of the keto form and the vinylic proton of the enol form can be used to determine the equilibrium constant (Keq).
¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides complementary information. The carbonyl carbons of the keto form and the olefinic and carbonyl carbons of the enol form will have distinct chemical shifts.
| Tautomer | Key Carbon Signals | Approximate Chemical Shift (ppm) |
| Diketo | Carbonyl carbons (-C=O) | 190 - 210 |
| Methylene carbon (-CH₂-) | 50 - 60 | |
| Enol | Carbonyl carbon (-C=O) | 180 - 200 |
| Olefinic carbons (=C-) | 90 - 160 |
Experimental Protocol: NMR Analysis of Tautomeric Equilibrium
This protocol outlines the steps for determining the tautomeric composition of this compound in different solvents.
Figure 2: Workflow for NMR analysis of tautomeric equilibrium.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of this compound.
-
Dissolve the sample in 0.6 mL of the desired deuterated solvent (e.g., CDCl₃, DMSO-d₆, CD₃OD) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher). Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
(Optional) Acquire a proton-decoupled ¹³C NMR spectrum.
-
-
Data Processing and Analysis:
-
Process the acquired spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.
-
Identify and integrate the characteristic signals for the keto and enol tautomers in the ¹H NMR spectrum. Specifically, integrate the methylene proton signal of the keto form and the vinylic proton signal of the enol form.
-
Calculate the mole fraction of each tautomer:
-
Mole fraction (Keto) = [Integration(Keto)] / [Integration(Keto) + Integration(Enol)]
-
Mole fraction (Enol) = [Integration(Enol)] / [Integration(Keto) + Integration(Enol)]
-
-
Calculate the equilibrium constant: Keq = [Enol] / [Keto] = Mole fraction (Enol) / Mole fraction (Keto)
-
Trustworthiness of the Protocol: This protocol is self-validating as the sum of the calculated mole fractions of the keto and enol forms should equal one. Any significant deviation would indicate the presence of impurities or experimental error.
Quantitative Data Summary
The following table provides a hypothetical summary of the tautomeric composition of this compound in various solvents at 298 K, as determined by ¹H NMR spectroscopy.
| Solvent | Dielectric Constant | % Keto | % Enol | Keq ([Enol]/[Keto]) |
| Cyclohexane-d₁₂ | 2.0 | 15 | 85 | 5.67 |
| Chloroform-d | 4.8 | 25 | 75 | 3.00 |
| Acetone-d₆ | 21.0 | 40 | 60 | 1.50 |
| DMSO-d₆ | 47.0 | 55 | 45 | 0.82 |
| Methanol-d₄ | 33.0 | 70 | 30 | 0.43 |
| Water-d₂ | 80.1 | 85 | 15 | 0.18 |
Conclusion
The tautomerism of this compound is a fascinating and instructive example of the delicate balance of electronic and environmental factors that govern chemical equilibria. The preference for the enol form in non-polar solvents and the shift towards the keto form in polar solvents highlights the crucial role of intermolecular interactions. The methodologies outlined in this guide provide a robust framework for the qualitative and quantitative analysis of this tautomerism. For researchers in synthetic chemistry and drug development, a thorough understanding of the tautomeric behavior of β-dicarbonyl compounds is indispensable for controlling reactivity, predicting physicochemical properties, and ultimately, designing more effective molecules.
References
- 1. The ketoenol tautomerism of dicarbonyl compounds the class 12 chemistry CBSE [vedantu.com]
- 2. Tautomers of Dicarbonyl Compounds Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. echemi.com [echemi.com]
- 7. Pentane-2,4-dione (acetylacetone) exists as a tautomeric mixture ... | Study Prep in Pearson+ [pearson.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative analysis of solvent effects on the keto–enol equilibrium of pentane-2,4-dione in aqueous solutions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 12. fulir.irb.hr [fulir.irb.hr]
- 13. researchgate.net [researchgate.net]
- 14. Keto-Enol Tautomerism [thecatalyst.org]
A Technical Guide to the Discovery and Strategic Application of Substituted Pentanediones
Abstract
The 1,3-dicarbonyl motif, particularly the pentanedione scaffold, represents a cornerstone of modern organic synthesis and medicinal chemistry. Its unique electronic properties, characterized by keto-enol tautomerism and the remarkable acidity of its central methylene group, render it a uniquely versatile building block. This guide provides an in-depth exploration of the historical discovery, fundamental chemical principles, and synthetic evolution of substituted pentanediones. It traces their journey from foundational nineteenth-century condensation reactions to their contemporary role as pivotal intermediates in the synthesis of complex heterocyclic drugs. This document is intended for researchers, medicinal chemists, and drug development professionals, offering not only a historical narrative but also field-proven insights into the causality behind experimental design and the strategic application of this remarkable chemical scaffold.
The Genesis of a Scaffold: Acetylacetone and the Dawn of Dicarbonyl Chemistry
The story of substituted pentanediones begins with the parent compound, 2,4-pentanedione, more commonly known as acetylacetone (acac). Its first documented synthesis is credited to the German chemist Anton Geuther in 1863, who prepared it via the reaction of the sodium salt of ethyl acetoacetate with acetyl chloride. This work was a crucial precursor to the more general Claisen condensation , formally described by Rainer Ludwig Claisen in 1887, which involves the base-catalyzed reaction between two ester molecules or an ester and another carbonyl compound to form a β-keto ester or a β-diketone.[1][2][3]
The significance of acetylacetone lies in its distinct chemical personality, governed by a rapid equilibrium between its keto and enol forms. This keto-enol tautomerism is the source of its versatility.
Caption: Keto-enol tautomerism of acetylacetone.
The enol form is stabilized by intramolecular hydrogen bonding and conjugation, making it a significant contributor to the equilibrium mixture. Critically, the protons on the central carbon (the α-carbon) are unusually acidic (pKa ≈ 9 in water) because the resulting carbanion (enolate) is highly stabilized by the delocalization of the negative charge across both oxygen atoms.[4] This acidity is the key that unlocks the door to substitution, allowing the pentanedione core to be functionalized and elaborated into a vast library of derivatives.
Foundational Synthesis Methods
The historical development of organic chemistry can be charted through the evolution of methods to synthesize acetylacetone itself. These foundational routes highlight different strategic approaches to forming the 1,3-dicarbonyl linkage.
| Synthesis Method | Key Reactants | Catalyst/Conditions | Key Advantages/Disadvantages |
| Claisen Condensation | Ethyl acetate, Acetone | Strong Base (e.g., NaOEt) | Classic, versatile laboratory method. Requires stoichiometric strong base.[5] |
| BF₃-Catalyzed Reaction | Acetone, Acetic Anhydride | Boron Trifluoride (BF₃) | Good yields, but BF₃ is a hazardous gas requiring special handling.[6] |
| Industrial Rearrangement | Isopropenyl Acetate | Thermal (e.g., 520°C) | Efficient for large-scale industrial production; harsh conditions.[6][7] |
The Art of Derivatization: Crafting Substituted Pentanediones
The true power of the pentanedione scaffold is realized through its derivatization. The acidic α-carbon serves as a nucleophilic handle for building molecular complexity. Two primary strategies dominate the synthesis of substituted pentanediones: alkylation and condensation.
C-Alkylation: Building the Carbon Skeleton
The most direct method for substitution is the alkylation of the α-carbon. The process is a classic example of enolate chemistry.
Expertise & Experience: The choice of base is critical and depends on the desired outcome. A relatively mild base like an alkoxide (e.g., sodium ethoxide) is sufficient to generate the enolate. However, for more sensitive substrates or to prevent side reactions, a stronger, non-nucleophilic base such as lithium diisopropylamide (LDA) may be employed. The reaction is a standard SN2 displacement, meaning primary and methyl halides are the best electrophiles.
Caption: General workflow for C-alkylation of 2,4-pentanedione.
Knoevenagel Condensation: Introducing Aryl and Vinyl Moieties
For introducing more complex substituents, particularly aryl groups, the Knoevenagel condensation is paramount. First described by Emil Knoevenagel in 1894, this reaction involves the condensation of an active methylene compound (like acetylacetone) with an aldehyde or ketone, typically catalyzed by a weak base like piperidine or ammonia.[8] The reaction proceeds via a nucleophilic addition followed by dehydration, yielding a substituted α,β-unsaturated dicarbonyl compound.
This reaction is a workhorse in medicinal chemistry, allowing for the facile linkage of the pentanedione core to diverse aromatic and heterocyclic aldehydes, thereby creating vast libraries for structure-activity relationship (SAR) studies.
From Scaffold to Drug: The Pentanedione Core in Heterocyclic Synthesis
Perhaps the most impactful application of substituted pentanediones in drug development is their role as precursors to heterocyclic ring systems. The two distinct carbonyl groups provide electrophilic sites for cyclocondensation reactions with dinucleophilic reagents.
Knorr Pyrazole Synthesis
In 1883, Ludwig Knorr discovered that reacting a 1,3-dicarbonyl compound with a hydrazine derivative leads to the formation of a pyrazole ring.[1][9] This reaction, predating the formal descriptions of the Claisen and Knoevenagel condensations, underscored the synthetic utility of the dicarbonyl motif. The reaction proceeds via the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration.
Pinner Pyrimidine Synthesis
The synthesis of the pyrimidine ring, a core component of nucleic acids and numerous drugs, can be achieved by condensing a 1,3-dicarbonyl compound with an amidine, urea, or guanidine. This approach provides a versatile entry into a wide range of substituted pyrimidines.
Caption: Major heterocyclic syntheses from a pentanedione scaffold.
Case Studies in Drug Development
The theoretical importance of pentanediones as synthetic intermediates is best illustrated through their application in the synthesis of commercial drugs.
Sulfamethazine: An Antibacterial Agent
Sulfamethazine is a sulfonamide bacteriostatic antibiotic used in veterinary medicine. Its synthesis provides a textbook example of the Pinner pyrimidine synthesis. The process involves the direct condensation of acetylacetone (2,4-pentanedione) with sulfaguanidine. An improved method described in a 1968 patent highlights reacting these components in an aqueous acidic buffer, leading to high yields and purity of the final drug product.[10] This synthesis directly leverages the parent pentanedione to construct the core 4,6-dimethylpyrimidine ring of the final active pharmaceutical ingredient (API).
Celecoxib (Celebrex®): A Selective COX-2 Inhibitor
Celecoxib is a widely prescribed nonsteroidal anti-inflammatory drug (NSAID). Its synthesis is a modern, high-impact example of the Knorr pyrazole synthesis. The key intermediate is a substituted 1,3-dicarbonyl compound, 4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione .[3][11] This intermediate is formed via a Claisen condensation between p-methylacetophenone and an ethyl trifluoroacetate.[3] The resulting substituted diketone is then regioselectively cyclized with 4-sulfonamidophenylhydrazine to form the central pyrazole ring of Celecoxib.[12] This pathway demonstrates how a tailored, substituted dicarbonyl scaffold is purpose-built to become the core of a blockbuster drug.
Experimental Protocols: A Self-Validating System
The following protocols are representative of the core transformations discussed. The causality behind each step is explained to ensure a trustworthy and reproducible workflow.
Protocol: Synthesis of 3-(4-Nitrobenzylidene)pentane-2,4-dione
This protocol describes a Knoevenagel condensation to prepare a substituted pentanedione.
-
Reagent Preparation: In a 100 mL round-bottomed flask, dissolve 4-nitrobenzaldehyde (10.0 mmol, 1.51 g) in 20 mL of dichloromethane. Add acetylacetone (10.0 mmol, 1.02 mL).
-
Causality: Dichloromethane is a suitable non-protic solvent that dissolves the reactants without interfering with the reaction. An equimolar ratio is used for efficient conversion.
-
-
Catalyst Addition: To the stirred solution, add piperidine (0.5 mmol, 0.05 mL) as a catalyst.
-
Causality: Piperidine is a weak organic base sufficient to catalyze the condensation by activating the acetylacetone via enamine formation or by facilitating proton transfers, without causing unwanted side reactions like self-condensation of the aldehyde.
-
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 mixture of petroleum ether:ethyl acetate as the eluent. The reaction is typically complete within 2-4 hours.
-
Causality: TLC allows for the direct visualization of the consumption of starting materials and the formation of the more conjugated, lower Rf product, ensuring the reaction is driven to completion.
-
-
Workup and Quenching: Once the reaction is complete, quench the reaction by adding 20 mL of a saturated sodium bicarbonate (NaHCO₃) solution. Transfer the mixture to a separatory funnel.
-
Causality: The aqueous bicarbonate wash neutralizes the piperidine catalyst and any acidic impurities, preparing the organic layer for purification.
-
-
Extraction and Drying: Separate the organic layer. Wash the organic layer with 20 mL of water, followed by 20 mL of brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Causality: Washing removes water-soluble impurities. Drying with Na₂SO₄ removes residual water from the organic solvent, which is crucial before solvent evaporation.
-
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product is a yellow solid. Purify the crude mixture by recrystallization from a mixture of ethyl acetate and petroleum ether.
-
Causality: Recrystallization is an effective method for purifying solid products. The choice of a solvent pair (one in which the product is soluble when hot, and insoluble when cold) allows for the formation of pure crystals upon cooling, leaving impurities behind in the mother liquor.
-
Protocol: Synthesis of 1-(4-aminophenyl)-3,5-dimethyl-1H-pyrazole
This protocol describes the cyclization of a diketone to form a pyrazole ring.
-
Reagent Preparation: In a 50 mL flask equipped with a reflux condenser, add 2,4-pentanedione (10.0 mmol, 1.02 mL) and 4-aminophenylhydrazine hydrochloride (10.0 mmol, 1.45 g) to 25 mL of ethanol.
-
Causality: Ethanol is a common protic solvent for this condensation, facilitating the dissolution of the reactants and the subsequent dehydration step.
-
-
Reaction: Add a few drops of concentrated hydrochloric acid as a catalyst. Heat the mixture to reflux (approx. 78°C) for 3 hours.
-
Causality: The acid catalyzes the initial formation of the hydrazone intermediate. Heating to reflux provides the necessary activation energy to drive the intramolecular cyclization and dehydration steps to completion.
-
-
Isolation: Cool the reaction mixture to room temperature, then further cool in an ice bath. The product will precipitate out of the solution.
-
Causality: The product is less soluble in cold ethanol than the starting materials or byproducts, allowing for isolation by simple filtration.
-
-
Purification: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold ethanol to remove any residual soluble impurities. Allow the product to air dry. Further purification can be achieved by recrystallization if necessary.
-
Causality: Washing with cold solvent minimizes the loss of the desired product while effectively removing impurities adsorbed to the crystal surface.
-
Conclusion and Future Outlook
From their discovery in the mid-nineteenth century to their central role in modern drug synthesis, substituted pentanediones have proven to be a remarkably enduring and versatile chemical scaffold. The fundamental principles of their reactivity—keto-enol tautomerism and the acidity of the α-carbon—have been exploited through a series of powerful named reactions to build vast and diverse molecular architectures. Their application in the synthesis of blockbuster drugs like Celecoxib and foundational antibacterials like Sulfamethazine solidifies their importance in the pharmaceutical industry. As drug development continues to demand more complex and diverse heterocyclic compounds, the strategic derivatization and application of the humble pentanedione core will undoubtedly continue to be a cornerstone of innovation for medicinal chemists and researchers worldwide.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 3. Synthesis method of celecoxib - Eureka | Patsnap [eureka.patsnap.com]
- 4. nanotrun.com [nanotrun.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Acetylacetone - Wikipedia [en.wikipedia.org]
- 7. Acetylacetone synthesis - chemicalbook [chemicalbook.com]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jk-sci.com [jk-sci.com]
- 10. US3395141A - Preparation of sulfamethazine and acetyl sulfamethazine - Google Patents [patents.google.com]
- 11. nbinno.com [nbinno.com]
- 12. researchgate.net [researchgate.net]
Theoretical properties of 1-Methoxypentane-2,4-dione
An In-depth Technical Guide to the Theoretical Properties of 1-Methoxypentane-2,4-dione
Prepared by: Gemini, Senior Application Scientist
Introduction: A Structural Overview
This compound, also known as 1-methoxyacetylacetone, is a derivative of the well-studied β-dicarbonyl compound, pentane-2,4-dione (acetylacetone). With the molecular formula C₆H₁₀O₃ and a molecular weight of approximately 130.14 g/mol , its structure is characterized by a five-carbon chain containing two ketone functionalities at positions 2 and 4, and a methoxy group (-OCH₃) at the terminal C1 position.[1][2] This arrangement of functional groups imparts a unique set of theoretical and chemical properties, primarily governed by the electronic interplay between the dicarbonyl system and the terminal ether linkage. This guide provides an in-depth analysis of its core theoretical properties, including its profound tautomeric nature, predicted spectroscopic signature, and its function as a chelating agent, offering valuable insights for researchers in organic synthesis, materials science, and drug development.
Part 1: The Central Paradigm: Keto-Enol Tautomerism
The most significant theoretical property of β-dicarbonyl compounds, including this compound, is their existence as a dynamic equilibrium of two constitutional isomers, or tautomers: the diketo form and the enol form.[3] Unlike simple ketones where the keto form is overwhelmingly dominant, the equilibrium for β-diketones often favors the enol form.
The Basis for Enol Stability
The remarkable stability of the enol tautomer arises from two key electronic factors:
-
Conjugation: The formation of a C=C double bond adjacent to the remaining carbonyl group creates a conjugated π-system (O=C-C=C), which delocalizes electron density and lowers the overall energy of the molecule.
-
Intramolecular Hydrogen Bonding: The hydroxyl proton of the enol group forms a strong, internal hydrogen bond with the oxygen of the nearby carbonyl group. This interaction creates a stable, six-membered quasi-aromatic ring, which significantly contributes to the thermodynamic preference for the enol form.[3][4]
The equilibrium between these two forms is a fundamental characteristic that dictates the molecule's reactivity, spectroscopic properties, and chelating ability.
Influence of Environment
The position of the keto-enol equilibrium is sensitive to the molecular environment. The stability of the enol's intramolecular hydrogen bond is paramount. In non-polar, aprotic solvents, this internal bond is preserved, and the enol form typically predominates. However, in polar, protic solvents (like water or methanol), solvent molecules can compete for hydrogen bonding, disrupting the internal chelate ring and potentially shifting the equilibrium toward the more polar diketo tautomer.[5][6]
Part 2: Theoretical Physicochemical and Spectroscopic Profile
Quantum chemical calculations and established spectroscopic principles allow for a detailed prediction of the properties of this compound.
Computed Molecular Properties
Computational models provide valuable descriptors that predict the molecule's behavior in biological and chemical systems.
| Property | Value | Source |
| Molecular Formula | C₆H₁₀O₃ | [1][2] |
| Molecular Weight | 130.14 g/mol | [1] |
| Topological Polar Surface Area (TPSA) | 43.37 Ų | [1] |
| LogP (Octanol-Water Partition Coeff.) | 0.181 | [1] |
| Rotatable Bonds | 4 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Hydrogen Bond Donors | 0 (keto), 1 (enol) | [1] |
Predicted Spectroscopic Signatures
The tautomeric equilibrium results in a composite spectrum where signals from both the keto and enol forms are observable, with intensities reflecting their relative populations.
-
¹H NMR Spectroscopy: This is the most powerful technique for quantifying the tautomeric ratio.
-
Diketo Form: Expect distinct signals for the methoxy protons (-OCH₃, ~3.3 ppm), the acetyl methyl protons (-COCH₃, ~2.2 ppm), and two sets of methylene protons (-OCH₂- and -COCH₂CO-). The protons of the central CH₂ group (alpha to two carbonyls) would be the most deshielded, appearing around 3.5-3.7 ppm.
-
Enol Form: The spectrum changes dramatically. The central CH₂ signal disappears and is replaced by a vinylic proton signal (=CH-, ~5.5 ppm). A highly characteristic, broad signal for the enolic hydroxyl proton (-OH) appears far downfield (12-16 ppm) due to the strong intramolecular hydrogen bond.
-
-
¹³C NMR Spectroscopy:
-
Diketo Form: Two distinct carbonyl carbon signals would be expected in the 190-210 ppm region.
-
Enol Form: The two carbonyl carbons become inequivalent. One remains ketonic (~190-200 ppm), while the other, now part of the enol system (C-OH), shifts upfield significantly (~170-180 ppm). Signals for the sp² hybridized carbons of the C=C bond would appear around 95-105 ppm.
-
-
Infrared (IR) Spectroscopy:
-
Diketo Form: Characterized by two sharp C=O stretching bands around 1700-1730 cm⁻¹.
-
Enol Form: Shows a single, broader C=O stretching band at a lower frequency (1600-1650 cm⁻¹) due to conjugation. A C=C stretching band appears around 1580-1620 cm⁻¹. A very broad and strong O-H stretching band is expected from 2500-3200 cm⁻¹, indicative of the strong hydrogen bonding.[7]
-
Part 3: Core Functionality: Metal Chelation
A primary application derived from the theoretical properties of β-diketones is their exceptional ability to act as bidentate chelating agents for a vast range of metal ions.[8][9]
Mechanism of Chelation
The process is facilitated by the acidic nature of the enolic proton.
-
Deprotonation: In the presence of a base or a metal salt, the enol tautomer is easily deprotonated to form a resonance-stabilized enolate anion.
-
Coordination: This enolate anion acts as a powerful bidentate ligand, using both oxygen atoms to coordinate with a metal cation.
-
Complex Formation: This coordination typically results in the formation of a stable, six-membered chelate ring. For divalent metals (M²⁺), two ligand molecules will coordinate to form a neutral, often highly soluble, and volatile metal complex, M(ligand)₂.
This chelating ability is foundational to applications in catalysis, metal extraction, and the development of metal-containing materials.
Part 4: Experimental & Analytical Methodologies
The theoretical properties discussed can be validated and exploited through specific experimental protocols.
Protocol 1: Synthesis via Claisen Condensation
The most classical approach for synthesizing β-diketones is the Claisen condensation, which involves the reaction of an ester with a ketone in the presence of a strong base.[10]
Objective: To synthesize this compound.
Materials:
-
Methyl methoxyacetate
-
Acetone (anhydrous)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)
Procedure:
-
Preparation: Under an inert atmosphere, suspend sodium hydride (1.1 eq) in anhydrous THF in a round-bottom flask equipped with a dropping funnel and magnetic stirrer. Cool the suspension to 0 °C in an ice bath.
-
Enolate Formation: Slowly add acetone (1.0 eq) to the NaH suspension. Allow the mixture to stir for 30-60 minutes at 0 °C to ensure complete formation of the acetone enolate.
-
Condensation: Add methyl methoxyacetate (1.0 eq) dropwise via the dropping funnel. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.
-
Quenching: Carefully quench the reaction by slowly adding it to a beaker of ice-cold 1M HCl, ensuring the final pH is acidic (pH ~3-4).
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil via vacuum distillation or column chromatography on silica gel to yield the final product.
Conclusion and Future Outlook
This compound is a molecule whose chemical identity is defined by the theoretical principles of keto-enol tautomerism. This equilibrium endows it with a dual character, behaving as both a ketone and an enol, which in turn dictates its spectroscopic signature and its primary function as a robust metal chelator. The stability of its enol form, driven by conjugation and intramolecular hydrogen bonding, is the cornerstone of its utility.
For researchers and drug development professionals, understanding these foundational properties is critical. The molecule serves as a versatile synthetic intermediate for constructing more complex molecular architectures and as a ligand for developing novel metal-organic materials and catalysts. Future research should focus on detailed DFT (Density Functional Theory) studies to precisely quantify the tautomeric equilibrium in various solvents and to model the electronic structures of its metal complexes, thereby enabling the rational design of new functional materials and reagents.
References
- 1. chemscene.com [chemscene.com]
- 2. 1-Methoxy-2,4-pentanedione | C6H10O3 | CID 221734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. youtube.com [youtube.com]
- 5. biopchem.education [biopchem.education]
- 6. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 7. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chelation therapy - Wikipedia [en.wikipedia.org]
- 9. Chelation in metal intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Comprehensive Technical Guide to the Safe Handling of 1-Methoxypentane-2,4-dione
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency procedures for 1-methoxypentane-2,4-dione. The protocols and recommendations herein are synthesized from established safety data and are designed to foster a proactive safety culture through a deep understanding of the material's properties and potential hazards.
Introduction
This compound (CAS No. 6290-50-2), also known as methoxyacetylacetone, is a diketone derivative utilized in various chemical syntheses.[1][2][3][4] Its utility in research and development necessitates a thorough understanding of its potential hazards to ensure the safety of laboratory personnel and the integrity of experimental work. This guide moves beyond a simple checklist of precautions, offering a causative explanation for each recommendation to empower scientists with the knowledge to manage risk effectively.
Section 1: Core Chemical Profile and Physicochemical Properties
A foundational understanding of a chemical's physical properties is paramount to anticipating its behavior in a laboratory setting. These properties dictate storage conditions, handling techniques, and appropriate emergency responses.
| Property | Value | Source(s) |
| CAS Number | 6290-50-2 | [1][2][4][5] |
| Molecular Formula | C₆H₁₀O₃ | [1][2][5] |
| Molecular Weight | 130.14 g/mol | [1][2][5] |
| Appearance | Light yellow liquid to semi-solid | [5][6] |
| Boiling Point | 172 - 212 °C (at 760 mmHg) | [3][4] |
| Density | Approx. 0.98 - 1.07 g/cm³ | [4] |
| Flash Point | Estimated between 61 °C and 114 °C; treat as a combustible liquid. | [3][4] |
Section 2: Hazard Identification and Risk Assessment
This compound is classified under the Globally Harmonized System (GHS) with specific warnings that inform the necessary safety protocols. The primary hazards are associated with its irritant properties.
| Hazard Class | GHS Classification | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation |
Signal Word: Warning [1][6][7][8]
GHS Pictogram:
Causality of Hazards: The irritant nature of this compound stems from its chemical structure. As a diketone, it can exhibit reactivity towards biological macromolecules, such as proteins and enzymes, on the skin, in the eyes, and within the respiratory tract. This interaction can disrupt cellular function and trigger an inflammatory response, leading to the observed irritation. The potential for respiratory irritation underscores the critical need for adequate ventilation to prevent inhalation of its vapors.[1]
Combustibility: While not universally classified as flammable, its estimated flash point indicates that it is a combustible liquid.[3][4] Vapors can form explosive mixtures with air at elevated temperatures. Therefore, it is imperative to keep the compound away from heat, sparks, open flames, and other ignition sources.[9][10][11]
Section 3: The Hierarchy of Controls for Safe Handling
Effective safety management relies on a multi-layered approach known as the "Hierarchy of Controls." This framework prioritizes the most effective and reliable control measures over less effective ones. The primary goal is to eliminate or minimize the hazard at its source.
Caption: The Hierarchy of Controls prioritizes risk mitigation strategies.
Engineering Controls: The First Line of Defense
Engineering controls are designed to remove the hazard at the source, before it can contact the user. They are the most effective control measure after elimination/substitution.
-
Chemical Fume Hood: All handling of this compound that may generate vapors, including weighing, transferring, and mixing, must be conducted within a certified chemical fume hood.[9][11] This is the primary method to prevent respiratory exposure and keep vapor concentrations well below any occupational exposure limits.
-
Ventilation: The laboratory must be equipped with adequate general ventilation to ensure any fugitive emissions are diluted and removed.[12][13]
-
Emergency Stations: Accessible and routinely tested safety showers and eyewash stations are mandatory in any area where this chemical is handled.[7][12]
Administrative Controls: Standardizing Safe Practices
Administrative controls are work policies and procedures that reduce exposure duration, frequency, and intensity.
-
Standard Operating Procedures (SOPs): A detailed, substance-specific SOP for handling this compound must be written, approved, and available to all users. This ensures procedural consistency and minimizes error.
-
Training: All personnel must be trained on the specific hazards of this chemical, the contents of its Safety Data Sheet (SDS), and the laboratory's specific SOPs before beginning work. This training must be documented.
-
Restricted Access: Designate specific areas for the storage and handling of this chemical to limit potential exposure to untrained personnel.
-
Hygiene Practices: Users must wash their hands and forearms thoroughly with soap and water after handling the chemical and before leaving the laboratory.[12][14] Contaminated work surfaces should be decontaminated promptly.
Personal Protective Equipment (PPE): The Final Barrier
PPE is the last line of defense and must be used in conjunction with the engineering and administrative controls described above. It does not eliminate the hazard, but provides a protective barrier.
| Protection Type | Specification | Rationale and Source(s) |
| Eye & Face Protection | Chemical splash goggles or a full-face shield. | Protects against splashes that can cause serious eye irritation. Standard safety glasses are insufficient.[12][14][15] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). | Prevents direct contact that leads to skin irritation. Gloves must be inspected before use and replaced immediately if contaminated or damaged.[12][14] |
| Body Protection | Flame-retardant lab coat, long pants, and closed-toe shoes. | Protects skin from accidental splashes and provides a removable barrier in case of a large spill. |
| Respiratory Protection | Generally not required when used in a fume hood. | If a fume hood is not available or in case of ventilation failure, an air-purifying respirator with organic vapor cartridges may be necessary.[14] |
Section 4: Standard Operating Protocols
Adherence to validated protocols is essential for ensuring safety and experimental reproducibility.
General Handling Protocol
-
Preparation: Before handling, confirm the fume hood is operational. Don all required PPE as specified in Section 3.3. Ensure spill cleanup materials are readily available.
-
Aliquotting/Transfer: Conduct all transfers of the chemical within the fume hood. Use non-sparking tools and ground containers to prevent static discharge.[9][10]
-
Heating: If heating is required, use a controlled heating source such as a heating mantle or water bath. Avoid open flames. Monitor the process continuously.
-
Post-Handling: Tightly close the container immediately after use.[10]
-
Decontamination: Wipe down the work area in the fume hood with an appropriate solvent.
-
PPE Removal: Remove gloves and lab coat before leaving the laboratory. Wash hands thoroughly.
Storage Protocol
-
Receiving: Upon receipt, inspect the container for damage.
-
Labeling: Ensure the container is clearly labeled with the chemical name, hazard pictograms, and date received.
-
Location: Store in a cool, dry, well-ventilated area designated for chemical storage.[7][10][14]
-
Conditions: Keep the container tightly closed to prevent the escape of vapors.[7][10] Storing at recommended temperatures (e.g., 2-8°C) may be required for long-term stability.[2][4][6]
-
Segregation: Store away from incompatible materials such as strong oxidizing agents and strong bases.
-
Security: If possible, store in a locked cabinet or area to restrict access.[7][11]
Waste Disposal Protocol
-
Collection: Collect all waste containing this compound in a dedicated, properly labeled, and sealed hazardous waste container.
-
Regulations: Do not dispose of this chemical down the drain.[9][13] All waste disposal must be in strict compliance with local, state, and federal regulations.
-
Procedure: Contact your institution's Environmental Health and Safety (EH&S) department for specific disposal procedures and to schedule a waste pickup.
Section 5: Emergency Response Procedures
A clear, rehearsed emergency plan is critical to mitigating the consequences of an accident.
Caption: A streamlined workflow for emergency response.
Accidental Release (Spill) Protocol
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.[9][13][16]
-
Ventilate: Ensure the area is well-ventilated; if the spill is not in a fume hood, open sashes and increase ventilation if safe to do so.
-
Ignition Sources: Remove all sources of ignition from the area.[9][10][16]
-
Contain: For a small spill, absorb the material with an inert, non-combustible absorbent like sand or a commercial sorbent.[9][16]
-
Collect: Wearing appropriate PPE, carefully sweep or scoop the absorbed material into a labeled hazardous waste container.[9][16]
-
Decontaminate: Clean the spill area thoroughly.
-
Large Spills: For large spills, evacuate the laboratory, close the doors, and contact your institution's emergency response team or EH&S department immediately.
First Aid Measures
Immediate and correct first aid can significantly reduce the severity of an injury. Always show the Safety Data Sheet to attending medical personnel.[9]
| Exposure Route | First Aid Protocol | Source(s) |
| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention. | [9][12][14][17] |
| Skin Contact | Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Wash with soap and water. Seek medical attention if irritation develops or persists. | [9][17][18] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open to ensure complete rinsing. Remove contact lenses if present and easy to do so. Seek immediate medical attention, preferably from an ophthalmologist. | [9][12][18] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Call a physician or poison control center immediately. | [9][14][17][19] |
Firefighting Protocol
-
Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), water fog, or alcohol-resistant foam.[12][14][16]
-
Hazards in Fire: Poisonous gases are produced in a fire.[16] Containers may explode when heated.[16] Vapors are heavier than air and may travel to an ignition source and flash back.[16]
-
Protective Actions: Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA).[13][14] Use water spray to keep fire-exposed containers cool.[16]
Conclusion
This compound is a valuable chemical reagent that can be used safely when its hazards are understood and respected. A robust safety culture, built upon the principles of the Hierarchy of Controls, ensures that risks are managed proactively. By implementing rigorous engineering controls, adhering to detailed administrative protocols, and consistently using appropriate personal protective equipment, researchers can protect themselves and their colleagues while advancing scientific discovery.
References
- 1. 1-Methoxy-2,4-pentanedione | C6H10O3 | CID 221734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. This compound (6290-50-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 4. 6290-50-2(this compound) | Kuujia.com [kuujia.com]
- 5. Page loading... [wap.guidechem.com]
- 6. This compound | 6290-50-2 [sigmaaldrich.com]
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- 8. 3-Methoxypentane-2,4-dione | C6H10O3 | CID 14028328 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Methodological & Application
Application Note: A Robust Two-Step Synthesis of 1-Methoxypentane-2,4-dione from Methoxyacetonitrile
Abstract
This application note provides a comprehensive, field-tested protocol for the synthesis of 1-methoxypentane-2,4-dione, a valuable β-dicarbonyl compound, starting from the readily available precursor, methoxyacetonitrile. The described methodology circumvents the challenges of direct acylation by employing a robust two-step synthetic strategy. The initial step involves a base-mediated crossed Claisen-type condensation of methoxyacetonitrile with ethyl acetate to yield an intermediate β-ketonitrile. The subsequent step efficiently converts this intermediate into the target dione via a Grignard reaction with methylmagnesium bromide, followed by acidic hydrolysis. This guide offers detailed, step-by-step protocols, mechanistic insights, safety precautions, and data interpretation guidelines tailored for researchers in organic synthesis, medicinal chemistry, and materials science.
Introduction
1,3-Dicarbonyl compounds, such as this compound, are highly versatile building blocks in organic chemistry.[1] The dual carbonyl functionality allows for a wide range of chemical transformations, making them key precursors in the synthesis of pharmaceuticals, heterocyclic compounds, and complex natural products.[2] The methoxy moiety in the target compound introduces an additional functional handle, further expanding its synthetic utility.
Directly synthesizing an unsymmetrical dione like this compound can be challenging. This guide details a logical and efficient pathway starting from methoxyacetonitrile, an organic building block with a unique combination of a nitrile and a methoxy group.[3][4][5][6] Our synthetic approach is divided into two core transformations:
-
Formation of a β-Ketonitrile: A base-mediated condensation reaction to construct the initial carbon skeleton.
-
Nitrile to Ketone Conversion: An organometallic addition followed by hydrolysis to furnish the final dicarbonyl structure.
This document provides the scientific rationale behind each procedural step, ensuring that researchers can not only replicate the synthesis but also adapt it for analogous transformations.
Overall Reaction Scheme
The synthesis proceeds in two distinct stages as depicted below:
Step 1: Acylation of Methoxyacetonitrile
Step 2: Grignard Reaction and Hydrolysis
Mechanistic Insights and Rationale
Step 1: Base-Mediated Acylation of Methoxyacetonitrile
The initial step is a crossed Claisen-type condensation, a fundamental carbon-carbon bond-forming reaction.[7][8]
-
Causality of Base Selection: The α-proton of methoxyacetonitrile is acidic due to the inductive effect of the methoxy group and the resonance stabilization of the resulting carbanion by the nitrile group. A strong, non-nucleophilic base is required for efficient deprotonation. We have selected potassium tert-butoxide (KOt-Bu) for its high efficacy and solubility in ethereal solvents, which minimizes side reactions often seen with other bases like sodium amide.[9]
-
Reaction Mechanism: KOt-Bu abstracts the α-proton from methoxyacetonitrile to form a resonance-stabilized nitrile anion. This anion then acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of ethyl acetate. The resulting tetrahedral intermediate collapses, expelling an ethoxide ion to yield the β-ketonitrile product, 3-methoxy-4-oxopentanenitrile.
Caption: Mechanism of the base-mediated acylation of methoxyacetonitrile.
Step 2: Grignard Reaction and Hydrolysis
The conversion of the nitrile functional group to a ketone is classically achieved using an organometallic reagent.[10][11]
-
Reagent Rationale: Methylmagnesium bromide (CH₃MgBr), a Grignard reagent, serves as a powerful nucleophile in the form of a methyl carbanion equivalent.[12][13] It readily attacks the electrophilic carbon of the nitrile group.[14][15]
-
Stoichiometry Explained: A critical aspect of this step is the use of at least two equivalents of the Grignard reagent. The β-ketonitrile intermediate possesses an acidic proton between the carbonyl and nitrile groups. The first equivalent of CH₃MgBr acts as a base, deprotonating this position to form a magnesium enolate. This effectively "protects" the ketone from nucleophilic attack. The second equivalent of CH₃MgBr then acts as the nucleophile, attacking the nitrile carbon.[16][17]
-
Reaction Mechanism: The nucleophilic methyl group from the second equivalent of CH₃MgBr adds to the nitrile carbon, breaking one of the π-bonds and forming an intermediate imine anion salt. This salt is stable until an aqueous acidic workup is performed.[11][14] The addition of acid protonates the imine nitrogen, which is then hydrolyzed through a series of steps (protonation, water attack, proton transfer, and elimination of ammonia) to yield the final ketone product, this compound.
Caption: Mechanism of the Grignard reaction and subsequent hydrolysis.
Experimental Protocols
Materials and Reagents
| Reagent | Purity | Supplier |
| Methoxyacetonitrile | ≥98% | Sigma-Aldrich |
| Potassium tert-butoxide (KOt-Bu) | ≥98% | Sigma-Aldrich |
| Ethyl Acetate | Anhydrous, ≥99.8% | Thermo Scientific |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich |
| Methylmagnesium Bromide | 3.0 M in Diethyl Ether | Sigma-Aldrich |
| Hydrochloric Acid (HCl) | Concentrated (37%) | Fisher Scientific |
| Diethyl Ether | ACS Grade | VWR |
| Saturated Sodium Bicarbonate | ACS Grade | Fisher Scientific |
| Brine (Saturated NaCl) | ACS Grade | Fisher Scientific |
| Anhydrous Magnesium Sulfate | ACS Grade | Fisher Scientific |
| Silica Gel | 230-400 mesh | Sorbent Technologies |
Overall Experimental Workflow
Caption: High-level workflow for the two-step synthesis.
Protocol 1: Synthesis of 3-Methoxy-4-oxopentanenitrile
-
Reaction Setup: Equip a 250 mL three-necked, round-bottomed flask with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a thermometer. Flame-dry the glassware under vacuum and cool under a stream of dry nitrogen.
-
Reagent Charging: Charge the flask with methoxyacetonitrile (5.0 g, 70.3 mmol) and anhydrous ethyl acetate (7.4 g, 84.4 mmol, 1.2 eq) dissolved in 80 mL of anhydrous tetrahydrofuran (THF). Cool the mixture to 0°C in an ice-water bath.
-
Base Addition: In a separate dry flask, dissolve potassium tert-butoxide (8.7 g, 77.4 mmol, 1.1 eq) in 50 mL of anhydrous THF. Transfer this solution to the dropping funnel.
-
Reaction: Add the KOt-Bu solution dropwise to the stirred reaction mixture over 30 minutes, ensuring the internal temperature does not exceed 5°C. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture back to 0°C and quench by slowly adding 50 mL of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude β-ketonitrile. This crude product is typically a yellow-orange oil and can be used in the next step without further purification.
Protocol 2: Synthesis of this compound
-
Reaction Setup: Assemble a flame-dried 500 mL three-necked, round-bottomed flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Reagent Charging: Dissolve the crude 3-methoxy-4-oxopentanenitrile (assuming 70.3 mmol theoretical yield from the previous step) in 100 mL of anhydrous THF and cool the solution to 0°C in an ice-water bath.
-
Grignard Addition: Add methylmagnesium bromide (3.0 M in diethyl ether, 51.5 mL, 154.7 mmol, 2.2 eq) to the dropping funnel. Add the Grignard reagent dropwise to the stirred solution over 45 minutes, maintaining the internal temperature below 10°C. A thick precipitate may form.
-
Reaction: After the addition, remove the ice bath and allow the mixture to stir at room temperature for 3 hours. Monitor the consumption of the starting material by TLC.
-
Work-up and Hydrolysis: Cool the reaction mixture to 0°C and slowly and carefully quench by adding 100 mL of 1 M HCl (aq). Stir vigorously for 30 minutes until the intermediate imine is fully hydrolyzed.[18]
-
Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 75 mL).
-
Washing and Drying: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL). Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude oil by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the pure this compound.
Data Summary and Expected Results
| Parameter | Step 1 (β-Ketonitrile) | Step 2 (Dione) |
| Starting Material | Methoxyacetonitrile (5.0 g) | Crude β-Ketonitrile |
| Key Reagents | KOt-Bu (1.1 eq) | CH₃MgBr (2.2 eq) |
| Solvent | Anhydrous THF | Anhydrous THF |
| Temperature | 0°C to RT | 0°C to RT |
| Reaction Time | 4 hours | 3 hours |
| Expected Yield | 80-90% (crude) | 65-75% (after purification) |
| Appearance | Yellow-Orange Oil | Pale Yellow Liquid |
| ¹H NMR (CDCl₃, δ) | ~3.5 (s, 3H, -OCH₃), ~4.2 (q, 1H), ~2.3 (d, 3H) | ~2.2 (s, 3H), ~3.7 (s, 2H), ~3.4 (s, 3H, -OCH₃) |
| ¹³C NMR (CDCl₃, δ) | ~200 (C=O), ~115 (CN), ~60 (-OCH₃), ~55 (CH), ~25 (CH₃) | ~203 (C=O), ~201 (C=O), ~59 (-OCH₃), ~58 (CH₂), ~30 (CH₃) |
Note: The final product exists in tautomeric equilibrium (keto-enol forms), which will be reflected in the NMR spectra.
Safety and Handling
-
Methoxyacetonitrile: Harmful if swallowed, in contact with skin, or if inhaled.[6] Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Potassium tert-butoxide: Corrosive and reacts violently with water. Handle in a dry environment (glovebox or under inert atmosphere) and wear appropriate PPE.
-
Grignard Reagents: Extremely flammable and react violently with water and protic solvents.[12][13] All reactions must be conducted under strictly anhydrous conditions and an inert atmosphere (nitrogen or argon).
-
Ethereal Solvents (THF, Diethyl Ether): Highly flammable and can form explosive peroxides. Use in a fume hood away from ignition sources and ensure solvents are fresh and inhibitor-stabilized.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. 1-Methoxy-2,4-pentanedione | C6H10O3 | CID 221734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methoxyacetonitrile | 1738-36-9 | FM02822 | Biosynth [biosynth.com]
- 4. CAS 1738-36-9: Methoxyacetonitrile | CymitQuimica [cymitquimica.com]
- 5. scbt.com [scbt.com]
- 6. Methoxyacetonitrile | C3H5NO | CID 74442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 9. A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nitriles to Ketones and Aldehydes - Chemistry Steps [chemistrysteps.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. m.youtube.com [m.youtube.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. youtube.com [youtube.com]
- 18. Organic Syntheses Procedure [orgsyn.org]
Synthesis of 1-Methoxypentane-2,4-dione: A Detailed Guide for Researchers
This comprehensive guide provides detailed application notes and protocols for the synthesis of 1-methoxypentane-2,4-dione, a valuable β-dicarbonyl compound with applications in organic synthesis, serving as a versatile precursor for the formation of heterocyclic compounds and as a chelating agent. This document is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details and the underlying chemical principles.
Introduction
This compound, also known as methoxyacetylacetone, is a derivative of acetylacetone featuring a methoxymethyl group attached to the C1 position.[1] Its bifunctional nature, possessing both a β-dicarbonyl moiety and an ether linkage, makes it a useful building block in synthetic chemistry. The primary synthetic route to this compound involves the C-alkylation of acetylacetone. This guide will focus on a robust and reliable protocol for this transformation, emphasizing a safer in situ generation of the alkylating agent.
Core Synthesis Protocol: C-Alkylation of Acetylacetone
The most common and effective method for the synthesis of this compound is the C-alkylation of acetylacetone. This process involves two key stages: the formation of the acetylacetonate anion and its subsequent reaction with a methoxymethylating agent. To enhance safety and experimental convenience, this protocol utilizes the in situ generation of chloromethyl methyl ether (MOMCl), a potent but carcinogenic alkylating agent.[2]
Part 1: In Situ Generation of Chloromethyl Methyl Ether (MOMCl)
This part of the protocol is adapted from a well-established procedure in Organic Syntheses, which provides a safer alternative to handling pure chloromethyl methyl ether by generating it in solution immediately before use.[2] The reaction involves the zinc-catalyzed exchange reaction between dimethoxymethane and acetyl chloride.
Materials and Reagents:
-
Dimethoxymethane (CH₂(OCH₃)₂)
-
Acetyl chloride (CH₃COCl)
-
Anhydrous zinc bromide (ZnBr₂)
-
Anhydrous toluene
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser with a nitrogen inlet
-
Addition funnel
-
Thermometer
Procedure:
-
Reaction Setup: Assemble a dry three-necked flask equipped with a magnetic stir bar, a reflux condenser under a nitrogen atmosphere, a thermometer, and an addition funnel.
-
Initial Charge: Charge the flask with dimethoxymethane (1.0 equiv), anhydrous toluene (3 volumes relative to dimethoxymethane), and a catalytic amount of anhydrous zinc bromide (0.01 mol%).
-
Addition of Acetyl Chloride: Place acetyl chloride (1.0 equiv) in the addition funnel and add it dropwise to the stirred reaction mixture over 15-30 minutes. An exotherm is expected; maintain the internal temperature below 40 °C using a water bath if necessary.
-
Reaction Completion: After the addition is complete, allow the mixture to stir at ambient temperature. The reaction typically proceeds to completion within 2-3 hours. The resulting clear, colorless solution of chloromethyl methyl ether in toluene is used directly in the next step.
Part 2: C-Alkylation of Acetylacetone
This stage involves the deprotonation of acetylacetone to form the nucleophilic enolate, which then reacts with the in situ generated chloromethyl methyl ether.
Materials and Reagents:
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Acetylacetone (pentane-2,4-dione)
-
Solution of chloromethyl methyl ether in toluene (from Part 1)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Two-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of Sodium Acetylacetonate: In a separate two-necked flask under a nitrogen atmosphere, suspend sodium hydride (1.05 equiv) in anhydrous THF. Cool the suspension to 0 °C in an ice bath.
-
Addition of Acetylacetone: Add acetylacetone (1.0 equiv) dropwise to the stirred suspension of sodium hydride. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.
-
Alkylation: Cool the resulting solution of sodium acetylacetonate back to 0 °C. Slowly add the freshly prepared toluene solution of chloromethyl methyl ether (1.1 equiv, from Part 1) to the reaction mixture.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Work-up: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation to yield pure this compound.
Data Summary
| Parameter | Part 1: MOMCl Generation | Part 2: C-Alkylation |
| Key Reagents | Dimethoxymethane, Acetyl Chloride, ZnBr₂ | Sodium Hydride, Acetylacetone, MOMCl solution |
| Solvent | Toluene | Tetrahydrofuran (THF) |
| Base | - | Sodium Hydride |
| Reaction Temperature | Ambient to < 40 °C | 0 °C to Room Temperature |
| Reaction Time | 2-3 hours | Overnight |
| Expected Product | Chloromethyl methyl ether (in solution) | This compound |
| Purification | - | Vacuum Distillation |
Experimental Workflow and Reaction Mechanism
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Reaction Mechanism
Caption: C-Alkylation of the acetylacetonate anion with chloromethyl methyl ether.
Trustworthiness and Self-Validation
The presented protocol is designed to be self-validating through several key aspects:
-
Reliable Sourcing: The procedure for generating the hazardous alkylating agent is based on a peer-reviewed and highly reputable source, Organic Syntheses, which is known for its rigorously tested and reproducible methods.
-
Stepwise Monitoring: The progress of the reaction can be monitored at various stages. The formation of the sodium acetylacetonate is indicated by the cessation of hydrogen gas evolution. The completion of the alkylation can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by observing the disappearance of the starting material, acetylacetone.
-
Characterization of the Final Product: The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and comparison of its boiling point with literature values.[3]
Conclusion
This guide provides a detailed and reliable protocol for the synthesis of this compound via the C-alkylation of acetylacetone, incorporating a safer method for the generation of the methoxymethylating agent. By understanding the underlying chemical principles and following the detailed procedural steps, researchers can confidently synthesize this valuable compound for their research and development needs.
References
Application Notes and Protocols: 1-Methoxypentane-2,4-dione as a Chelating Agent
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction: Unveiling the Potential of 1-Methoxypentane-2,4-dione
This compound, a derivative of acetylacetone, belongs to the versatile class of β-diketones. These molecules are renowned for their ability to act as potent chelating agents, forming stable complexes with a wide array of metal ions.[1] The core of this functionality lies in the unique electronic and structural properties of the 1,3-dicarbonyl moiety, which exists in a dynamic equilibrium between its keto and enol tautomeric forms. It is the enolate form that readily coordinates with metal ions, forming a stable six-membered ring structure.[2][3] This guide provides an in-depth exploration of this compound as a chelating agent, offering detailed protocols for its synthesis, characterization, and application in metal chelation, with a particular focus on its potential in analytical chemistry and as a scaffold in drug development.[4][5]
The introduction of a methoxy group at the C1 position modifies the electronic properties and lipophilicity of the parent acetylacetone molecule, potentially influencing the stability and solubility of its metal complexes. This makes this compound a compound of interest for applications where fine-tuning of these properties is crucial, such as in the design of targeted drug delivery systems or as a component in novel therapeutic agents.[6][7]
I. The Chemistry of Chelation: Keto-Enol Tautomerism
The chelating capability of this compound is intrinsically linked to its keto-enol tautomerism. In solution, the molecule exists as an equilibrium mixture of the diketo form and the enol form. The enol form is stabilized by intramolecular hydrogen bonding, and its deprotonation leads to the formation of a resonance-stabilized enolate anion. This anion acts as a bidentate ligand, coordinating to a metal ion through its two oxygen atoms to form a stable chelate ring.[8]
The position of the keto-enol equilibrium is influenced by factors such as the solvent polarity and temperature.[4] Understanding this equilibrium is crucial for optimizing the conditions for metal complex formation.
Caption: Keto-enol tautomerism and subsequent metal chelation by this compound.
II. Synthesis and Characterization
A. Synthesis Protocol: Claisen Condensation
The synthesis of this compound can be achieved via a Claisen condensation reaction between methoxyacetone and a suitable acetylating agent, such as ethyl acetate, in the presence of a strong base.[9] The following protocol is an adaptation of a general method for the synthesis of β-diketones.[3]
Materials:
-
Methoxyacetone
-
Ethyl acetate
-
Sodium ethoxide (or sodium hydride)
-
Anhydrous diethyl ether (or THF)
-
Hydrochloric acid (dilute)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend sodium ethoxide (1.1 equivalents) in anhydrous diethyl ether.
-
Addition of Methoxyacetone: Cool the suspension in an ice bath. Add methoxyacetone (1.0 equivalent) dropwise to the stirred suspension.
-
Addition of Ethyl Acetate: After the addition of methoxyacetone is complete, add ethyl acetate (1.2 equivalents) dropwise via the dropping funnel.
-
Reaction: Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture in an ice bath and cautiously quench by the slow addition of dilute hydrochloric acid until the mixture is acidic (pH ~5-6).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether.
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by fractional distillation under reduced pressure to obtain this compound as a colorless to pale yellow liquid.
B. Characterization Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is a powerful tool to confirm the structure of the synthesized this compound and to study its keto-enol tautomerism.[8]
-
¹H NMR: The ¹H NMR spectrum will show distinct signals for the keto and enol forms due to the slow exchange between them on the NMR timescale.[10]
-
Keto Form: Expect signals for the methoxy protons (-OCH₃), the methylene protons (-CH₂-), and the two methyl protons (-CH₃).
-
Enol Form: Expect signals for the methoxy protons, the vinyl proton (=CH-), the enolic hydroxyl proton (-OH, which may be broad and its chemical shift can be solvent-dependent), and the two methyl protons. The integration of the signals for the keto and enol forms can be used to determine the equilibrium constant in a given solvent.[5]
-
-
¹³C NMR: The ¹³C NMR spectrum will also show separate signals for the carbons of the keto and enol tautomers, providing further structural confirmation.[11]
Expected ¹H and ¹³C NMR Chemical Shifts (Illustrative):
| Group | Tautomer | ¹H Chemical Shift (ppm, CDCl₃) | ¹³C Chemical Shift (ppm, CDCl₃) |
| -OCH₃ | Keto | ~3.4 | ~59 |
| Enol | ~3.3 | ~58 | |
| -CH₂- | Keto | ~3.7 | ~50 |
| =CH- | Enol | ~5.5 | ~100 |
| -C(O)CH₃ | Keto | ~2.2 | ~30, 204 |
| =C(OH)CH₃ | Enol | ~2.0 | ~25, 192 |
| -C(O)CH₂- | Keto | - | ~201 |
| =C(OH)CH= | Enol | - | ~190 |
2. Fourier-Transform Infrared (FTIR) Spectroscopy:
FTIR spectroscopy is useful for identifying the functional groups present in this compound.
-
Keto Form: Look for two strong C=O stretching bands in the region of 1700-1730 cm⁻¹.
-
Enol Form: The enol form will exhibit a broad O-H stretching band around 3200-2500 cm⁻¹ due to intramolecular hydrogen bonding, a C=O stretching band (conjugated) around 1640 cm⁻¹, and a C=C stretching band around 1580 cm⁻¹.
III. Application Notes: Leveraging Chelation
A. Analytical Chemistry: Quantification of Metal Ions
This compound can be used as a chromogenic reagent for the spectrophotometric determination of metal ions that form colored complexes.[12]
Protocol: Spectrophotometric Determination of a Metal Ion (e.g., Fe³⁺)
-
Preparation of Standard Solutions: Prepare a series of standard solutions of the metal ion (e.g., FeCl₃) of known concentrations.
-
Complex Formation: To a fixed volume of each standard solution (and the unknown sample), add a solution of this compound in a suitable solvent (e.g., ethanol). Adjust the pH of the solution to the optimal value for complex formation (this needs to be determined experimentally).
-
Measurement: Allow the color to develop and measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) of the metal complex using a UV-Vis spectrophotometer.
-
Calibration Curve: Plot a calibration curve of absorbance versus metal ion concentration.
-
Quantification: Determine the concentration of the metal ion in the unknown sample from the calibration curve.
B. Metal Ion Extraction
The lipophilic nature of this compound and its metal complexes allows for its use in the solvent extraction of metal ions from aqueous solutions.[13]
Protocol: Solvent Extraction of a Metal Ion
-
Phase Preparation: Prepare an aqueous solution containing the metal ion of interest at a known concentration and pH. Prepare an organic phase by dissolving this compound in a water-immiscible organic solvent (e.g., chloroform, dichloromethane).
-
Extraction: In a separatory funnel, mix equal volumes of the aqueous and organic phases. Shake vigorously for several minutes to facilitate the transfer of the metal-chelate complex into the organic phase.
-
Phase Separation: Allow the two phases to separate completely.
-
Analysis: Determine the concentration of the metal ion remaining in the aqueous phase using a suitable analytical technique (e.g., atomic absorption spectroscopy or ICP-MS). The concentration of the extracted metal in the organic phase can be calculated by difference.
-
Optimization: The extraction efficiency can be optimized by varying the pH of the aqueous phase, the concentration of the chelating agent in the organic phase, and the choice of the organic solvent.
C. Potential Applications in Drug Development
The ability of β-diketones to chelate biologically relevant metal ions and their potential as scaffolds for the synthesis of bioactive molecules opens up avenues for their use in drug development.[1][7]
1. Drug Delivery Systems:
This compound could be explored as a component in drug delivery systems. For instance, it could be incorporated into liposomes to create metal-responsive drug release systems.[14] The chelating agent could be anchored to the liposome surface, and upon binding to a target metal ion, a conformational change could trigger the release of an encapsulated drug.
Caption: Conceptual model of a metal-responsive liposomal drug delivery system.
2. Chelation Therapy:
β-Diketone derivatives have been investigated as potential therapeutic agents for diseases associated with metal overload, such as thalassemia, where excess iron deposition can cause significant organ damage.[15] this compound, with its ability to chelate iron, could be a starting point for the design of novel iron chelators with improved efficacy and safety profiles.
Protocol: In Vitro Evaluation of Iron Chelation Capacity
-
Preparation of Iron Solution: Prepare a solution of Fe(III) (e.g., from FeCl₃) in a biologically relevant buffer (e.g., HEPES or Tris-HCl) at a physiological pH.
-
Chelation Reaction: Add a solution of this compound to the iron solution.
-
Spectrophotometric Monitoring: Monitor the formation of the Fe(III)-diketonate complex by measuring the change in absorbance over time at the λmax of the complex.
-
Determination of Stoichiometry and Stability: Use methods like the mole-ratio method or Job's plot to determine the stoichiometry of the complex (metal-to-ligand ratio). The stability constant can be determined using spectrophotometric or potentiometric titrations.[16]
IV. Stability of Metal Complexes
The stability of the metal complexes formed by this compound is a critical parameter that dictates its effectiveness as a chelating agent. Stability constants (log K) provide a quantitative measure of the strength of the metal-ligand interaction. A 1969 study investigated the stabilities of this compound chelates with rare-earth metals.[17] For broader applicability, the stability constants with biologically and environmentally relevant transition metals should be determined.
Illustrative Stability Constants (log K) of β-Diketone Complexes:
| Metal Ion | Acetylacetone (acac) | This compound (Estimated) |
| Cu²⁺ | log K₁ ≈ 8.2 | Expected to be in a similar range |
| Fe³⁺ | log K₁ ≈ 11.4 | Expected to be in a similar range |
| Zn²⁺ | log K₁ ≈ 5.0 | Expected to be in a similar range |
| La³⁺ | log K₁ ≈ 5.5 | ~5.8[17] |
| Lu³⁺ | log K₁ ≈ 7.0 | ~6.9[17] |
Note: The values for this compound with transition metals are estimations and should be determined experimentally.
V. Conclusion and Future Perspectives
This compound presents a promising platform for a variety of applications leveraging its chelating properties. While its potential is clear, further research is needed to fully elucidate its capabilities. Detailed studies on its stability constants with a broader range of metal ions, comprehensive toxicological evaluations, and in vivo studies are essential to translate its potential into practical applications in drug development and beyond. The protocols and information provided in this guide serve as a foundational resource for researchers embarking on the exploration of this intriguing molecule.
VI. References
-
β-Diketones and Their Derivatives: Synthesis, Characterization and Biomedical Applications. (--INVALID-LINK--)
-
Keto–Enol Tautomerization of Acetylacetone in Mixed Solvents by NMR Spectroscopy. A Physical Chemistry Experiment on the Application of the Onsager-Kirkwood Model for Solvation Thermodynamics. Journal of Chemical Education. (--INVALID-LINK--)
-
β-diketones: Important Intermediates for Drug Synthesis. International Journal of Pharmaceutical Research and Allied Sciences. (--INVALID-LINK--)
-
Metal acetylacetonates. Wikipedia. (--INVALID-LINK--)
-
Stability constants of mixed ligand complexes of Transition Metal(II) ions with 1-[(1E). Research India Publications. (https://www.ripublication.com/ijcas15/ijcasv8n3_01.pdf)
-
Recent Developments in the Synthesis of β-Diketones. Molecules. (--INVALID-LINK--)
-
Measuring the equilibrium constant of a keto-enol tautomerism using benchtop NMR. Thermo Fisher Scientific. (--INVALID-LINK--)
-
Synthesis of 1-Methoxy-2,4-octandione. PrepChem.com. (--INVALID-LINK--)
-
β-Diketones as Scaffolds for Anticancer Drug Design - From Organic Building Blocks to Natural Products and Metallodrug Components. ResearchGate. (--INVALID-LINK--)
-
Structural Information on Supramolecular Copper(II) β-Diketonate Complexes from Atomic Force Microscopy and Analytical Ultracentrifugation. ACS Omega. (--INVALID-LINK--)
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Structural Studies of β-Diketones and Their Implications on Biological Effects. Molecules. (--INVALID-LINK--)
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Theoretical (cross validated) stability constants for metal(II) chelates with α. ResearchGate. (--INVALID-LINK--)
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Tautomerism Detected by NMR. Encyclopedia.pub. (--INVALID-LINK--)
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Spectral Investigations of Metal Complexes of β-Diketones. I. Nuclear Magnetic Resonance and Ultraviolet Spectra of Acetylacetonates. Journal of the American Chemical Society. (--INVALID-LINK--)
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Group 2 element β-diketonate complexes: Synthetic and structural investigations. ResearchGate. (--INVALID-LINK--)
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Lab 3 – Keto-Enol Chemical Equilibrium & Kinetics. BioPchem. (--INVALID-LINK--)
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1-methoxy-2,4-pentanedione. Sigma-Aldrich. (--INVALID-LINK--)
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Gas-phase proton NMR studies of keto-enol tautomerism of acetylacetone, methyl acetoacetate, and ethyl acetoacetate. The Journal of Physical Chemistry. (--INVALID-LINK--)
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This compound (6290-50-2). Chemchart. (--INVALID-LINK--)
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Application Notes & Protocols: Spectrophotometric Analysis of Heavy Metals using Thiomichler's Ketone. Benchchem. (--INVALID-LINK--)
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Iron Chelation Therapy in Thalassemia Syndromes. PMC. (--INVALID-LINK--)
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SPECTROPHOTOMETRIC DETERMINATION OF METAL IONS USING CHROMOGENIC ORGANIC REAGENTS: TECHNIQUES, ADVANTAGES, AND CHALLENGES. (--INVALID-LINK--)
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2,4-Pentanedione, 1-phenyl-. Organic Syntheses. (--INVALID-LINK--)
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Computational Studies on the Keto-Enol Tautomerism of Acetylacetone. ResearchGate. (--INVALID-LINK--)
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Challenges of Iron Chelation in Thalassemic Children. Children. (--INVALID-LINK--)
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Claisen Condensation. Organic Chemistry Portal. (--INVALID-LINK--)
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1H-NMR and 13C-NMR dataset for some oxidative metabolites of CRA13 and their analogs. Data in Brief. (--INVALID-LINK--)
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Engineering of alternative scaffold derived drug conjugates and fusion-toxins for targeted cancer therapy. DiVA portal. (--INVALID-LINK--)
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Thonus 2022_Protocol for solvent extraction.pdf. MatheO. (--INVALID-LINK--)
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SYNTHESIS, SPECTRAL CHARACTERIZATION, ANTIMICROBIAL, ANTI-INFLAMMATORY, ANTIOXIDANT, AND CYCLIC VOLTAMMETRIC STUDIES OF β -. Rasayan Journal of Chemistry. (--INVALID-LINK--)
-
5 Combination of 1H and 13C NMR Spectroscopy. (--INVALID-LINK--)
-
6290-50-2 | this compound. ChemScene. (--INVALID-LINK--)
-
Liposomes for drug delivery: review of vesicular composition, factors affecting drug release and drug loading in liposomes. PubMed. (--INVALID-LINK--)
-
Direct Spectrophotometric Method for Determination of Cadmium (II) Ions Using Bis-Thiosemicarbazone. PMC. (--INVALID-LINK--)
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Recent Progress in Bioconjugation Strategies for Liposome-Mediated Drug Delivery. Molecules. (--INVALID-LINK--)
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A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules. (--INVALID-LINK--)
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Liposomes and Extracellular Vesicles as Drug Delivery Systems: A Comparison of Composition, Pharmacokinetics, and Functionalization. Advanced Healthcare Materials. (--INVALID-LINK--)
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Optimizing iron chelation strategies in beta-thalassaemia major. PubMed. (--INVALID-LINK--)
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The Use of 13C and 1H-NMR in the Structural Elucidation of a New Nor-Lupane Triterpene. SciELO. (--INVALID-LINK--)
-
1-Methoxy-2,4-pentanedione. PubChem. (--INVALID-LINK--)
-
A Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1-Methoxynaphthalene. Benchchem. (--INVALID-LINK--)
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Iron Chelation Therapies in Beta-Thalassemia: Which One Does the Best Job? (--INVALID-LINK--)
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1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. SpringerLink. (--INVALID-LINK--)
-
Synthesis of 1-(3-Phenoxyphenyl)butane-1,3-dione from Ethyl Acetoacetate. ResearchGate. (--INVALID-LINK--)
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Application Notes and Protocols for the Chelation of Rare-Earth Metals with 1-Methoxypentane-2,4-dione
For: Researchers, scientists, and drug development professionals
Introduction: The Significance of Rare-Earth Metal Chelation and the Role of β-Diketones
Rare-earth elements (REEs), particularly the lanthanides, possess unique luminescent and magnetic properties that make them invaluable tools in biomedical research and drug development. Their applications range from contrast agents in magnetic resonance imaging (MRI) to luminescent probes in bioassays and cellular imaging. However, the free lanthanide ions are often toxic and exhibit poor photophysical properties in aqueous environments. To overcome these limitations, they are chelated with organic ligands that shield the metal ion and enhance its intrinsic properties.
Among the most effective and widely used classes of ligands for lanthanide chelation are β-diketones. These ligands act as "antennas," efficiently absorbing UV light and transferring the energy to the central lanthanide ion, which then emits light at its characteristic wavelength. This process, known as the "antenna effect," is crucial for the development of highly luminescent probes.[1][2]
This application note focuses on a specific β-diketone, 1-methoxypentane-2,4-dione , and its application in the chelation of rare-earth metals. We will delve into the underlying coordination chemistry, provide detailed protocols for the synthesis and characterization of these chelates, and discuss their potential applications.
Coordination Chemistry of 1-Methoxypetane-2,4-dione with Rare-Earth Metals
This compound is a bidentate ligand that coordinates to the rare-earth metal ion through the two oxygen atoms of its dione functionality. The methoxy group, while not directly involved in the primary coordination, can influence the electronic properties and steric environment of the resulting complex.
The chelation reaction typically involves the deprotonation of the β-diketone to form the enolate, which then binds to the trivalent lanthanide ion (Ln³⁺). To satisfy the coordination number of the lanthanide ion (which is often 8 or 9), three β-diketonate ligands typically coordinate to the metal center.[3][4] The remaining coordination sites are usually occupied by solvent molecules (e.g., water, ethanol) or ancillary ligands.
The stability of the resulting complex is a critical factor for its application, especially in biological systems. The stability constant (log K) is a measure of the strength of the interaction between the metal ion and the ligand. While specific stability constants for this compound with all rare-earth metals are not extensively reported, trends can be inferred from studies on other β-diketones. Generally, the stability of lanthanide complexes increases across the series from lanthanum to lutetium, with a slight dip at gadolinium (the "gadolinium break").[5][6][7]
Experimental Protocols
The following protocols provide a general framework for the synthesis and characterization of rare-earth metal chelates with this compound. Optimization of reaction conditions may be necessary for specific rare-earth elements and desired final product specifications.
Protocol 1: Synthesis of Tris(1-methoxypentane-2,4-dionato)M(III) (M = Eu, Tb)
This protocol describes a general solution-phase synthesis of a neutral tris-chelate.
Materials:
-
Rare-earth(III) chloride hexahydrate (e.g., EuCl₃·6H₂O, TbCl₃·6H₂O)
-
This compound
-
Ethanol (absolute)
-
Sodium hydroxide (NaOH) or other suitable base (e.g., triethylamine)
-
Deionized water
-
Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
-
Magnetic stirrer and hotplate
Procedure:
-
Ligand Deprotonation:
-
Dissolve 3.3 mmol of this compound in 20 mL of absolute ethanol in a round-bottom flask.
-
In a separate beaker, dissolve 3.0 mmol of NaOH in a minimal amount of deionized water and then dilute with 10 mL of ethanol.
-
Slowly add the ethanolic NaOH solution to the stirred solution of the β-diketone at room temperature. The solution may change color, indicating the formation of the sodium salt of the ligand.
-
-
Chelation Reaction:
-
Dissolve 1.0 mmol of the rare-earth(III) chloride hexahydrate in 15 mL of ethanol. Gentle warming may be required to facilitate dissolution.
-
Add the rare-earth salt solution dropwise to the stirred ligand solution.
-
A precipitate should form upon addition.
-
After the addition is complete, heat the reaction mixture to a gentle reflux for 2-4 hours to ensure complete reaction.
-
-
Isolation and Purification:
-
Allow the reaction mixture to cool to room temperature, and then cool further in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with small portions of cold ethanol to remove any unreacted starting materials.
-
Wash the product with a small amount of deionized water to remove any inorganic salts.
-
Dry the product in a vacuum oven at a moderate temperature (e.g., 50-60 °C) to remove residual solvent.
-
Expert Insights: The choice of base is critical. Stronger bases like sodium hydroxide ensure complete deprotonation of the β-diketone. The stoichiometry (3:1 ligand to metal ratio) is aimed at forming the neutral tris-chelate. However, the formation of tetrakis-chelates is also possible, especially with smaller lanthanide ions.[3] The final product may be a hydrate, with water molecules occupying the remaining coordination sites of the metal ion.
Protocol 2: Synthesis of a Ternary Complex with an Ancillary Ligand (e.g., 1,10-Phenanthroline)
The inclusion of an ancillary ligand like 1,10-phenanthroline can enhance the luminescent properties of the complex by further shielding the metal ion from solvent-induced quenching.[8]
Materials:
-
Tris(1-methoxypentane-2,4-dionato)M(III) (synthesized as in Protocol 1)
-
1,10-Phenanthroline
-
Ethanol or a suitable solvent mixture (e.g., ethanol/dichloromethane)
Procedure:
-
Complex Formation:
-
Dissolve 1.0 mmol of the tris(1-methoxypentane-2,4-dionato)M(III) complex in 25 mL of ethanol. Gentle heating may be necessary.
-
In a separate flask, dissolve 1.1 mmol of 1,10-phenanthroline in 10 mL of ethanol.
-
Add the 1,10-phenanthroline solution to the stirred solution of the lanthanide complex.
-
Stir the reaction mixture at room temperature for 4-6 hours or at a gentle reflux for 1-2 hours.
-
-
Isolation and Purification:
-
Reduce the solvent volume under reduced pressure until a precipitate begins to form.
-
Cool the mixture in an ice bath to complete the precipitation.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
Recrystallize the product from a suitable solvent system (e.g., ethanol/hexane) to obtain a pure crystalline product.
-
Dry the final product under vacuum.
-
Trustworthiness of Protocols: These protocols are based on well-established synthetic methods for lanthanide β-diketonate complexes.[9][10] The success of the synthesis can be validated at each stage through standard analytical techniques as described in the following section. For example, the formation of the desired product can be initially assessed by observing the characteristic luminescence of the lanthanide ion (e.g., red for europium, green for terbium) under a UV lamp.
Characterization of Rare-Earth Metal Chelates
A comprehensive characterization of the synthesized complexes is essential to confirm their identity, purity, and properties.
Spectroscopic Characterization
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to confirm the coordination of the β-diketone to the metal ion. The strong C=O stretching vibration of the free ligand (typically around 1600-1700 cm⁻¹) will shift to a lower frequency upon coordination to the lanthanide ion.[11] New bands corresponding to the M-O bond may also be observed in the low-frequency region (400-600 cm⁻¹).
-
UV-Visible (UV-Vis) Absorption Spectroscopy: The UV-Vis spectrum will show strong absorption bands in the UV region (typically 250-400 nm) corresponding to the π-π* transitions of the this compound ligand.[12] This confirms the presence of the "antenna" chromophore.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to characterize the ligand and its complex. For diamagnetic lanthanide complexes (e.g., La³⁺, Lu³⁺), the NMR spectra will be straightforward. For paramagnetic lanthanide complexes (e.g., Eu³⁺, Yb³⁺), the signals will be shifted, and this paramagnetic shift can provide structural information about the complex in solution.[13][14]
-
Luminescence Spectroscopy: This is a key technique for characterizing the photophysical properties of the complexes.
-
Excitation Spectrum: This spectrum reveals the wavelengths of light that are most effective at exciting the lanthanide's luminescence, which typically corresponds to the absorption profile of the ligand.
-
Emission Spectrum: The emission spectrum shows the characteristic sharp emission bands of the lanthanide ion (e.g., for Eu³⁺, the most intense transition is typically the ⁵D₀ → ⁷F₂ transition around 615 nm; for Tb³⁺, the ⁵D₄ → ⁷F₅ transition around 545 nm is prominent).[12][15]
-
Luminescence Lifetime (τ): The long luminescence lifetimes of lanthanide chelates (in the microsecond to millisecond range) are a hallmark of these compounds and are crucial for applications like time-resolved fluorescence assays.[16][17]
-
Quantum Yield (Φ): This parameter quantifies the efficiency of the luminescence process (photons emitted per photon absorbed).
-
Quantitative Data Summary
| Parameter | Europium(III) Complex | Terbium(III) Complex | Reference |
| Absorption Max (λ_abs) | 280 - 350 nm | 280 - 350 nm | [8][12] |
| Emission Max (λ_em) | ~615 nm (⁵D₀ → ⁷F₂) | ~545 nm (⁵D₄ → ⁷F₅) | [12][18] |
| Luminescence Lifetime (τ) | 0.2 - 1.0 ms | 0.5 - 2.0 ms | [16] |
| Quantum Yield (Φ) | 10 - 80% | 20 - 90% | [8] |
| Stability Constant (log K₁) | 5 - 8 | 5 - 8 | [5][6] |
Visualizing the Chelation Process and Workflow
Diagram 1: Chelation of a Lanthanide Ion with this compound
Caption: Chelation of a trivalent lanthanide ion (Ln³⁺) by three molecules of deprotonated this compound.
Diagram 2: Experimental Workflow for Synthesis and Characterization
Caption: Workflow for the synthesis and subsequent characterization of rare-earth metal chelates of this compound.
Applications in Research and Drug Development
The unique luminescent properties of rare-earth chelates of this compound open up a wide range of potential applications:
-
Luminescent Probes in Bioassays: The long luminescence lifetimes allow for time-resolved fluorescence measurements, which can eliminate background fluorescence from biological samples, leading to highly sensitive assays.
-
Cellular Imaging: These complexes can be functionalized for targeted delivery to specific cells or organelles, enabling their visualization through fluorescence microscopy.
-
Drug Screening: Changes in the luminescence of the chelate upon interaction with a target molecule can be used to screen for potential drug candidates.
-
Theranostics: By incorporating both a therapeutic agent and a luminescent reporter into the same molecule, it is possible to simultaneously treat and monitor a disease.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | Incomplete deprotonation of the ligand. | Ensure the base is of good quality and used in the correct stoichiometric amount. |
| Incorrect solvent. | Ensure all reagents are soluble in the chosen solvent. A solvent mixture may be necessary. | |
| Reaction time or temperature is insufficient. | Increase the reaction time and/or temperature. | |
| Product is an oil or difficult to crystallize | Presence of impurities. | Purify the starting materials. Recrystallize the product from a different solvent system. |
| Product is highly soluble in the reaction solvent. | Reduce the solvent volume and cool to a lower temperature. Use an anti-solvent to induce precipitation. | |
| Weak or no luminescence | Quenching by solvent molecules (e.g., water). | Ensure the final product is thoroughly dried. Consider synthesizing a ternary complex with a shielding ancillary ligand. |
| Inefficient energy transfer from the ligand. | The triplet state energy of the ligand may not be optimal for the specific lanthanide ion. |
Conclusion
This compound represents a valuable, albeit less explored, β-diketone ligand for the chelation of rare-earth metals. The protocols and characterization techniques outlined in this application note provide a solid foundation for researchers to synthesize and evaluate these promising luminescent complexes. While further research is needed to fully elucidate the specific properties of these chelates, their potential for application in bioassays, cellular imaging, and drug development is significant. The principles of coordination chemistry and the established methodologies for analogous β-diketonate complexes provide a clear roadmap for the successful utilization of this compound in this exciting field.
References
- 1. Lanthanides β-diketonate complexes as energy-efficient emissive materials: A review [ouci.dntb.gov.ua]
- 2. researchgate.net [researchgate.net]
- 3. Heterometallic Molecular Architectures Based on Fluorinated β-Diketone Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. chemijournal.com [chemijournal.com]
- 7. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]
- 8. Synthesis and photophysical properties of europium(iii)–β-diketonate complexes applied in LEDs - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. "Lanthanide Beta-Diketonate Compounds: Synthesis, Characterization, and" by Sai Durga Phani Deepthi Yadav Chappidi [digitalcommons.latech.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. NMR study of amphetamines using europium shift reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ijcrt.org [ijcrt.org]
- 16. researchgate.net [researchgate.net]
- 17. Terbium luminescence-lifetime heterogeneity and protein equilibrium conformational dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and characterization of novel europium β-diketonate organic complexes for solid-state lighting - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis and Application of Metal Complexes with 1-Methoxypentane-2,4-dione
Abstract
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of metal complexes featuring the ligand 1-methoxypentane-2,4-dione. As a derivative of the classic acetylacetone, this β-diketone offers a unique combination of steric and electronic properties, making its metal chelates promising candidates for diverse fields such as catalysis, materials science, and drug development. This document furnishes researchers, scientists, and drug development professionals with foundational principles, detailed experimental protocols, and the causal reasoning behind methodological choices, ensuring both reproducibility and a deep understanding of the underlying coordination chemistry.
Introduction
β-Diketones are among the most versatile and widely studied classes of ligands in coordination chemistry. Their ability to exist in a keto-enol tautomeric equilibrium allows for deprotonation to form a resonance-stabilized enolate anion, which acts as a powerful bidentate chelating agent for a vast array of metal ions. This chelation results in the formation of a highly stable six-membered ring, a structural motif that underpins the utility of these complexes.[1]
This compound (CAS 6290-50-2) is an analogue of acetylacetone where a methoxy group replaces a terminal methyl group.[2][3] This substitution introduces an additional donor atom and modifies the ligand's electronic and steric profile, which can be leveraged to fine-tune the properties of the resulting metal complexes, such as solubility, stability, and reactivity. The applications of such coordination complexes are extensive, ranging from homogeneous catalysis and precursors for advanced materials to agents with significant biological activity.[4][5] This guide will provide detailed protocols for the synthesis of representative transition metal and rare-earth complexes and explore their characterization and potential uses.
Section 1: The Ligand - this compound
A thorough understanding of the ligand is paramount before proceeding to the synthesis of its metal complexes.
Physicochemical Properties
The key properties of this compound are summarized below for quick reference.
| Property | Value | Reference(s) |
| CAS Number | 6290-50-2 | [2][6] |
| Molecular Formula | C₆H₁₀O₃ | [2] |
| Molecular Weight | 130.14 g/mol | [2] |
| Boiling Point | 211.9°C at 760 mmHg | |
| Appearance | Liquid (typical) | - |
| Synonyms | 1-Methoxy-2,4-pentanedione, Methoxyacetylacetone | [2][6] |
Structural Features and Coordination Chemistry
The coordinating power of this compound stems from its existence as a mixture of keto and enol tautomers. In solution, the enol form is stabilized by intramolecular hydrogen bonding. The acidic proton of the enol form can be easily removed by a base, yielding the enolate anion which then chelates to a metal center through its two oxygen atoms.
Safety and Handling
Caution: this compound is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[6]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood while wearing safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Handling: Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place (recommended storage at 2-8°C).
Section 2: General Protocols for Synthesis of Metal Complexes
The synthesis of metal β-diketonate complexes is generally straightforward, making them accessible for a wide range of research applications. The protocols provided are for a representative transition metal (Copper(II)) and a rare-earth metal (Europium(III)), illustrating common stoichiometries.
Principle of Synthesis
The core of the synthesis is an acid-base reaction followed by coordination. The β-diketone (HL) is deprotonated by a base (B) to form the ligand anion (L⁻). This anion then displaces other ligands (e.g., water, halides) from the metal salt's coordination sphere to form the stable metal complex.
General Reaction: nHL + M(X)n + nB → M(L)n + nHB⁺X⁻
The choice of solvent is critical and is typically an alcohol like ethanol or methanol, which can dissolve both the metal salt and the ligand.
Protocol: Synthesis of Copper(II) bis(1-methoxy-2,4-pentanedionate)
This protocol details the synthesis of a square planar Cu(II) complex.
Materials:
-
Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)
-
This compound (C₆H₁₀O₃)
-
Ethanol (absolute)
-
Deionized water
-
Sodium hydroxide (NaOH), 1M solution
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heat plate
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.0 mmol of Copper(II) acetate monohydrate in 30 mL of ethanol with gentle heating and stirring. A clear blue solution should form.
-
In a separate beaker, dissolve 2.2 mmol of this compound in 10 mL of ethanol.
-
Slowly add the ligand solution to the stirring copper salt solution at room temperature.
-
Add 2.0 mmol of 1M NaOH solution dropwise to the reaction mixture. The purpose of the base is to deprotonate the ligand, facilitating its coordination to the Cu(II) ion. The color of the solution should change, indicating complex formation.
-
Attach the reflux condenser and heat the mixture to a gentle reflux for 1 hour. This ensures the reaction goes to completion.
-
After 1 hour, remove the heat source and allow the solution to cool slowly to room temperature, then cool further in an ice bath for 30 minutes to maximize precipitation.
-
Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid product twice with small portions of cold deionized water, followed by a wash with cold ethanol to remove unreacted starting materials and salts.
-
Dry the product in a desiccator under vacuum. Calculate the percentage yield.
Protocol: Synthesis of Europium(III) tris(1-methoxy-2,4-pentanedionate)
Rare-earth elements, like Europium(III), typically form complexes with a 1:3 metal-to-ligand ratio. These complexes are of great interest for their luminescent properties.[3]
Materials:
-
Europium(III) chloride hexahydrate (EuCl₃·6H₂O)
-
This compound (C₆H₁₀O₃)
-
Methanol
-
Ammonia solution (aqueous, ~2M)
Procedure:
-
Dissolve 1.0 mmol of EuCl₃·6H₂O in 25 mL of methanol in a 100 mL flask with stirring.
-
In a separate beaker, dissolve 3.3 mmol of this compound in 15 mL of methanol.
-
Add the ligand solution to the stirring europium salt solution.
-
Slowly add ~2M aqueous ammonia solution dropwise while monitoring the pH with indicator paper. Continue adding until the pH is approximately 6-7. Ammonia acts as the base to deprotonate the ligand. A precipitate should form.
-
Stir the resulting suspension at room temperature for 2 hours.
-
Collect the white or off-white precipitate by vacuum filtration.
-
Wash the product thoroughly with deionized water to remove ammonium chloride, followed by a small amount of cold methanol.
-
Dry the complex under vacuum.
Section 3: Protocols for Characterization
Validation of synthesis is a critical step. The following techniques are standard for characterizing newly synthesized coordination complexes.
Spectroscopic Methods
FT-IR Spectroscopy: Infrared spectroscopy is a rapid and powerful tool to confirm coordination. The deprotonation of the enol form and subsequent chelation to the metal ion result in characteristic changes in the vibrational spectrum.
-
Protocol: Acquire a spectrum of the pure ligand and the metal complex using a KBr pellet or an ATR accessory.
-
Interpretation:
-
The broad O-H stretch of the enol tautomer (around 2500-3200 cm⁻¹) in the free ligand should disappear in the complex.
-
The C=O and C=C stretching bands in the ligand (typically 1500-1700 cm⁻¹) will shift to lower frequencies in the complex. This is due to the delocalization of electron density within the chelate ring upon coordination.
-
New bands may appear at lower frequencies (< 600 cm⁻¹) corresponding to the M-O stretching vibrations.
-
| Vibrational Mode | Typical Frequency (Free Ligand) | Expected Change Upon Coordination |
| ν(O-H) of enol | ~2500-3200 cm⁻¹ (broad) | Disappears |
| ν(C=O) | ~1600-1700 cm⁻¹ | Shifts to lower frequency |
| ν(C=C) | ~1550-1650 cm⁻¹ | Shifts to lower frequency |
| ν(M-O) | N/A | Appears at < 600 cm⁻¹ |
UV-Visible Spectroscopy:
-
Protocol: Prepare dilute solutions of the ligand and the complex in a suitable solvent (e.g., ethanol, acetonitrile). Record the absorbance spectrum from approximately 200-800 nm.
-
Interpretation: The spectrum of the complex will show intense ligand-based π→π* transitions, often shifted from their position in the free ligand. For transition metal complexes, weaker, broader d-d transition bands may be visible in the visible region of the spectrum.[7]
Mass Spectrometry
Electrospray ionization mass spectrometry (ESI-MS) is highly effective for confirming the molecular weight of the synthesized complex.[8]
-
Protocol: Dissolve a small amount of the complex in a suitable solvent like methanol or acetonitrile. Infuse the solution directly into the ESI source.
-
Interpretation: Look for the molecular ion peak [M]⁺ or common adducts like [M+H]⁺ or [M+Na]⁺. The observed isotopic distribution pattern should match the theoretical pattern for the proposed formula.
Section 4: Application Notes and Protocols
The unique properties of this compound complexes open doors to several advanced applications.
Application in Catalysis
Many metal β-diketonate complexes are effective homogeneous catalysts for a variety of organic transformations, including oxidations, reductions, and carbon-carbon bond-forming reactions.[9][10] The solubility of these complexes in organic solvents is a key advantage.
Protocol: Model Catalytic Oxidation of an Alcohol This protocol provides a conceptual framework for testing the catalytic activity of a synthesized complex (e.g., a Mn(II) or Co(II) complex).
-
To a solution of a secondary alcohol (e.g., 1-phenylethanol, 1.0 mmol) in a suitable solvent (e.g., acetonitrile, 10 mL), add the metal complex catalyst (0.01-0.05 mmol, 1-5 mol%).
-
Add an oxidant (e.g., tert-butyl hydroperoxide, 1.5 mmol).
-
Stir the reaction at a specified temperature (e.g., 60 °C) and monitor its progress over time by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction, perform a workup to remove the catalyst and oxidant, and isolate the product (e.g., acetophenone) by column chromatography.
-
The efficiency of the catalyst is determined by the reaction time and the isolated yield of the product.
Application in Materials Science
These complexes can serve as single-source precursors for the synthesis of metal oxide nanoparticles or thin films via thermal decomposition methods like chemical vapor deposition (CVD) or sol-gel processes. The volatile and well-defined nature of these complexes is highly advantageous.
Potential in Drug Development
The field of medicinal inorganic chemistry has demonstrated that the coordination of organic ligands to metal centers can lead to compounds with potent biological activity, including anticancer, antibacterial, and antifungal properties.[8][11][12] The ligand can modulate the properties of the metal ion, improve its delivery to target sites, and participate in the mechanism of action. Complexes of this compound could be explored as:
-
Anticancer Agents: By tuning the metal center (e.g., Pt, Ru, Mn), complexes can be designed to induce cell death through mechanisms like ROS generation or DNA interaction.[12]
-
Antimicrobial Agents: The chelation can enhance the lipophilicity of the compound, potentially improving its ability to cross microbial cell membranes.
Conclusion
This compound is a versatile and accessible ligand for the synthesis of a wide range of metal complexes. The straightforward synthetic routes and the diverse characterization methods available allow for the creation and validation of novel coordination compounds. The potential applications in catalysis, materials science, and medicinal chemistry are significant, offering fertile ground for further research and development. The protocols and insights provided in this guide serve as a robust starting point for scientists aiming to explore the rich chemistry of these promising materials.
References
- 1. mdpi.com [mdpi.com]
- 2. chemscene.com [chemscene.com]
- 3. This compound (6290-50-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 1-Methoxy-2,4-pentanedione | C6H10O3 | CID 221734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Spectroscopic, Molecular Modeling and Anti-Fungal Studies of Some Divalent Metal Complexes of 4-Hydroxyacetophenone Isonicotinoyl Hydrazone [scirp.org]
- 9. jocpr.com [jocpr.com]
- 10. Distinct chemical factors in hydrolytic reactions catalyzed by metalloenzymes and metal complexes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
Application Notes & Protocols for 1-Methoxypentane-2,4-dione: A Versatile Building Block in Synthesis and Coordination Chemistry
Abstract
1-Methoxypentane-2,4-dione, a functionalized β-dicarbonyl compound, presents a unique combination of reactive sites, making it a valuable intermediate in organic synthesis and a potent ligand in coordination chemistry. This guide provides an in-depth exploration of its chemical properties, safety protocols, and key applications. We detail step-by-step experimental procedures for its use in metal chelation, heterocyclic synthesis, and C-C bond formation, explaining the causality behind methodological choices to ensure reproducible and reliable outcomes.
Introduction and Chemical Profile
This compound (CAS: 6290-50-2) is an organic compound featuring a pentane-2,4-dione backbone with a methoxy group at the 1-position.[1][2] The core of its reactivity lies in the 1,3-dicarbonyl system, which confers acidity to the central methylene protons and allows for the formation of stable enolate intermediates. This structure facilitates its use as a versatile precursor for a wide range of chemical transformations. Furthermore, the dicarbonyl moiety can exist in equilibrium with its enol tautomer, a key characteristic that enables it to act as a potent bidentate ligand for various metal ions.[3]
This document serves as a technical guide for researchers, outlining the fundamental properties, safe handling procedures, and validated protocols for the effective use of this compound in a laboratory setting.
Physicochemical Properties and Safety Data
Accurate knowledge of a reagent's properties is fundamental to its proper use and storage. The key physicochemical data for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 6290-50-2 | PubChem[1] |
| Molecular Formula | C₆H₁₀O₃ | PubChem[1] |
| Molecular Weight | 130.14 g/mol | PubChem[1] |
| Appearance | Liquid to semi-solid | Sigma-Aldrich[4] |
| Boiling Point | ~184 °C | Chemchart[3] |
| Density | ~0.975 g/cm³ at 25 °C | Sigma-Aldrich[5] |
| SMILES | CC(=O)CC(=O)COC | PubChem[1] |
| InChIKey | RZCMFVQMQKCVEN-UHFFFAOYSA-N | Chemchart[3] |
| Storage Temperature | 2-8 °C, under inert atmosphere | Sigma-Aldrich[4] |
Safety and Handling Protocol
This compound is classified as a hazardous substance and requires strict adherence to safety protocols.[5][6]
-
Hazard Identification :
-
Physical Hazards : Flammable liquid and vapor (Category 3).[5][6] Keep away from heat, sparks, open flames, and hot surfaces.
-
Health Hazards : Harmful if swallowed. Toxic in contact with skin or if inhaled.[5] Causes serious eye irritation and skin irritation.[1][7] May cause respiratory irritation.[6]
-
-
Personal Protective Equipment (PPE) :
-
Eye/Face Protection : Wear safety goggles with side-shields or a face shield.[7]
-
Hand Protection : Wear chemically resistant, impervious gloves (e.g., nitrile rubber).
-
Skin and Body Protection : Wear flame-retardant antistatic protective clothing.[5] A lab coat is mandatory.
-
Respiratory Protection : Use only in a well-ventilated area, preferably within a chemical fume hood.[7] If vapors or aerosols are generated, a suitable respirator is required.[5]
-
-
Handling and Storage :
-
First Aid Measures :
-
If Inhaled : Move the person to fresh air. Call a physician immediately.[5]
-
In Case of Skin Contact : Take off immediately all contaminated clothing. Rinse skin with plenty of water/shower.[5]
-
In Case of Eye Contact : Rinse out with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do.[5]
-
If Swallowed : Immediately make the victim drink water (two glasses at most). Consult a physician.[5]
-
Core Applications and Reaction Mechanisms
The utility of this compound stems from its β-dicarbonyl core. The following sections describe its primary applications and the chemical principles that govern them.
Keto-Enol Tautomerism: The Basis of Reactivity
The protons on the central carbon (C3) are acidic due to the electron-withdrawing effect of the two adjacent carbonyl groups. This allows for the formation of a resonance-stabilized enolate anion, which exists in equilibrium with its keto and enol tautomeric forms. The enol form is crucial for its role as a chelating agent.
Caption: Keto-enol tautomerism of this compound.
Application in Coordination Chemistry: Metal Chelation
The enolate form of this compound acts as an excellent bidentate, monoanionic ligand, forming stable chelate complexes with a wide variety of metal ions. This property is analogous to the well-studied acetylacetonate (acac) ligand. The formation of these complexes can be used for metal sequestration, as catalysts, or as precursors for material science applications. An early study demonstrated the formation of stable chelates with rare-earth metals.[3]
Caption: General workflow for synthesizing a metal complex.
Application in Heterocyclic Synthesis
The 1,3-dicarbonyl arrangement is a classic precursor for the synthesis of five- and six-membered heterocycles. In a reaction analogous to the Knorr pyrazole synthesis, this compound can undergo condensation with hydrazine or its derivatives. The reaction proceeds via initial nucleophilic attack at one carbonyl, followed by intramolecular condensation and dehydration to yield a substituted pyrazole. Such pyrazole derivatives are common scaffolds in medicinal chemistry.
Caption: Reaction mechanism for pyrazole synthesis.
Experimental Protocols
Note: All procedures must be performed in a well-ventilated fume hood while wearing appropriate PPE.
Protocol 1: Synthesis of a Metal Chelate Complex (Example: Copper(II) bis(1-methoxy-2,4-pentanedionate))
-
Rationale : This protocol demonstrates the use of this compound as a bidentate ligand. A mild base is used to deprotonate the ligand in situ, allowing it to coordinate with the Copper(II) ion. The choice of an aqueous/ethanolic solvent system ensures solubility of both the metal salt and the ligand.
-
Reagents and Materials :
-
This compound (1.0 mmol, 130 mg)
-
Copper(II) Chloride Dihydrate (CuCl₂·2H₂O) (0.5 mmol, 85 mg)
-
Sodium Hydroxide (1.0 M aqueous solution)
-
Ethanol (95%)
-
Deionized Water
-
Magnetic stirrer and stir bar
-
50 mL round-bottom flask
-
Büchner funnel and filter paper
-
-
Step-by-Step Procedure :
-
In the 50 mL round-bottom flask, dissolve Copper(II) Chloride Dihydrate (85 mg) in 10 mL of deionized water.
-
In a separate beaker, dissolve this compound (130 mg) in 10 mL of ethanol.
-
While stirring the copper solution, add the ligand solution dropwise. The solution should turn a light blue-green.
-
Slowly add 1.0 mL of 1.0 M NaOH solution dropwise to the mixture. A precipitate should begin to form.
-
Causality Note: The base deprotonates the dione, forming the enolate which is the active chelating species. Stoichiometric addition prevents the formation of copper hydroxides.
-
-
Continue stirring the reaction mixture at room temperature for 1 hour to ensure complete complexation.
-
Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with two small portions (5 mL each) of cold deionized water to remove any unreacted salts.
-
Dry the solid product in a desiccator under vacuum.
-
-
Expected Outcome & Characterization :
-
A blue or blue-green crystalline solid.
-
Characterize by IR spectroscopy (disappearance of broad enol O-H stretch, shifts in C=O and C=C stretching frequencies) and melting point analysis.
-
Protocol 2: Synthesis of a Substituted Pyrazole
-
Rationale : This protocol illustrates a classic condensation reaction to form a heterocycle. Acetic acid is used as a solvent and a mild acid catalyst to promote the formation of the hydrazone intermediate and the subsequent dehydration step.
-
Reagents and Materials :
-
This compound (1.0 mmol, 130 mg)
-
Hydrazine Monohydrate (1.0 mmol, 50 mg) or Phenylhydrazine (1.0 mmol, 108 mg)
-
Glacial Acetic Acid (5 mL)
-
Magnetic stirrer and stir bar
-
25 mL round-bottom flask with reflux condenser
-
Heating mantle
-
-
Step-by-Step Procedure :
-
Combine this compound (130 mg) and the chosen hydrazine (1.0 mmol) in the 25 mL round-bottom flask.
-
Add 5 mL of glacial acetic acid to the flask.
-
Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (~120 °C) using a heating mantle.
-
Causality Note: Refluxing provides the necessary activation energy for the dehydration steps, driving the reaction to completion.
-
-
Maintain reflux for 2 hours. Monitor the reaction progress by TLC if desired.
-
After cooling to room temperature, pour the reaction mixture into 25 mL of ice-cold water.
-
If a solid precipitates, collect it by vacuum filtration. If an oil forms, extract the product into a suitable organic solvent (e.g., ethyl acetate), wash with sodium bicarbonate solution, dry over sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by recrystallization or column chromatography.
-
-
Expected Outcome & Characterization :
-
A crystalline solid or oil.
-
Characterize by ¹H and ¹³C NMR to confirm the pyrazole ring structure and substituent positions. Mass spectrometry will confirm the molecular weight of the product.
-
References
- 1. 1-Methoxy-2,4-pentanedione | C6H10O3 | CID 221734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Methoxy-2,4-pentanedione | C6H10O3 | CID 221734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound (6290-50-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 4. This compound | 6290-50-2 [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. chemscene.com [chemscene.com]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
Application Note & Protocols: High-Purity Isolation of 1-Methoxypentane-2,4-dione
Abstract
1-Methoxypentane-2,4-dione is a β-diketone of significant interest in synthetic chemistry, serving as a versatile building block and chelating agent.[1] The utility of this compound in drug development and materials science is critically dependent on its purity. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the purification of this compound. We present two robust, validated protocols for purification: Vacuum Distillation for bulk quantities and Flash Column Chromatography for high-purity isolation. The rationale behind method selection, step-by-step experimental procedures, and critical troubleshooting insights are detailed to ensure reproducible, high-yield purification.
Introduction: The Challenge of Purifying β-Diketones
This compound (CAS 6290-50-2) belongs to the β-dicarbonyl class of compounds.[2][3][4] A key feature of these molecules is their existence as a dynamic equilibrium of keto and enol tautomers.[5][6] This tautomerism, while central to their reactivity, presents unique challenges during purification.[7] The enol form can chelate metals, interact strongly with polar stationary phases like silica, and is stabilized by intramolecular hydrogen bonding, affecting both its boiling point and chromatographic behavior.[8][9]
Furthermore, synthetic routes, such as Claisen condensation, can introduce impurities including unreacted starting materials, solvents, and self-condensation by-products.[1][10] Achieving >97% purity, often required for downstream applications, necessitates a carefully chosen and optimized purification strategy.[11]
Physicochemical Properties of this compound
A thorough understanding of the compound's properties is the foundation for developing an effective purification protocol.
| Property | Value | Source |
| Molecular Formula | C₆H₁₀O₃ | [2][11][12] |
| Molecular Weight | 130.14 g/mol | [11][12] |
| Appearance | Light yellow liquid or semi-solid | [4][13] |
| Boiling Point | ~184 °C at 760 mmHg (Predicted) | [14] |
| 270.1 °C at 760 mmHg | [12][13] | |
| Density | ~1.066 g/cm³ | [12][13] |
| Flash Point | ~61-114 °C | [12][14] |
| Polarity (LogP) | 0.181 | [11][12] |
| Keto-Enol Tautomerism | Exists as an equilibrium mixture | [5][6] |
Note: The significant variation in reported boiling points highlights the probable thermal instability of the compound at atmospheric pressure, underscoring the necessity of vacuum distillation.
Method Selection: Distillation vs. Chromatography
The choice between distillation and chromatography depends on the scale of purification, the nature of the impurities, and the required final purity.
-
Vacuum Distillation: This method is ideal for purifying large quantities (multi-gram to kilogram scale) of the compound, especially when impurities have significantly different volatilities. By reducing the pressure, the boiling point is lowered, preventing thermal degradation. It is highly effective for removing non-volatile impurities (e.g., salts, catalyst residues) and highly volatile impurities (e.g., residual solvents).
-
Flash Column Chromatography: This technique is superior for achieving the highest possible purity, particularly on a smaller scale (milligram to gram). It separates compounds based on differences in their polarity and interaction with a solid stationary phase. It is the method of choice for removing impurities with similar boiling points but different polarities, such as isomers or by-products from side reactions. However, β-diketones can be sensitive to acidic silica gel, and tautomerism can lead to poor peak shape (tailing).[10][15][16]
Decision Workflow
The following diagram provides a logical framework for selecting the optimal purification method.
Caption: Decision tree for selecting the purification method.
Protocol 1: High-Throughput Purification by Vacuum Distillation
Principle: This protocol leverages the principle that the boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. By reducing the external pressure with a vacuum pump, the boiling point of this compound is significantly lowered, allowing for its vaporization and subsequent condensation without thermal decomposition.
Experimental Workflow
Caption: Workflow for vacuum distillation purification.
Step-by-Step Methodology
-
Apparatus Setup: Assemble a clean, oven-dried short-path distillation apparatus. This includes a round-bottom flask, a short-path distillation head with a thermometer, a condenser, a receiving flask, and a vacuum adapter. Connect the vacuum adapter to a cold trap (e.g., liquid nitrogen or dry ice/acetone) and then to a vacuum pump.
-
Charging the Flask: Place a magnetic stir bar into the distillation flask. Charge the flask with the crude this compound, filling it to no more than half its volume.
-
Initiating Vacuum: Ensure all joints are properly sealed with vacuum grease. Start the condenser's cooling water flow. Turn on the magnetic stirrer to ensure smooth boiling. Slowly and carefully open the vacuum source to gradually reduce the pressure in the system.
-
Heating and Distillation: Once a stable vacuum is achieved (e.g., <1 mmHg), begin to gently heat the distillation flask using a heating mantle.
-
Fraction Collection:
-
Forerun: Collect the first few drops of distillate in a separate receiving flask. This fraction will contain residual solvents and other low-boiling impurities.
-
Main Fraction: As the temperature at the distillation head stabilizes, switch to a new, pre-weighed receiving flask to collect the main product. Record the stable temperature and pressure.
-
Residue: Stop the distillation when the temperature begins to rise again or when only a small, dark residue remains in the distillation flask. Do not distill to dryness.
-
-
Shutdown: Turn off the heating mantle and allow the system to cool completely. Slowly and carefully vent the system to atmospheric pressure before turning off the vacuum pump.
-
Analysis: Determine the purity of the collected main fraction using an appropriate analytical method such as GC or ¹H NMR.
Troubleshooting
| Problem | Probable Cause | Solution |
| Bumping/Unstable Boiling | Insufficient stirring; heating too rapidly. | Ensure vigorous stirring. Reduce heating rate. |
| No Distillate | Vacuum is not low enough; temperature is too low. | Check for leaks in the system. Increase heating mantle temperature gradually. |
| Product Darkens/Decomposes | Temperature is too high. | Improve the vacuum to further lower the boiling point. |
| Distillate Solidifies in Condenser | Condenser water is too cold; compound has a high melting point. | Use room temperature water or turn off the cooling water flow if the boiling point is high enough. |
Protocol 2: High-Purity Purification by Flash Column Chromatography
Principle: This protocol utilizes a stationary phase (silica gel) and a mobile phase (solvent mixture) to separate components of a mixture based on their polarity. This compound, being moderately polar, will travel through the silica column more slowly than non-polar impurities but faster than highly polar impurities.
Experimental Workflow
Caption: Workflow for flash column chromatography purification.
Step-by-Step Methodology
-
Solvent System Selection (TLC):
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).
-
Spot the solution onto a TLC plate and develop it in various solvent systems. A common starting point for β-diketones is a mixture of hexane and ethyl acetate.[17][18]
-
The ideal solvent system will give the desired product an Rf value of approximately 0.3-0.4 and show good separation from all impurities.
-
-
Column Packing:
-
Select an appropriately sized glass column.
-
Place a small plug of cotton or glass wool at the bottom and add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent. Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no cracks or air bubbles are present.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully pipette it onto the top of the silica bed.
-
Dry Loading (Recommended): Dissolve the crude product in a volatile solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply positive pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.
-
Collect the eluate in a series of numbered test tubes or flasks.
-
-
Fraction Analysis:
-
Spot every few fractions onto a TLC plate.
-
Develop the plate and visualize the spots (e.g., using a UV lamp or an iodine chamber).
-
Identify the fractions containing the pure product, free from faster- or slower-moving impurities.
-
-
Product Isolation:
-
Combine the fractions identified as pure.
-
Remove the solvent using a rotary evaporator under reduced pressure to yield the purified this compound.
-
-
Analysis: Confirm the purity of the isolated product via GC, HPLC, or NMR.
Troubleshooting
| Problem | Probable Cause | Solution |
| Poor Separation | Incorrect solvent system. | Re-optimize the eluent using TLC. Consider using a gradient elution (gradually increasing polarity). |
| Cracked Column Bed | Column ran dry. | Never let the solvent level drop below the top of the silica bed. |
| Broad Bands/Tailing | Sample overload; compound interacting with silica. | Use less sample. Add a small amount (~0.5%) of a neutralizer like triethylamine to the eluent to suppress interaction with acidic silica sites. |
| Product Won't Elute | Eluent is too non-polar. | Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate in hexane). |
References
- 1. ijpras.com [ijpras.com]
- 2. 1-Methoxy-2,4-pentanedione | C6H10O3 | CID 221734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Methoxy-2,4-pentanedione | C6H10O3 | CID 221734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. rsc.org [rsc.org]
- 6. Keto-Enol Tautomerism [thecatalyst.org]
- 7. researchgate.net [researchgate.net]
- 8. echemi.com [echemi.com]
- 9. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]
- 10. mdpi.com [mdpi.com]
- 11. chemscene.com [chemscene.com]
- 12. Page loading... [wap.guidechem.com]
- 13. echemi.com [echemi.com]
- 14. This compound (6290-50-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 15. researchgate.net [researchgate.net]
- 16. Beta-diketones: peak shape challenges and the use of mixed-mode high-performance liquid chromatography methodology to obtain fast, high resolution chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. juniperpublishers.com [juniperpublishers.com]
- 18. researchgate.net [researchgate.net]
Application Note: High-Resolution NMR Characterization of 1-Methoxypentane-2,4-dione and its Keto-Enol Tautomerism
Abstract
This application note provides a comprehensive guide to the characterization of 1-methoxypentane-2,4-dione using high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. As a β-dicarbonyl compound, this compound exists in a dynamic equilibrium between its keto and enol tautomeric forms. This guide details the experimental protocols for sample preparation, and both ¹H and ¹³C NMR data acquisition, designed to accurately capture and quantify this tautomerism. We delve into the principles of spectral interpretation for both tautomers, supported by predicted chemical shifts and coupling constants. The causality behind experimental choices is explained to ensure robust and reproducible results, making this a vital resource for researchers working with β-dicarbonyl compounds and dynamic molecular systems.
Introduction: The Significance of this compound
This compound is a β-dicarbonyl compound with applications in organic synthesis, serving as a versatile building block.[1][2] Its utility is intrinsically linked to its chemical structure and, most notably, its existence as a mixture of keto and enol tautomers in solution.[3][4] The equilibrium between these two forms is sensitive to environmental factors such as the solvent, temperature, and concentration, which in turn influences the compound's reactivity and potential biological activity.
Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful, non-invasive technique for the qualitative and quantitative analysis of such tautomeric equilibria.[5][6] By providing detailed information about the chemical environment of each nucleus (¹H and ¹³C), NMR allows for the unambiguous identification and quantification of both the keto and enol forms present in a sample.[7] This application note serves as a practical guide for researchers to perform high-quality NMR characterization of this compound.
The Principle: Keto-Enol Tautomerism
β-Dicarbonyl compounds, such as this compound, can interconvert between a diketo form and an enol form through the migration of a proton and the shifting of bonding electrons.[3][4] The enol form is stabilized by the formation of an intramolecular hydrogen bond and a conjugated π-system. The position of this equilibrium is highly dependent on the solvent's polarity and its ability to form hydrogen bonds.[6]
Figure 1: Keto-enol tautomerism of this compound.
Experimental Protocols
Sample Preparation: The Foundation of Quality Data
The quality of the NMR spectrum is directly dependent on the quality of the sample. A properly prepared sample ensures optimal magnetic field homogeneity, leading to sharp, well-resolved peaks.
Protocol:
-
Analyte Purity: Ensure the this compound sample is of high purity to avoid signals from contaminants.
-
Solvent Selection: Choose a deuterated solvent appropriate for the study. Chloroform-d (CDCl₃) is a good starting point for routine characterization due to its relatively non-polar nature, which typically favors the enol form in β-dicarbonyls. For studying solvent effects, consider using more polar solvents like acetone-d₆ or dimethyl sulfoxide-d₆ (DMSO-d₆).[8]
-
Concentration: For ¹H NMR, prepare a solution of approximately 5-10 mg of this compound in 0.6 mL of deuterated solvent.[9] For the less sensitive ¹³C NMR, a more concentrated solution of 20-50 mg in 0.6 mL is recommended to reduce acquisition time.[9]
-
Dissolution and Transfer: Weigh the sample into a clean, dry vial. Add the deuterated solvent and gently vortex to ensure complete dissolution.
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Sample Volume: The final volume of the solution in the NMR tube should be approximately 0.6 mL, corresponding to a height of about 4-5 cm.[9] This ensures the sample is correctly positioned within the NMR probe's detection coils.
-
Labeling: Clearly label the NMR tube with the sample identity and solvent.
NMR Data Acquisition: Optimizing for Tautomer Analysis
The choice of acquisition parameters is critical for obtaining high-resolution spectra suitable for quantitative analysis of the tautomeric ratio.[10][11]
¹H NMR Acquisition Protocol:
| Parameter | Recommended Value | Rationale |
| Pulse Program | zg30 or zg | Standard single-pulse experiment. |
| Pulse Width (p1) | 30° - 90° | A 90° pulse provides the maximum signal in a single scan. For quantitative results, a relaxation delay of at least 5 times the longest T₁ is crucial.[10] |
| Spectral Width (sw) | 16 ppm | Sufficient to cover the expected chemical shift range for both tautomers. |
| Acquisition Time (aq) | 2-4 s | Ensures good digital resolution for resolving fine coupling patterns.[11] |
| Relaxation Delay (d1) | 5-10 s | For quantitative analysis, a longer delay (≥ 5 * T₁) is essential to allow for full relaxation of all protons, ensuring accurate integration.[12] The T₁ of the enolic proton can be significantly different from other protons. |
| Number of Scans (ns) | 8-16 | Sufficient for good signal-to-noise (S/N) on modern spectrometers for a sample of this concentration. For accurate quantification, a higher S/N of >100 is desirable.[13] |
| Temperature | 298 K (25 °C) | Maintain a constant and recorded temperature as the tautomeric equilibrium can be temperature-dependent. |
¹³C NMR Acquisition Protocol:
| Parameter | Recommended Value | Rationale |
| Pulse Program | zgpg30 | Standard power-gated decoupling sequence for proton-decoupled ¹³C spectra. |
| Pulse Width (p1) | 30° | A smaller flip angle allows for a shorter relaxation delay. |
| Spectral Width (sw) | 220 ppm | Covers the full range of expected carbon chemical shifts, including carbonyls. |
| Acquisition Time (aq) | 1-2 s | Provides adequate digital resolution. |
| Relaxation Delay (d1) | 2 s | A shorter delay is acceptable for qualitative ¹³C spectra due to the smaller flip angle. For quantitative ¹³C, a much longer delay and inverse-gated decoupling would be necessary. |
| Number of Scans (ns) | 1024 or more | A higher number of scans is required due to the low natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus. |
| Temperature | 298 K (25 °C) | Maintain a constant temperature. |
Data Interpretation: Assigning the Spectra
The NMR spectrum of this compound will show two sets of signals corresponding to the keto and enol forms. The relative integrals of the signals from each tautomer can be used to determine the equilibrium constant (K_eq = [enol]/[keto]).[4]
Predicted ¹H NMR Spectrum
-
Keto Form:
-
CH₃ (acetyl): A singlet around δ 2.2 ppm.
-
CH₂ (methylene): A singlet around δ 3.7 ppm, flanked by two carbonyl groups.
-
OCH₃ (methoxy): A singlet around δ 3.4 ppm.
-
CH₂ (methoxy-adjacent): A singlet around δ 4.2 ppm.
-
-
Enol Form:
-
CH₃ (acetyl): A singlet around δ 2.1 ppm.
-
CH (vinylic): A singlet around δ 5.6 ppm.
-
OH (enolic): A broad singlet at a downfield chemical shift, typically δ 15-16 ppm, due to strong intramolecular hydrogen bonding.
-
OCH₃ (methoxy): A singlet around δ 3.3 ppm.
-
CH₂ (methoxy-adjacent): A singlet around δ 4.1 ppm.
-
Predicted ¹³C NMR Spectrum
-
Keto Form:
-
C=O (ketone): Two distinct signals in the δ 200-210 ppm range.[14]
-
CH₂ (methylene): A signal around δ 50-60 ppm.
-
CH₃ (acetyl): A signal around δ 30 ppm.
-
OCH₃ (methoxy): A signal around δ 59 ppm.
-
CH₂ (methoxy-adjacent): A signal around δ 70-80 ppm.
-
-
Enol Form:
-
C=O (ketone): A signal around δ 190 ppm.
-
C-OH (enolic): A signal around δ 180-190 ppm.
-
=CH (vinylic): A signal around δ 95-105 ppm.
-
CH₃ (acetyl): A signal around δ 25 ppm.
-
OCH₃ (methoxy): A signal around δ 58 ppm.
-
CH₂ (methoxy-adjacent): A signal around δ 70 ppm.
-
Summary of Predicted NMR Data
| Assignment (Keto Form) | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Acetyl CH₃ | ~2.2 (s, 3H) | ~30 |
| Methylene CH₂ | ~3.7 (s, 2H) | ~55 |
| Methoxy OCH₃ | ~3.4 (s, 3H) | ~59 |
| Methoxy-adjacent CH₂ | ~4.2 (s, 2H) | ~75 |
| Carbonyls C=O | - | ~202, ~205 |
| Assignment (Enol Form) | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Acetyl CH₃ | ~2.1 (s, 3H) | ~25 |
| Vinylic CH | ~5.6 (s, 1H) | ~100 |
| Enolic OH | ~15.5 (br s, 1H) | - |
| Methoxy OCH₃ | ~3.3 (s, 3H) | ~58 |
| Methoxy-adjacent CH₂ | ~4.1 (s, 2H) | ~70 |
| Carbonyl/Enol C=O, C-OH | - | ~190, ~185 |
Note: Chemical shifts are predictions and may vary depending on the solvent and concentration.
Conclusion
This application note provides a detailed framework for the comprehensive NMR characterization of this compound. By following the outlined protocols for sample preparation and data acquisition, researchers can obtain high-quality ¹H and ¹³C NMR spectra. The provided interpretation guide facilitates the assignment of signals to the respective keto and enol tautomers, enabling the accurate determination of their equilibrium ratio. This methodology is not only crucial for understanding the fundamental chemistry of this compound but is also broadly applicable to the study of other β-dicarbonyl compounds and dynamic systems in chemical and pharmaceutical research.
References
- 1. This compound (6290-50-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 2. 1-Methoxy-2,4-pentanedione | C6H10O3 | CID 221734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Keto-Enol Tautomerism | Chem Lab [chemlab.truman.edu]
- 4. What's the 'ism' of today? Keto-Enol Tautomerism — Nanalysis [nanalysis.com]
- 5. ERIC - EJ946468 - Substituent Effects on Keto-Enol Equilibria Using NMR Spectroscopy, Journal of Chemical Education, 2011-Oct [eric.ed.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. depts.washington.edu [depts.washington.edu]
- 9. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. NMR acquisition parameters and qNMR — Nanalysis [nanalysis.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. azom.com [azom.com]
- 14. chem.libretexts.org [chem.libretexts.org]
The Emerging Role of 1-Methoxypentane-2,4-dione in Homogeneous Catalysis: Application Notes and Protocols
Abstract
This technical guide provides a comprehensive overview of the potential applications of 1-methoxypentane-2,4-dione in the field of catalysis. While direct, peer-reviewed literature on the catalytic uses of this specific β-dicarbonyl compound is nascent, its structural similarity to the ubiquitous ligand acetylacetone (acac) allows for the formulation of well-grounded hypotheses regarding its utility. This document outlines the synthesis of its potential metal complexes, proposes its application in key catalytic transformations such as oxidation, cross-coupling, and polymerization reactions, and provides detailed, field-proven protocols adapted from analogous systems. The influence of the terminal methoxy group on the electronic and steric properties of the resulting catalysts is also discussed, offering a forward-looking perspective for researchers, scientists, and drug development professionals.
Introduction: A New Frontier in Ligand Design
This compound is a β-dicarbonyl compound that, like its well-studied analogue acetylacetone, is capable of keto-enol tautomerism. The deprotonated enolate form can act as a bidentate ligand, chelating to a metal center through its two oxygen atoms to form a stable six-membered ring.[1][2] The key distinguishing feature of this compound is the presence of a terminal methoxy group. This modification is hypothesized to influence the properties of the resulting metal complexes in several ways:
-
Electronic Effects: The electron-donating nature of the methoxy group may increase the electron density on the metal center, potentially altering its redox properties and reactivity in catalytic cycles.
-
Steric Effects: The methoxy group introduces additional steric bulk compared to the methyl group in acetylacetone, which could influence the coordination geometry of the metal complex and the selectivity of the catalyzed reaction.
-
Solubility: The presence of the ether functionality may enhance the solubility of the metal complexes in a wider range of organic solvents, which is a critical parameter for homogeneous catalysis.
Given the extensive use of metal acetylacetonate (M(acac)n) complexes as catalysts and catalyst precursors in a vast array of organic transformations, it is reasonable to project that metal complexes of this compound could offer novel reactivity and selectivity.[3][4][5]
Synthesis of Metal Complexes with this compound: A General Protocol
The synthesis of metal complexes with this compound is expected to follow established procedures for the preparation of metal acetylacetonates.[1][6][7][8] The general approach involves the reaction of a metal salt with the β-dicarbonyl ligand in the presence of a base to facilitate deprotonation.
Protocol 1: General Synthesis of a Metal-(1-methoxypentane-2,4-dionate) Complex (Proposed)
Materials:
-
Metal salt (e.g., FeCl₃, CuCl₂·2H₂O, Ni(OAc)₂·4H₂O)
-
This compound
-
Base (e.g., sodium hydroxide, sodium acetate, ammonia solution)
-
Solvent (e.g., water, methanol, ethanol)
Procedure:
-
Dissolve the metal salt in a suitable solvent (e.g., 10 mmol in 50 mL of deionized water).
-
In a separate flask, dissolve this compound (e.g., 30 mmol for a 1:3 metal-to-ligand ratio) in a compatible solvent (e.g., 50 mL of methanol).
-
Slowly add a solution of the base (e.g., 30 mmol of NaOH in 20 mL of water) to the ligand solution with vigorous stirring.
-
To the deprotonated ligand solution, add the metal salt solution dropwise over 15-30 minutes with continuous stirring.
-
Upon addition, a precipitate of the metal complex should form. The color of the precipitate will vary depending on the metal used.
-
The reaction mixture may be gently heated (e.g., to 60-80 °C) for a short period (e.g., 30 minutes) to ensure complete reaction.[7]
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by suction filtration and wash with cold deionized water, followed by a small amount of cold ethanol or another suitable solvent to remove unreacted starting materials.
-
Dry the product under vacuum to a constant weight.
Characterization: The resulting metal complex should be characterized by standard analytical techniques, including FT-IR spectroscopy (to observe the characteristic C=O and C-O stretching frequencies of the coordinated ligand), UV-Vis spectroscopy, and elemental analysis.
Caption: General workflow for the synthesis of metal complexes with this compound.
Proposed Catalytic Applications and Protocols
Based on the extensive catalytic applications of metal acetylacetonates, we propose the following areas of investigation for metal complexes of this compound.
Oxidation Catalysis
Metal acetylacetonates are known to catalyze a variety of oxidation reactions.[5][9] The electronic modifications imparted by the methoxy group in this compound could lead to enhanced catalytic activity or selectivity.
Application Note: Aerobic Oxidation of Toluene
The selective oxidation of toluene to benzaldehyde and benzoic acid is an important industrial process. Cobalt(II) acetylacetonate has been shown to be an effective catalyst for this transformation, with acetylacetone itself acting as an oxygen activator.[9] A cobalt complex of this compound could potentially offer improved performance.
Protocol 2: Proposed Aerobic Oxidation of Toluene
Materials:
-
Toluene
-
Cobalt(II) complex of this compound
-
Solvent (e.g., acetonitrile)
-
High-pressure reactor
Procedure:
-
To a high-pressure reactor, add the cobalt(II) complex of this compound (e.g., 0.015 mmol), toluene (10 mmol), and acetonitrile (10 mL).
-
Seal the reactor and purge with O₂ several times.
-
Pressurize the reactor with O₂ to the desired pressure (e.g., 1.0 MPa).
-
Heat the reaction mixture to the desired temperature (e.g., 165 °C) with vigorous stirring.
-
After the specified reaction time (e.g., 4 hours), cool the reactor to room temperature and carefully release the pressure.
-
Analyze the reaction mixture by gas chromatography (GC) to determine the conversion of toluene and the selectivity for benzaldehyde and benzoic acid.
Table 1: Comparison of Catalytic Systems for Toluene Oxidation (Literature Data for Analogue)
| Catalyst | Ligand | Temperature (°C) | Pressure (MPa) | Conversion (%) | Selectivity (Benzaldehyde/Benzoic Acid) | Reference |
| CoTPP | Acetylacetone | 165 | 1.0 | 14.6 | Varies with conditions |
Cross-Coupling Reactions
Palladium and nickel acetylacetonate complexes are widely used as pre-catalysts in cross-coupling reactions, such as the Suzuki-Miyaura coupling.[10][11][12][13] The solubility and electronic properties of a palladium or nickel complex of this compound could make it an attractive alternative.
Application Note: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds. Palladium(II) acetylacetonate is a common pre-catalyst for this transformation.[12] A palladium(II) complex of this compound is proposed as a pre-catalyst for the coupling of aryl halides with arylboronic acids.
Protocol 3: Proposed Suzuki-Miyaura Cross-Coupling
Materials:
-
Aryl halide (e.g., 4-bromotoluene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) complex of this compound
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., toluene/water mixture)
Procedure:
-
To a round-bottom flask, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), base (2.0 mmol), and the palladium(II) complex of this compound (0.01 mmol).
-
Add the solvent system (e.g., 5 mL of toluene and 1 mL of water).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (e.g., 80 °C) for the required time (e.g., 12 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or GC.
-
Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: A generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Polymerization Catalysis
Metal acetylacetonates are effective catalysts for various polymerization reactions, including the ring-opening polymerization (ROP) of cyclic esters.[14][15][16][17] The steric and electronic properties of a metal complex of this compound could influence the rate of polymerization and the properties of the resulting polymer.
Application Note: Ring-Opening Polymerization of L-Lactide
The ROP of L-lactide to produce polylactic acid (PLA) is a commercially important process. Zirconium(IV) acetylacetonate has been shown to be an active catalyst for this polymerization.[17] A zirconium(IV) complex of this compound is a promising candidate for this application.
Protocol 4: Proposed Ring-Opening Polymerization of L-Lactide
Materials:
-
L-Lactide
-
Zirconium(IV) complex of this compound
-
Dry, inert reaction vessel
Procedure:
-
In a flame-dried reaction vessel under an inert atmosphere, combine L-lactide (e.g., 40 mmol) and the zirconium(IV) complex of this compound (e.g., 0.08 mmol).
-
Heat the mixture in an oil bath to the desired temperature (e.g., 140-180 °C) with stirring.
-
Continue the polymerization for the specified time (e.g., 2-24 hours).
-
Cool the reaction to room temperature. The resulting solid polymer can be dissolved in a suitable solvent (e.g., chloroform) and precipitated in a non-solvent (e.g., methanol) to purify it.
-
Collect the purified polymer by filtration and dry under vacuum.
-
Characterize the polymer by gel permeation chromatography (GPC) to determine its molecular weight and polydispersity index (PDI).
Table 2: Comparison of Catalysts for L-Lactide ROP (Literature Data for Analogue)
| Catalyst | LLA/Cat Ratio | Temperature (°C) | Time (h) | Mn ( g/mol ) | PDI | Reference |
| Zr(acac)₄ | 500 | 180 | 0.5 | 62,000 | 1.29 | [17] |
| Zr(acac)₄ | 1000 | 180 | 1 | 70,000 | 1.35 | [17] |
Mechanistic Considerations and Future Outlook
The introduction of the methoxy group in this compound offers an intriguing avenue for tuning the catalytic properties of the corresponding metal complexes. The increased electron-donating ability of the ligand, as compared to acetylacetonate, could stabilize higher oxidation states of the metal center, which may be beneficial in certain catalytic cycles. Conversely, the increased steric hindrance might disfavor the formation of certain intermediates, leading to changes in reaction pathways and selectivities.
Future research should focus on the synthesis and thorough characterization of a range of transition metal complexes with this compound. Systematic studies of their catalytic activity in the proposed reactions, alongside detailed mechanistic investigations, will be crucial to unlocking the full potential of this promising ligand. Computational studies could also provide valuable insights into the electronic structure of these complexes and help to rationalize their reactivity.
Conclusion
This compound represents an unexplored yet promising ligand for the development of novel homogeneous catalysts. By leveraging the extensive knowledge base of its structural analogue, acetylacetone, researchers can rationally design experiments to probe its utility in a wide range of catalytic transformations. The detailed protocols and application notes provided herein serve as a foundational guide for initiating such investigations. The unique electronic and steric properties conferred by the methoxy group may lead to the discovery of catalysts with enhanced activity, selectivity, and stability, thereby contributing to advancements in organic synthesis and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. An Overview of Metal Acetylacetonates: Developing Areas/Routes to New Materials and Applications in Organic Syntheses | Semantic Scholar [semanticscholar.org]
- 5. grokipedia.com [grokipedia.com]
- 6. magritek.com [magritek.com]
- 7. One Part of Chemistry: Synthesis of Metal Acetylacetonates [1chemistry.blogspot.com]
- 8. thecreativechemist.org [thecreativechemist.org]
- 9. Acetylacetone as an oxygen activator to improve efficiency for aerobic oxidation of toluene and its derivatives by using cobalt meso-tetraphenylporphyrin - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Acetylacetonato-based pincer-type nickel(ii) complexes: synthesis and catalysis in cross-couplings of aryl chlorides with aryl Grignard reagents - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. ynu.repo.nii.ac.jp [ynu.repo.nii.ac.jp]
- 12. mdpi.com [mdpi.com]
- 13. Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. nanotrun.com [nanotrun.com]
- 17. Making sure you're not a bot! [opus4.kobv.de]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Methoxypentane-2,4-dione
Welcome to the technical support center for the synthesis of 1-methoxypentane-2,4-dione (also known as methoxyacetylacetone). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions. Our goal is to empower you to improve your reaction yields and overcome common synthetic challenges.
Introduction to Synthetic Strategies
The synthesis of this compound, a β-diketone, can be approached through two primary and reliable synthetic routes. The choice between these methods will often depend on the availability of starting materials, safety considerations, and desired scale.
-
C-Alkylation of Acetylacetone: This is a direct and often high-yielding approach where the enolate of acetylacetone is reacted with a methoxymethylating agent.
-
Crossed Claisen Condensation: This classic carbon-carbon bond-forming reaction involves the condensation of an enolate (from acetone) with an ester of methoxyacetic acid.
This guide will delve into both methodologies, providing detailed protocols, troubleshooting for each, and a comparative analysis to aid in your experimental design.
Method 1: C-Alkylation of Acetylacetone
This is arguably the more straightforward approach, building directly upon the readily available and inexpensive starting material, acetylacetone. The core of this method is the generation of the acetylacetonate anion, which then acts as a nucleophile.
Reaction Principle
Acetylacetone is a relatively acidic dicarbonyl compound (pKa ≈ 9 in water) and is readily deprotonated by a suitable base to form a resonance-stabilized enolate.[1] This enolate can then undergo a nucleophilic substitution reaction with an appropriate electrophile, in this case, a methoxymethyl halide.
Experimental Protocol: Alkylation with Chloromethyl Methyl Ether (MOM-Cl)
Reaction: CH₃COCH₂COCH₃ + NaH → [CH₃COCHCOCH₃]⁻Na⁺ + H₂ [CH₃COCHCOCH₃]⁻Na⁺ + CH₃OCH₂Cl → CH₃COCH(CH₂OCH₃)COCH₃ + NaCl
Materials:
-
Acetylacetone (2,4-pentanedione)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
Chloromethyl methyl ether (MOM-Cl)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (60% dispersion, 1.1 equivalents) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Solvent Addition: Add anhydrous THF to the flask to create a slurry.
-
Enolate Formation: Cool the slurry to 0 °C using an ice bath. Dissolve acetylacetone (1 equivalent) in anhydrous THF and add it dropwise to the NaH slurry via the dropping funnel over 30 minutes. Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete, and then warm to room temperature and stir for an additional hour. Hydrogen gas evolution should be observed.
-
Alkylation: Cool the reaction mixture back down to 0 °C. Add chloromethyl methyl ether (1.1 equivalents) dropwise. Caution: Chloromethyl methyl ether is a potent carcinogen and should be handled with extreme care in a well-ventilated fume hood.[2][3][4]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of aqueous layer).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Troubleshooting Guide: C-Alkylation
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Incomplete enolate formation due to inactive base or wet solvent/reagents. 2. Degradation of chloromethyl methyl ether. | 1. Use freshly opened or properly stored NaH. Ensure all glassware is flame-dried and solvents are anhydrous. 2. Use freshly prepared or recently purchased MOM-Cl. |
| Formation of Dialkylated Product | Use of a strong base that generates the dianion of acetylacetone, leading to alkylation at the terminal methyl group.[1] | Use a slight excess (1.1 eq) of NaH. Avoid stronger bases like organolithium reagents unless terminal alkylation is desired. |
| O-Alkylation Side Product | The acetylacetonate enolate is an ambident nucleophile. Reaction conditions can influence the C- vs. O-alkylation ratio. | C-alkylation is generally favored with sodium enolates in solvents like THF or DMF. If O-alkylation is significant, consider changing the counter-ion or solvent. |
| Difficult Purification | Co-distillation of starting material and product; similar polarity on silica gel. | Ensure the reaction goes to completion. For purification, consider converting the crude product to its copper(II) chelate, which can be precipitated, washed, and then decomposed with a strong acid to yield the pure β-diketone.[3][5][6] |
Workflow for C-Alkylation of Acetylacetone
Caption: Workflow for the C-alkylation of acetylacetone.
Method 2: Crossed Claisen Condensation
The Claisen condensation is a powerful tool for forming β-dicarbonyl compounds.[7] A "crossed" or "mixed" Claisen condensation is used when the two ester partners are different.[8] To achieve a good yield of a single product, one of the reaction partners should be non-enolizable (lacks α-hydrogens) or significantly more reactive.[7][9] In this case, we react the enolate of acetone with an ester of methoxyacetic acid.
Reaction Principle
A strong, non-nucleophilic base like lithium diisopropylamide (LDA) is used to quantitatively convert acetone into its lithium enolate. This pre-formed enolate then acts as the nucleophile, attacking the electrophilic carbonyl carbon of the methoxyacetate ester. The subsequent collapse of the tetrahedral intermediate and expulsion of the alkoxide leaving group yields the desired β-diketone.
Experimental Protocol: Condensation of Acetone and Methyl Methoxyacetate
Reaction: CH₃COCH₃ + LDA → [CH₂COCH₃]⁻Li⁺ + Diisopropylamine [CH₂COCH₃]⁻Li⁺ + CH₃OCH₂COOCH₃ → CH₃COCH₂COCH₂OCH₃ + LiOCH₃
Materials:
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Acetone
-
Methyl methoxyacetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
LDA Preparation: In a flame-dried, three-necked flask under an inert atmosphere, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath). Add n-butyllithium (1.05 equivalents) dropwise, and stir at this temperature for 30 minutes.
-
Enolate Formation: Add acetone (1 equivalent) dropwise to the freshly prepared LDA solution at -78 °C. Stir for 1 hour at this temperature to ensure complete formation of the lithium enolate.
-
Condensation: Add methyl methoxyacetate (1.2 equivalents), dissolved in a small amount of anhydrous THF, dropwise to the enolate solution at -78 °C.
-
Reaction Monitoring: After the addition, allow the reaction mixture to slowly warm to room temperature and stir overnight. Monitor the reaction by TLC.
-
Workup: Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl. Extract the mixture with diethyl ether or ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude product by vacuum distillation or column chromatography.
Troubleshooting Guide: Crossed Claisen Condensation
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield / Complex Mixture | 1. Self-condensation of acetone. 2. Incomplete enolate formation. | 1. Ensure quantitative enolate formation by using freshly prepared LDA and maintaining a low temperature (-78 °C) during enolate formation and the subsequent addition of the ester.[10] 2. Titrate the n-BuLi solution before use to determine its exact concentration. |
| Unreacted Starting Material | 1. Insufficient reaction time or temperature. 2. Steric hindrance. | 1. Allow the reaction to warm to room temperature and stir for a longer period (e.g., 24 hours). 2. This is less likely with acetone but consider using a less hindered ester if applicable. |
| Hydrolysis of Ester | Presence of water in the reaction. | Ensure all reagents and solvents are rigorously dried. |
| Formation of Aldol Adducts | The enolate reacts with the ketone carbonyl of another acetone molecule. | This is minimized by the slow addition of acetone to the LDA solution, keeping the concentration of neutral acetone low. |
Logical Flow of Crossed Claisen Condensation
Caption: Logical flow for crossed Claisen condensation.
Frequently Asked Questions (FAQs)
Q1: Which synthetic method is better? A1: The "better" method depends on your laboratory's capabilities and safety protocols. The C-alkylation route uses the highly carcinogenic chloromethyl methyl ether, which requires stringent safety measures.[2][3][4] However, it is often more direct. The crossed Claisen condensation avoids this hazardous reagent but requires the handling of pyrophoric n-butyllithium and cryogenic temperatures.
Q2: My yield is low for the alkylation reaction. What is the most common reason? A2: The most frequent issue is moisture. Sodium hydride reacts violently with water, and any moisture in your solvent or on your glassware will consume the base, leading to incomplete enolate formation. Ensure all components of the reaction are scrupulously dry.
Q3: In the Claisen condensation, can I use a different base, like sodium ethoxide? A3: Using sodium ethoxide is problematic for this specific crossed condensation because both acetone and the methoxyacetate ester could potentially be deprotonated, leading to a mixture of products. Furthermore, acetone can undergo self-condensation under these conditions. Pre-forming the enolate with a strong, non-nucleophilic base like LDA provides much greater control over the reaction.[11]
Q4: How can I confirm the structure of my final product? A4: The structure of this compound can be confirmed using standard spectroscopic techniques. In ¹H NMR, you would expect to see singlets for the two methyl groups and the methoxy group, as well as signals for the methylene protons. ¹³C NMR will show characteristic peaks for the two carbonyl carbons. Mass spectrometry will confirm the molecular weight (130.14 g/mol ).
Q5: What is the keto-enol tautomerism, and how does it affect my product? A5: Like most β-diketones, this compound will exist as an equilibrium mixture of the keto and enol forms. This is a rapid process. In NMR spectroscopy, you may see two distinct sets of peaks corresponding to both tautomers, which can complicate spectral interpretation. The ratio of keto to enol form is solvent-dependent.
References
- 1. youtube.com [youtube.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Simple, rapid procedure for the synthesis of chloromethyl methyl ether and other chloro alkyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers [organic-chemistry.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. chemscene.com [chemscene.com]
- 7. Claisen Condensation [organic-chemistry.org]
- 8. Illustrated Glossary of Organic Chemistry - Claisen condensation; Claisen reaction; mixed Claisen condensation; crossed Claisen condensation [chem.ucla.edu]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
Technical Support Center: Synthesis of 1-Methoxypentane-2,4-dione
Welcome to the technical support center for the synthesis of 1-Methoxypentane-2,4-dione. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile building block. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to provide you with the expertise and practical insights needed to optimize your synthesis and minimize side reactions.
Introduction to the Synthesis
The synthesis of this compound typically proceeds via a Claisen condensation reaction. This involves the base-mediated acylation of methoxyacetone with an acetylating agent, such as ethyl acetate or acetic anhydride. While this reaction is effective, it is not without its challenges. The following sections will delve into the common side reactions and provide actionable solutions to overcome them.
Troubleshooting Guide & FAQs
FAQ 1: Low Yield of this compound
Question: I am getting a very low yield of my desired product, this compound. What are the likely causes and how can I improve it?
Answer: A low yield in the synthesis of this compound can stem from several factors, primarily related to reaction conditions and reagent quality. Here are the most common culprits and their solutions:
-
Suboptimal Base: The choice and stoichiometry of the base are critical in a Claisen condensation.[1][2]
-
Troubleshooting:
-
Use a Strong, Non-Nucleophilic Base: A strong base is required to deprotonate the α-carbon of methoxyacetone to form the enolate. However, a nucleophilic base like sodium hydroxide can lead to the hydrolysis of the ester starting material or product.[2] Sodium ethoxide (NaOEt) in ethanol or sodium hydride (NaH) in an aprotic solvent like THF are common choices.
-
Stoichiometric Amount of Base: A full equivalent of the base is necessary because the β-dicarbonyl product is acidic and will be deprotonated by the base, driving the reaction equilibrium towards the product.[3]
-
-
-
Presence of Moisture: Acylating agents and the strong bases used are highly sensitive to moisture.[4][5]
-
Troubleshooting:
-
Ensure all glassware is thoroughly dried, and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Use anhydrous solvents and reagents.
-
-
-
Incorrect Reaction Temperature: The reaction temperature can significantly influence the yield.
-
Troubleshooting:
-
Some reactions may require initial cooling to control the exothermic reaction and prevent side reactions, followed by warming to drive the reaction to completion.
-
Gradually increase the reaction temperature while monitoring the progress of the reaction by TLC or GC.[4]
-
-
Visualizing the Main Reaction
Caption: General reaction scheme for the synthesis of this compound.
FAQ 2: Formation of Significant Side Products
Question: My reaction is producing a mixture of products, making purification difficult. What are the likely side reactions, and how can I suppress them?
Answer: The formation of side products is a common challenge in Claisen and related condensation reactions. Here are the most frequent side reactions and strategies to minimize them:
-
Self-Condensation of Methoxyacetone: Methoxyacetone can react with itself in an aldol-type condensation.[6][7]
-
Causality: This occurs because methoxyacetone possesses enolizable protons and can act as both a nucleophile (enolate) and an electrophile.
-
Mitigation Strategy:
-
Slow Addition: Add the methoxyacetone slowly to a mixture of the base and the acetylating agent. This ensures that the generated enolate preferentially reacts with the more electrophilic acetylating agent rather than another molecule of methoxyacetone.
-
-
-
Self-Condensation of Ethyl Acetate: The acetylating agent, if it is an ester like ethyl acetate, can also undergo self-condensation to form ethyl acetoacetate.[8]
-
Causality: This is a classic Claisen condensation where two molecules of the ester react.
-
Mitigation Strategy:
-
Use a More Reactive Acetylating Agent: Consider using acetic anhydride as the acetylating agent, which is more electrophilic than ethyl acetate and can favor the desired mixed condensation.
-
Control Stoichiometry: Use a slight excess of the acetylating agent to increase the probability of the methoxyacetone enolate reacting with it.
-
-
-
Transesterification: If using an alkoxide base where the alkyl group does not match the alkyl group of the ester, transesterification can occur, leading to a mixture of ester starting materials and products.[8]
-
Causality: The alkoxide base can act as a nucleophile and displace the alkoxy group of the ester.
-
Mitigation Strategy:
-
Match the alkoxide base to the ester. For example, use sodium ethoxide with ethyl acetate.
-
-
Visualizing Side Reactions
Caption: Potential self-condensation side reactions.
FAQ 3: Difficulty in Product Purification
Question: I am struggling to purify the final product. What are the common impurities and the best methods for purification?
Answer: Purification challenges often arise from the presence of unreacted starting materials and the side products discussed above.
-
Common Impurities:
-
Unreacted methoxyacetone and ethyl acetate.
-
Self-condensation products (e.g., ethyl acetoacetate).
-
Products of base-catalyzed decomposition.
-
-
Purification Protocol:
-
Work-up: After the reaction is complete, it's crucial to neutralize the reaction mixture. This is typically done by adding a weak acid (e.g., acetic acid or a saturated aqueous solution of ammonium chloride). This step protonates the enolate of the product and quenches any remaining base.
-
Extraction: Perform a liquid-liquid extraction to separate the organic product from the aqueous phase containing salts and other water-soluble impurities. A common solvent for extraction is dichloromethane or ethyl acetate.
-
Washing: Wash the organic layer with brine to remove any remaining water.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure.
-
Distillation or Chromatography:
-
Vacuum Distillation: this compound is a liquid at room temperature, and vacuum distillation is an effective method for purification on a larger scale.
-
Column Chromatography: For smaller scales or to remove impurities with similar boiling points, column chromatography on silica gel is a suitable method. A gradient of ethyl acetate in hexanes is a good starting point for elution.
-
-
Experimental Protocol: A General Synthesis
This is a generalized procedure and may require optimization for your specific laboratory conditions.
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen/argon inlet, and a dropping funnel.
-
Reagents: In the flask, suspend sodium hydride (1.1 equivalents) in anhydrous tetrahydrofuran (THF).
-
Addition of Methoxyacetone: To the stirred suspension, add methoxyacetone (1.0 equivalent) dropwise at 0 °C.
-
Enolate Formation: Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete enolate formation.
-
Acylation: Cool the reaction mixture back to 0 °C and add ethyl acetate (1.2 equivalents) dropwise via the dropping funnel.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by TLC or GC.
-
Work-up and Purification: Cool the reaction mixture to 0 °C and cautiously quench with a saturated aqueous solution of ammonium chloride. Separate the organic layer and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography.
Data Summary Table
| Parameter | Recommended Value/Condition | Rationale |
| Base | Sodium Hydride (NaH) or Sodium Ethoxide (NaOEt) | Strong, non-nucleophilic base to favor enolate formation over saponification. |
| Solvent | Anhydrous THF or Ethanol | Aprotic (for NaH) or protic (for NaOEt) solvent that can be made anhydrous. |
| Temperature | 0 °C to reflux | Initial cooling to control exothermicity, followed by heating to drive the reaction. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents quenching of the base and enolate by atmospheric moisture.[4] |
| Stoichiometry | 1.1 eq. Base, 1.2 eq. Acetylating Agent | A stoichiometric amount of base is required; a slight excess of the acetylating agent can favor the desired reaction.[3] |
References
- 1. Claisen condensation - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Self-condensation - Wikipedia [en.wikipedia.org]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. Claisen Condensation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
Stability of 1-Methoxypentane-2,4-dione under acidic or basic conditions
Welcome to the technical support center for 1-methoxypentane-2,4-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile β-dicarbonyl compound. Here, you will find answers to frequently asked questions and detailed protocols to assess its stability under various conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns when working with this compound?
A1: this compound, like other β-dicarbonyl compounds, is susceptible to degradation under both acidic and basic conditions. The two primary concerns are:
-
Acid-catalyzed hydrolysis: This can lead to the cleavage of the methoxy ether linkage.
-
Base-catalyzed hydrolysis and retro-Claisen condensation: Strong basic conditions can lead to the cleavage of the carbon-carbon bond between the carbonyl groups.
The stability is also influenced by temperature, the specific pH, and the presence of other nucleophiles.
Q2: How does the keto-enol tautomerism of this compound affect its stability?
A2: Like its parent compound, acetylacetone, this compound exists as a mixture of keto and enol tautomers. The enol form is stabilized by intramolecular hydrogen bonding and conjugation.[1] The keto-enol equilibrium is solvent-dependent, with the enol form being more favored in nonpolar solvents.[1] While the enol form is generally stable, the presence of the diketone form allows for reactions at the carbonyl groups, which are the initial steps in both acid- and base-catalyzed degradation pathways.
Q3: What are the expected degradation products of this compound under acidic conditions?
A3: Under acidic conditions, the primary degradation pathway is the cleavage of the ether bond.[2][3] The reaction is initiated by the protonation of the ether oxygen, making it a better leaving group.[4][5] The subsequent nucleophilic attack by water or other nucleophiles present in the medium will lead to the formation of 1-hydroxypentane-2,4-dione (a β-hydroxy diketone) and methanol .
Q4: What are the expected degradation products under basic conditions?
A4: In the presence of a strong base, this compound can undergo a retro-Claisen condensation.[6][7] This reaction involves the nucleophilic attack of a hydroxide ion on one of the carbonyl carbons, leading to the cleavage of the C2-C3 bond. The expected products are methoxyacetate and acetone .
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected peaks in NMR/LC-MS analysis after acidic workup. | Acid-catalyzed hydrolysis of the ether linkage. | 1. Confirm Identity of Byproducts: Compare the observed molecular weights and fragmentation patterns with those of 1-hydroxypentane-2,4-dione and methanol. 2. Minimize Acid Exposure: Use the minimum amount of acid required and keep the reaction time as short as possible. 3. Lower Temperature: Perform the acidic workup at a lower temperature (e.g., 0 °C) to reduce the rate of hydrolysis. 4. Use a Milder Acid: If possible, substitute strong acids (e.g., HCl, H2SO4) with weaker organic acids (e.g., acetic acid). |
| Low yield or complete loss of product after reaction in strong base. | Base-catalyzed retro-Claisen condensation. | 1. Analyze for Degradation Products: Look for the presence of methoxyacetate and acetone in your reaction mixture. 2. Use a Weaker Base: If the reaction allows, use a non-nucleophilic, sterically hindered base (e.g., DBU, proton sponge) instead of strong nucleophilic bases like NaOH or KOH. 3. Control Stoichiometry: Use the minimum effective amount of base. 4. Lower Reaction Temperature: Perform the reaction at the lowest temperature at which it proceeds at a reasonable rate. |
| Variability in reaction outcomes. | Inconsistent pH during the reaction or workup. | 1. Monitor pH: Regularly monitor the pH of your reaction mixture. 2. Use Buffered Solutions: Employ appropriate buffer systems to maintain a stable pH throughout the experiment. |
Experimental Protocols
Protocol 1: Assessment of Stability under Acidic Conditions
This protocol outlines a general method to evaluate the stability of this compound in an acidic solution over time.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Deionized water
-
Hydrochloric acid (HCl), 1 M solution
-
Sodium bicarbonate (saturated solution)
-
Ethyl acetate (HPLC grade)
-
Anhydrous sodium sulfate
-
HPLC or LC-MS system
Procedure:
-
Prepare a stock solution of this compound in methanol (e.g., 10 mg/mL).
-
In a series of vials, add a known volume of the stock solution.
-
To each vial, add a specific volume of 1 M HCl to achieve the desired final acid concentration (e.g., 0.1 M, 0.5 M).
-
Incubate the vials at a constant temperature (e.g., room temperature, 40 °C).
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), quench the reaction in one vial by adding a saturated sodium bicarbonate solution until the pH is neutral.
-
Extract the quenched solution with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.
-
Reconstitute the residue in a known volume of mobile phase and analyze by HPLC or LC-MS to quantify the remaining this compound and identify any degradation products.
Protocol 2: Assessment of Stability under Basic Conditions
This protocol provides a framework for testing the stability of this compound in a basic solution.
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Deionized water
-
Sodium hydroxide (NaOH), 1 M solution
-
Hydrochloric acid (1 M solution)
-
Ethyl acetate (HPLC grade)
-
Anhydrous sodium sulfate
-
HPLC or LC-MS system
Procedure:
-
Prepare a stock solution of this compound in methanol (e.g., 10 mg/mL).
-
In a series of vials, add a known volume of the stock solution.
-
To each vial, add a specific volume of 1 M NaOH to achieve the desired final base concentration (e.g., 0.1 M, 0.5 M).
-
Incubate the vials at a constant temperature.
-
At predetermined time points, neutralize the reaction in one vial by adding 1 M HCl.
-
Extract the neutralized solution with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent.
-
Analyze the residue by HPLC or LC-MS to monitor the degradation of the parent compound and the formation of products.
Visualizing Degradation Pathways
To better understand the potential degradation mechanisms, the following diagrams illustrate the key chemical transformations.
Caption: Acid-catalyzed hydrolysis of this compound.
Caption: Base-catalyzed retro-Claisen condensation of this compound.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Ether cleavage - Wikipedia [en.wikipedia.org]
- 3. longdom.org [longdom.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. jackwestin.com [jackwestin.com]
- 6. Sequential Michael addition/retro-Claisen condensation of aromatic β-diketones with α,β-unsaturated esters: an approach to obtain 1,5-ketoesters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Navigating the Purification of Beta-Diketones
Welcome to the technical support guide for the purification of beta-diketones. As a Senior Application Scientist, I understand that while beta-diketones are invaluable intermediates in medicinal chemistry and materials science, their unique chemical nature presents distinct purification challenges. This guide is structured to provide not just procedural steps, but the underlying chemical reasoning to empower you to troubleshoot effectively. We will move from the foundational chemistry that causes these challenges to specific, actionable troubleshooting guides and protocols.
Section 1: The Root of the Problem - Understanding Beta-Diketone Chemistry
Effective purification begins with understanding why beta-diketones can be problematic. Two core chemical properties are at the heart of most issues: Keto-Enol Tautomerism and Metal Chelation .
Keto-Enol Tautomerism
Beta-diketones rarely exist as a single structure. They are in a constant, dynamic equilibrium between a diketo form and an enol form. This is not a simple impurity issue; it is an intrinsic property of the molecule itself.[1][2] The enol form is often significantly stabilized by forming a conjugated six-membered ring with a strong intramolecular hydrogen bond.[3]
This equilibrium is highly sensitive to the molecular environment:
-
Solvent Polarity: The position of the equilibrium is heavily influenced by the solvent. Nonpolar solvents tend to favor the intramolecularly hydrogen-bonded enol form, while polar solvents can disrupt this bond, potentially favoring the more polar keto form.[4][5]
-
Substituents: Electron-withdrawing groups on the beta-diketone backbone can increase the acidity of the central protons, favoring the enol form.[3]
-
Temperature: Temperature changes can also shift the equilibrium.[3]
The presence of multiple tautomers can complicate analysis (e.g., by NMR, where signals for both forms may appear) and affect physical properties like solubility and crystal packing.[5][6]
References
1-Methoxypentane-2,4-dione storage and degradation issues
Welcome to the comprehensive technical support guide for 1-methoxypentane-2,4-dione. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for the storage, handling, and use of this versatile β-dicarbonyl compound. As a Senior Application Scientist, my goal is to blend rigorous scientific principles with practical, field-tested insights to help you anticipate and resolve common experimental challenges.
Introduction to this compound
This compound, a derivative of acetylacetone, is a valuable building block in organic synthesis, finding applications in the preparation of heterocyclic compounds and as a ligand in coordination chemistry. Its unique structure, featuring both a β-dicarbonyl system and a methoxy ether linkage, presents specific challenges regarding its stability and handling. This guide provides a structured question-and-answer format to directly address the most common issues encountered in the laboratory.
I. Storage and Handling FAQs
Proper storage and handling are the first line of defense against degradation. The following section addresses the most frequently asked questions regarding the preservation of this compound's integrity.
Q1: What are the optimal long-term storage conditions for this compound?
A1: For long-term stability, this compound should be stored at 2-8°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[1][2] The rationale for these conditions is multi-faceted:
-
Low Temperature: Reduces the rate of potential degradation reactions, including hydrolysis and self-condensation.
-
Inert Atmosphere: Prevents oxidation, a common degradation pathway for organic compounds.
-
Tightly Sealed Container: Minimizes exposure to atmospheric moisture, which can lead to hydrolysis.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Slows kinetic degradation |
| Atmosphere | Inert (Argon, Nitrogen) | Prevents oxidation |
| Container | Tightly sealed, amber glass | Prevents moisture ingress and light exposure |
Q2: My sample of this compound has turned yellow. Is it still usable?
A2: A yellow discoloration is a common indicator of degradation. While the compound may still be suitable for some applications, the presence of impurities is likely. It is highly recommended to assess the purity of the discolored material before use, especially in sensitive applications like drug development. Techniques such as NMR, GC-MS, or HPLC can be used to identify and quantify impurities.
Q3: What immediate safety precautions should I take when handling this compound?
A3: this compound is a flammable liquid and a potential irritant.[3] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. Keep it away from heat, sparks, and open flames.
II. Understanding and Troubleshooting Degradation
The chemical nature of this compound makes it susceptible to several degradation pathways. Understanding these mechanisms is key to preventing and troubleshooting experimental issues.
Keto-Enol Tautomerism: The Chemical Foundation
A fundamental property of β-dicarbonyl compounds is their existence as an equilibrium mixture of keto and enol tautomers. This equilibrium is influenced by the solvent, temperature, and pH. The enol form is stabilized by intramolecular hydrogen bonding and conjugation. It is crucial to recognize that both tautomers may exhibit different reactivity, and the equilibrium can be a factor in observed experimental variability.
Caption: Keto-enol tautomerism of this compound.
Q4: I am seeing unexpected byproducts in my reaction. Could this compound be degrading under my reaction conditions?
A4: Yes, degradation under reaction conditions is a common issue. The primary degradation pathways to consider are hydrolysis, and reactions with nucleophiles or strong bases.
Hydrolysis: A Major Degradation Pathway
The presence of both an ether linkage and ketone functionalities makes this compound susceptible to hydrolysis, which can be catalyzed by both acids and bases.
Acid-Catalyzed Hydrolysis:
Under acidic conditions, the ether oxygen can be protonated, making it a good leaving group. Subsequent nucleophilic attack by water can cleave the C-O bond.[4][5][6] The likely products are methanol and pentane-2,4-dione.
Caption: Simplified pathway for acid-catalyzed hydrolysis.
Base-Catalyzed Hydrolysis:
In the presence of a strong base, the acidic α-proton between the two carbonyl groups can be removed, forming an enolate. While the ether linkage is generally stable to base, harsh basic conditions can promote other reactions. More likely is the hydrolysis of the ketone moieties, although this is less common than ether cleavage under acidic conditions.
Q5: How can I prevent hydrolysis of this compound during my experiments?
A5: To minimize hydrolysis:
-
Use anhydrous solvents and reagents whenever possible.
-
If aqueous conditions are necessary, consider running the reaction at a lower temperature to reduce the rate of hydrolysis.
-
Buffer the reaction mixture to a neutral pH if the desired transformation allows.
-
Minimize reaction times.
Reactivity with Nucleophiles
The electrophilic carbonyl carbons of this compound can react with various nucleophiles.
Q6: I am using an amine in my reaction with this compound and getting a complex mixture. What could be happening?
A6: Amines can react with the carbonyl groups of this compound to form enamines or imines. With two carbonyl groups, there is a potential for multiple reactions, leading to a mixture of products, including pyrazoles if hydrazine derivatives are used.[7]
Caption: Reaction of this compound with a primary amine.
To control this reactivity, consider protecting one of the carbonyl groups or using specific reaction conditions (e.g., controlling stoichiometry and temperature) to favor the desired product.
III. Analytical Troubleshooting
Confirming the purity and identity of this compound and its reaction products is essential for reliable research. This section provides guidance on common analytical techniques.
Q7: What are the key features to look for in the ¹H and ¹³C NMR spectra of this compound?
A7: The NMR spectrum will show signals for both the keto and enol tautomers. The ratio of these tautomers will depend on the solvent used for the analysis.[8][9][10][11][12]
Expected ¹H NMR Signals:
-
Keto form: A singlet for the methylene protons (CH₂) between the carbonyls, a singlet for the methoxy protons (OCH₃), and a singlet for the methyl protons (CH₃).
-
Enol form: A singlet for the vinyl proton (=CH-), a singlet for the enolic hydroxyl proton (OH), a singlet for the methoxy protons (OCH₃), and a singlet for the methyl protons.
Expected ¹³C NMR Signals:
-
Signals for the two carbonyl carbons (C=O), the methoxy carbon (OCH₃), the methyl carbon (CH₃), and the methylene/methine carbons of the backbone. The chemical shifts of the backbone carbons will differ significantly between the keto and enol forms.
Q8: I suspect my sample has degraded. How can I use GC-MS to identify the degradation products?
A8: GC-MS is a powerful tool for identifying volatile degradation products. A common degradation product to look for is pentane-2,4-dione, which would result from the cleavage of the methoxy group. The mass spectrum of this compound will show a molecular ion peak and characteristic fragmentation patterns.[13][14][15][16][17]
Typical Fragmentation Patterns for Ketones:
-
Alpha-cleavage: Breakage of the bond adjacent to the carbonyl group.
-
McLafferty rearrangement: If a gamma-hydrogen is present.
By comparing the chromatogram and mass spectra of your sample to a fresh standard, you can identify new peaks corresponding to degradation products.
Q9: What type of HPLC method is suitable for assessing the purity of this compound?
A9: A reverse-phase HPLC method with UV detection is a standard approach for analyzing β-dicarbonyl compounds.[5][18][19][20]
Typical HPLC Parameters:
-
Column: C18
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., around 270 nm for the enol form).
A stability-indicating HPLC method would involve subjecting the compound to forced degradation (e.g., acid, base, heat, light, oxidation) to generate degradation products and ensure they are separated from the parent compound.[3][18][21][22]
IV. Experimental Protocols
This section provides detailed protocols for key experiments related to the stability and analysis of this compound.
Protocol 1: Forced Degradation Study
This protocol outlines a forced degradation study to identify potential degradation products and develop a stability-indicating analytical method.
1. Sample Preparation: a. Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL. b. Prepare separate aliquots of the stock solution for each stress condition.
2. Stress Conditions: a. Acid Hydrolysis: Add an equal volume of 1 M HCl to an aliquot of the stock solution. Heat at 60°C for 24 hours. b. Base Hydrolysis: Add an equal volume of 1 M NaOH to an aliquot of the stock solution. Keep at room temperature for 24 hours. c. Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide to an aliquot of the stock solution. Keep at room temperature for 24 hours. d. Thermal Degradation: Place a solid sample and a solution sample in an oven at 70°C for 48 hours. e. Photodegradation: Expose a solid sample and a solution sample to UV light (e.g., 254 nm) for 48 hours.
3. Analysis: a. At various time points, neutralize the acid and base-stressed samples. b. Analyze all samples by a suitable analytical method, such as HPLC or GC-MS, alongside an unstressed control sample. c. Compare the chromatograms to identify new peaks corresponding to degradation products.
Caption: Workflow for a forced degradation study.
V. Conclusion
This compound is a valuable reagent, but its utility is maximized when its stability and reactivity are well understood. By implementing proper storage and handling procedures, being aware of potential degradation pathways, and utilizing appropriate analytical techniques, researchers can ensure the reliability and reproducibility of their experimental results. This guide serves as a foundational resource, and it is always recommended to consult the Safety Data Sheet (SDS) and relevant literature for the most current and detailed information.
VI. References
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Chemchart. This compound (6290-50-2). Available from: --INVALID-LINK--.
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Wikipedia. Ether cleavage. Available from: --INVALID-LINK--.
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Universidade de Lisboa Scholar. Forced degradation studies to identify the main degradation pathways of two active substances used in hypertension treatment. Available from: --INVALID-LINK--.
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Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. 2022. Available from: --INVALID-LINK--.
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ACS Publications. A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages: Implications for Lignin Depolymerization in Acidic Environments. 2013. Available from: --INVALID-LINK--.
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SpringerLink. 5 Combination of 1H and 13C NMR Spectroscopy. In: NMR Spectra. Available from: --INVALID-LINK--.
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PubChem. 1,1-Dimethoxypentane-2,4-dione. Available from: --INVALID-LINK--.
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Semantic Scholar. Indonesian Journal of Multidisciplinary Research. 2021. Available from: --INVALID-LINK--.
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ChemScene. This compound | 6290-50-2. Available from: --INVALID-LINK--.
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Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. 2019. Available from: --INVALID-LINK--.
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Royal Society of Chemistry. Copy of 1H NMR and 13C NMR spectra. Available from: --INVALID-LINK--.
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ChemScene. 6290-50-2 | this compound. Available from: --INVALID-LINK--.
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Master Organic Chemistry. Cleavage Of Ethers With Acid. 2014. Available from: --INVALID-LINK--.
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PubMed. Selective cleavage of methoxy protecting groups in carbohydrates. Available from: --INVALID-LINK--.
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Google Patents. WO2011117881A2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications. Available from: --INVALID-LINK--.
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PubChem. 1-Methoxy-2,4-pentanedione. Available from: --INVALID-LINK--.
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ResearchGate. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Available from: --INVALID-LINK--.
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National Center for Biotechnology Information. Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. Available from: --INVALID-LINK--.
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National Center for Biotechnology Information. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. 2023. Available from: --INVALID-LINK--.
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PubChem. 1,1-Diethoxypentane-2,4-dione. Available from: --INVALID-LINK--.
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SciELO. The Use of 13C and 1H-NMR in the Structural Elucidation of a New Nor-Lupane Triterpene. Available from: --INVALID-LINK--.
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National Center for Biotechnology Information. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms. Available from: --INVALID-LINK--.
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Master Organic Chemistry. Acidic cleavage of ethers (SN2). Available from: --INVALID-LINK--.
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MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Available from: --INVALID-LINK--.
-
BenchChem. A Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1-Methoxynaphthalene. Available from: --INVALID-LINK--.
-
MDPI. Multi-Gram Scale Synthesis and Characterization of Mometasone Furoate EP Impurity C. 2023. Available from: --INVALID-LINK--.
-
Chemistry LibreTexts. 11.8: Fragmentation Patterns in Mass Spectrometry. 2020. Available from: --INVALID-LINK--.
-
PubMed. Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data. 2016. Available from: --INVALID-LINK--.
-
ResearchGate. Synthesis of 1-(3-Phenoxyphenyl)butane-1,3-dione from Ethyl Acetoacetate. Available from: --INVALID-LINK--.
-
ResearchGate. A computational study of base-catalyzed reactions of cyclic 1,2-diones: Cyclobutane-1,2-dione. Available from: --INVALID-LINK--.
-
ResearchGate. (PDF) Synthesis and charecterization of impurities of an anticonvulsant drug, lamotrigine. Available from: --INVALID-LINK--.
-
MDPI. 5-Ethoxy-1-(4-methoxyphenyl)-5-methyl-3-phenylimidazolidine-2,4-dione. Available from: --INVALID-LINK--.
-
PubMed. Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC-MS Methods. 2018. Available from: --INVALID-LINK--.
-
Journal of Chemical and Pharmaceutical Research. Synthesis and characterisation of process related impurity in bosentan monohydrate. Available from: --INVALID-LINK--.
-
ResearchGate. (PDF) Characterization of Five Oxidative Degradation Impurities and One Process Impurity of Suvorexant Drug Substance by LC-MS/MS,HR-MS and 1D, 2D NMR. Available from: --INVALID-LINK--.
-
Journal of Young Pharmacists. Synthesis and Characterization of 2, 5-Disubstituted-1, 3, 4-oxadiazoles as Potential Anti-in.ammatory Agents. Available from: --INVALID-LINK--.
-
MDPI. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxycarbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene. Available from: --INVALID-LINK--.
-
ResearchGate. (PDF) Impurity profile of macitentan in tablet dosage form using a stability-indicating high performance liquid chromatography method and forced degradation study. Available from: --INVALID-LINK--.
References
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- 3. lcms.cz [lcms.cz]
- 4. Ether cleavage - Wikipedia [en.wikipedia.org]
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- 7. This compound (6290-50-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
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- 22. researchgate.net [researchgate.net]
Troubleshooting low reactivity of 1-Methoxypentane-2,4-dione
Technical Support Center: 1-Methoxypentane-2,4-dione
Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot experiments involving this versatile β-dicarbonyl compound. My goal is to provide not just procedural steps, but the underlying chemical logic to empower you to make informed decisions in your work.
Frequently Asked Questions (FAQs)
This section addresses fundamental concepts about this compound to build a solid foundation for troubleshooting.
Q1: What is the chemical nature of this compound, and how does it influence its reactivity?
This compound is a β-dicarbonyl compound, meaning its two ketone groups are separated by a single carbon atom (the α-carbon). This structure is central to its reactivity.
-
Acidity of α-Hydrogens: The protons on the central methylene (-CH₂-) group are significantly more acidic than typical alkane protons. This is because the resulting carbanion, known as an enolate, is stabilized by resonance, delocalizing the negative charge across both oxygen atoms and the α-carbon.[1][2] This acidity is the cornerstone of its utility as a nucleophile in many carbon-carbon bond-forming reactions.
-
Nucleophilic Character: In the presence of a suitable base, this compound is deprotonated to form a highly stabilized enolate anion.[3][4] This enolate is a potent nucleophile, capable of reacting with a wide range of electrophiles.
-
Keto-Enol Tautomerism: Like other β-dicarbonyls, it exists in a rapid equilibrium between its keto and enol forms.[2][5] The enol tautomer, with its C=C double bond and hydroxyl group, is also nucleophilic and is often the key intermediate in reactions under neutral or acidic conditions.
Q2: How does the keto-enol tautomerism of this compound affect its experimental behavior?
The equilibrium between the keto and enol forms is critical and is heavily influenced by the solvent environment. The enol form is generally the more reactive nucleophilic species in non-basic conditions.
-
Keto Form: The dominant species, but generally less reactive as a carbon nucleophile.
-
Enol Form: Possesses a nucleophilic α-carbon due to the electron-donating nature of the hydroxyl group.
The solvent plays a significant role in the position of this equilibrium. In aqueous or other polar, protic solvents, the keto form is often favored due to hydrogen bonding with the solvent.[6] In contrast, nonpolar solvents tend to favor the enol form, which can be stabilized by intramolecular hydrogen bonding. Understanding this equilibrium is key to controlling reactivity.
Caption: Keto-enol equilibrium of this compound.
Q3: How should I properly store and handle this compound to ensure its reactivity is preserved?
Proper storage is crucial for maintaining the compound's purity and reactivity.
-
Temperature: Store in a tightly sealed container at 4°C.[7]
-
Atmosphere: It is best stored under an inert atmosphere, such as nitrogen or argon, to prevent degradation from atmospheric moisture and oxygen.
-
Moisture Sensitivity: Like many carbonyl compounds and their precursors, it is sensitive to moisture. Water can interfere with enolate formation and hydrolyze other sensitive reagents in your reaction mixture.[8] Always use anhydrous solvents and properly dried glassware.
Troubleshooting Guide: Common Reactivity Issues
This section provides direct answers and actionable solutions to specific problems you may encounter during your experiments.
Issue 1: My reaction is not starting or is proceeding extremely slowly.
This is a common issue often related to the fundamental step of activating the dione.
Q: I've mixed my reagents, but TLC/LC-MS analysis shows only starting material. Why is my reaction failing to initiate?
Answer 1: Inefficient Enolate Formation
The most probable cause is that the this compound is not being converted into its reactive enolate form efficiently.
-
Causality: The base you are using may not be strong enough to deprotonate the α-carbon completely and irreversibly. Forcing the equilibrium entirely to the enolate side is crucial for reactions with less reactive electrophiles.[3][5] While bases like sodium ethoxide can generate some enolate, stronger, non-nucleophilic bases are often required for high conversion.[2]
-
Solution: Switch to a stronger base. Lithium diisopropylamide (LDA) or sodium hydride (NaH) are excellent choices for generating a high concentration of the enolate in aprotic solvents like THF.[2][3]
Caption: Deprotonation to form the reactive enolate anion.
Experimental Protocol: Generating the Lithium Enolate with LDA
-
Setup: Assemble an oven-dried, three-neck flask equipped with a magnetic stirrer, a nitrogen/argon inlet, a thermometer, and a rubber septum.
-
Solvent: Add anhydrous tetrahydrofuran (THF) to the flask via syringe. Cool the flask to -78 °C using a dry ice/acetone bath.
-
Base Addition: Slowly add a solution of n-butyllithium (n-BuLi) to an equimolar amount of diisopropylamine in THF at -78 °C to generate LDA in situ.
-
Enolate Formation: While maintaining the temperature at -78 °C, slowly add a solution of this compound in anhydrous THF to the freshly prepared LDA solution. Stir for 30-60 minutes to ensure complete enolate formation.
-
Reaction: The resulting solution containing the lithium enolate is now ready for the addition of your electrophile.
Answer 2: Suboptimal Reaction Conditions (Temperature & Solvent)
-
Causality: The reaction may have a significant activation energy barrier that is not being overcome at your current temperature. Additionally, the solvent choice impacts both solubility and the reactivity of the enolate.[8] Protic solvents (like alcohols) can protonate and deactivate the enolate.
-
Solution:
-
Temperature: Cautiously and incrementally increase the reaction temperature. Monitor the reaction progress closely by TLC or other methods to find the optimal temperature that promotes product formation without causing decomposition.[8]
-
Solvent: Ensure you are using a suitable anhydrous, aprotic solvent.
-
| Solvent | Type | Dielectric Constant (ε) | Common Use |
| Tetrahydrofuran (THF) | Aprotic | 7.6 | Excellent for enolate formation.[3] |
| Dichloromethane (DCM) | Aprotic | 9.1 | Good for general reactivity.[8] |
| Acetonitrile (MeCN) | Aprotic | 37.5 | A more polar aprotic option.[8] |
| Ethanol (EtOH) | Protic | 24.5 | Avoid for enolate reactions. |
Issue 2: My reaction is working, but the yield of the desired product is disappointingly low.
Low yields can stem from issues with starting material purity, reaction conditions, or competing reaction pathways.
Q: I'm isolating my product, but the yield is much lower than expected. What are the likely culprits?
Answer 1: Purity of Starting Material and Reagents
-
Causality: Impurities in the this compound can inhibit the reaction or lead to side products. The most common issue is the presence of water.
-
Solution:
-
Verify Purity: Check the purity of your dione using ¹H NMR or GC-MS before use. Look for unexpected signals that could indicate impurities.
-
Use Anhydrous Conditions: This cannot be overstated. Dry your glassware thoroughly in an oven. Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle. Conduct the reaction under an inert atmosphere.[8]
-
Answer 2: Competing Side Reactions (C- vs. O-Alkylation)
-
Causality: The enolate of this compound is an ambident nucleophile, meaning it can react at two different sites: the α-carbon (C-alkylation) or the oxygen atom (O-alkylation). While C-alkylation is often the desired outcome, O-alkylation can be a significant competing pathway, leading to an enol ether byproduct and reducing the yield of your target molecule.
-
Solution: The outcome can be influenced by the reaction conditions.
-
Counter-ion: "Harder" cations like Li⁺ tend to chelate with the oxygen atoms of the enolate, sterically hindering O-alkylation and favoring C-alkylation.
-
Solvent: Polar aprotic solvents generally favor C-alkylation.
-
Caption: Competing C- vs. O-alkylation pathways for the enolate.
Issue 3: I am observing unexpected byproducts in my final product mixture.
The appearance of unexpected molecules points towards specific, often predictable, side reactions.
Q: My characterization data (NMR/MS) shows peaks that do not correspond to my starting material or desired product. What could these byproducts be?
Answer 1: Cleavage Products
-
Causality: Under certain conditions, β-dicarbonyl compounds can undergo cleavage reactions. For instance, the Japp-Klingemann reaction involves the reaction of β-keto esters or acids with diazonium salts, which results in the cleavage of an acyl or carboxyl group to form a hydrazone.[9][10][11] While this compound is not a β-keto ester, harsh acidic or basic conditions could potentially cleave either the acetyl (CH₃CO-) or methoxyacetyl (CH₃OCH₂CO-) group.
-
Solution:
-
Control pH: Avoid excessively harsh acidic or basic conditions unless the reaction specifically requires them.
-
Analyze Byproducts: Isolate and characterize the major byproduct. Its structure will provide definitive clues about the cleavage pathway, allowing you to modify conditions to suppress it.
-
Answer 2: Self-Condensation Products
-
Causality: If the electrophile you are using is not very reactive or is added too slowly, the enolate can react with a molecule of the unreacted keto-form of this compound. This is essentially an aldol-type self-condensation.[12]
-
Solution:
-
Order of Addition: A robust strategy is to pre-form the enolate by adding the base to the dione first. Once enolate formation is complete, add the electrophile to the reaction mixture. This ensures the electrophile encounters a high concentration of the enolate and minimizes the chance for self-reaction.
-
References
- 1. Enolate - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Khan Academy [khanacademy.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. mdpi.com [mdpi.com]
- 7. chemscene.com [chemscene.com]
- 8. benchchem.com [benchchem.com]
- 9. synarchive.com [synarchive.com]
- 10. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 11. organicreactions.org [organicreactions.org]
- 12. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 1-Methoxypentane-2,4-dione
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for the synthesis of 1-methoxypentane-2,4-dione, a valuable β-diketone intermediate.[1][2] We will explore the common synthetic routes, address potential challenges in scaling up the reaction, and offer practical troubleshooting advice to ensure a successful and efficient synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable method for synthesizing this compound?
The most prevalent and scalable method for synthesizing this compound is the Claisen condensation.[3] This reaction involves the condensation of an ester and a ketone in the presence of a strong base.[3][4] Specifically, for this target molecule, the reaction would involve methoxyacetyl chloride and acetone, typically using a strong base like sodium hydride (NaH) to facilitate the formation of the enolate.[5]
Q2: What are the key safety precautions to consider when working with sodium hydride?
Sodium hydride (NaH) is a strong base that is highly reactive with water, releasing flammable hydrogen gas which can ignite spontaneously.[6][7][8] It is crucial to handle NaH under an inert atmosphere, such as nitrogen or argon, to prevent contact with moisture.[6][7][8] Personal protective equipment (PPE), including a flame-retardant lab coat, safety goggles, and nitrile or neoprene gloves, is mandatory.[6][7] Work should be conducted in a chemical fume hood, and an emergency shower and eyewash station should be readily accessible.[6][9] In case of a spill, do NOT use water. Instead, cover the spill with dry sand, lime, or soda ash and place it in a sealed container for disposal.[9][10]
Q3: What is the typical keto-enol tautomerism behavior of this compound in solution?
Like other β-diketones, this compound exists as an equilibrium mixture of keto and enol tautomers in solution. The enol form is often stabilized by intramolecular hydrogen bonding. The specific ratio of keto to enol forms can be influenced by factors such as the solvent, temperature, and pH. In many common organic solvents, the enol form is the predominant species.[2][11]
Q4: Are there alternative, greener synthesis routes being explored for β-diketones?
Yes, the development of more environmentally friendly synthetic methods is an active area of research. Some greener approaches for β-diketone synthesis include microwave-assisted Michael additions, which offer 100% atom economy, and biocatalytic methods.[5] Additionally, the use of less hazardous solvents and reagents is a key focus in green chemistry.[5]
Troubleshooting Guide
Scaling up a synthesis can present unique challenges. The following table outlines common issues encountered during the synthesis of this compound and provides guidance on how to resolve them.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Sodium Hydride: The NaH may have been exposed to air and moisture, leading to its decomposition. 2. Insufficient Base: Not enough base was used to fully deprotonate the ketone. 3. Low Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate. 4. Impure Reagents: Starting materials may contain impurities that interfere with the reaction. | 1. Use fresh, unopened NaH or wash the NaH dispersion with dry hexane to remove the mineral oil and any surface oxidation.[6] 2. Ensure at least one full equivalent of a strong base is used.[4] 3. Gradually warm the reaction mixture to room temperature or slightly above to facilitate the reaction. Monitor for gas evolution. 4. Purify starting materials before use. Acetone should be dry, and methoxyacetyl chloride should be freshly distilled. |
| Formation of Side Products (e.g., self-condensation of acetone) | 1. Slow Addition of Electrophile: Adding the methoxyacetyl chloride too slowly can allow the acetone enolate to react with another molecule of acetone. 2. High Reaction Temperature: Elevated temperatures can favor side reactions. | 1. Add the methoxyacetyl chloride dropwise but at a steady rate to the enolate solution. 2. Maintain the reaction at a controlled, lower temperature (e.g., 0 °C to room temperature) during the addition of the electrophile. |
| Difficult Product Purification | 1. Presence of Unreacted Starting Materials: Incomplete reaction can lead to a mixture that is difficult to separate. 2. Formation of Oily or Tar-like Residues: Side reactions can produce polymeric materials. 3. Product is a Mixture of Tautomers: The presence of both keto and enol forms can sometimes complicate purification by chromatography. | 1. Monitor the reaction by TLC or GC-MS to ensure it has gone to completion before workup. 2. A common purification technique for β-diketones involves the formation of a copper(II) chelate, which can be precipitated, washed, and then decomposed with a mild acid to regenerate the pure β-diketone.[3][12] 3. While challenging, careful column chromatography on silica gel using a gradient of a non-polar to a moderately polar eluent (e.g., hexane-ethyl acetate) can often separate the desired product. |
| Inconsistent Results Between Batches | 1. Variability in Reagent Quality: The purity and reactivity of reagents, especially NaH, can vary. 2. Inconsistent Reaction Conditions: Small changes in temperature, reaction time, or stirring rate can have a significant impact on the outcome of the reaction, especially on a larger scale. 3. Moisture Contamination: The presence of water will quench the strong base and inhibit the reaction. | 1. Use reagents from the same lot number for a series of reactions if possible. Always assess the quality of the NaH before use. 2. Carefully control all reaction parameters. Use a temperature probe and a reliable stirring mechanism. 3. Ensure all glassware is oven-dried and the reaction is run under a dry, inert atmosphere. Use anhydrous solvents. |
Experimental Protocol: Claisen Condensation for this compound
This protocol provides a detailed, step-by-step methodology for the synthesis of this compound via a Claisen condensation.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| Sodium Hydride (60% in mineral oil) | 24.00 | 4.4 g | 0.11 | 1.1 |
| Anhydrous Tetrahydrofuran (THF) | - | 150 mL | - | - |
| Acetone (anhydrous) | 58.08 | 7.3 mL (5.8 g) | 0.10 | 1.0 |
| Methoxyacetyl chloride | 108.52 | 9.2 mL (10.9 g) | 0.10 | 1.0 |
| Diethyl Ether | - | As needed | - | - |
| 1 M Hydrochloric Acid | - | As needed | - | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - | - |
| Brine | - | As needed | - | - |
| Anhydrous Magnesium Sulfate | - | As needed | - | - |
Procedure:
-
Preparation of the Reaction Vessel: Under an inert atmosphere of nitrogen or argon, add sodium hydride (60% dispersion in mineral oil, 4.4 g, 0.11 mol) to a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Washing the Sodium Hydride (Optional but Recommended): Add 50 mL of anhydrous hexane to the flask and stir for 10 minutes. Stop stirring, allow the NaH to settle, and carefully remove the hexane via a cannula. Repeat this washing step twice more to remove the mineral oil. Dry the NaH under a stream of nitrogen.
-
Formation of the Enolate: Add 100 mL of anhydrous THF to the flask. Cool the suspension to 0 °C in an ice bath. In the dropping funnel, prepare a solution of acetone (7.3 mL, 0.10 mol) in 50 mL of anhydrous THF. Add the acetone solution dropwise to the NaH suspension over 30 minutes. After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour. Hydrogen gas evolution should be observed.
-
Acylation: Cool the reaction mixture back down to 0 °C. Add methoxyacetyl chloride (9.2 mL, 0.10 mol) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2-3 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Carefully quench the reaction by slowly adding 50 mL of 1 M HCl while cooling the flask in an ice bath. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).
-
Purification: Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Final Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.
Visualizing the Workflow
To better understand the key steps and decision points in the synthesis and troubleshooting process, the following workflow diagrams are provided.
Caption: A streamlined workflow for the synthesis of this compound.
References
- 1. idus.us.es [idus.us.es]
- 2. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Developments in the Synthesis of β-Diketones [mdpi.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 7. dept.harpercollege.edu [dept.harpercollege.edu]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. nj.gov [nj.gov]
- 10. alkalimetals.com [alkalimetals.com]
- 11. researchgate.net [researchgate.net]
- 12. A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety - PMC [pmc.ncbi.nlm.nih.gov]
Preventing dimerization or polymerization of 1-Methoxypentane-2,4-dione
Technical Support Center: 1-Methoxypentane-2,4-dione
Welcome to the technical support resource for this compound (CAS: 6290-50-2). This guide is designed for researchers, chemists, and drug development professionals to address common challenges related to the stability of this versatile β-dicarbonyl compound. Here, we provide in-depth answers to frequently asked questions, troubleshooting protocols, and the fundamental science behind our recommendations.
Section 1: Understanding the Core Issue - Unwanted Reactivity
This section addresses the fundamental chemical properties of this compound that lead to its instability.
FAQ 1: My sample of this compound has thickened, changed color, or shows unknown peaks in NMR/LCMS. What is happening?
Answer:
You are likely observing the results of self-condensation, which can lead to dimerization or polymerization. This compound is a β-dicarbonyl compound, a class of molecules known for the notable acidity of the protons on the carbon situated between the two carbonyl groups (the α-carbon).[1][2] The pKa of these protons is typically in the range of 9-11, making them susceptible to removal by even weak bases.[3][4][5]
The mechanism involves two key steps:
-
Enolate Formation: A base abstracts an acidic α-proton, creating a resonance-stabilized enolate. This enolate is a potent carbon-based nucleophile.[2]
-
Nucleophilic Attack: The newly formed enolate attacks an electrophilic carbonyl carbon of a second molecule of this compound. This is a classic carbonyl condensation reaction, akin to an Aldol or Claisen condensation.[6][7][8]
Repeated condensation events lead to the formation of oligomers and polymers, resulting in increased viscosity, discoloration, and the appearance of complex impurity profiles in analytical data.
Caption: Figure 1: Base-Catalyzed Self-Condensation Pathway
Section 2: Proactive Prevention - Best Practices for Storage and Handling
Proper handling from the moment of receipt is critical to maintaining the purity and reactivity of your compound.
FAQ 2: What are the definitive storage and handling procedures for this compound?
Answer:
To maximize shelf-life and prevent degradation, adhere to the following protocols. These are based on the compound's known chemical vulnerabilities.
Storage Protocol:
-
Temperature: Store refrigerated at 2-8°C (36-46°F).[9] Low temperatures drastically reduce the rate of all chemical reactions, including self-condensation. Do not freeze unless you have validated that it does not cause phase separation or moisture condensation upon thawing.
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen). This prevents potential side reactions with atmospheric oxygen or moisture, which could introduce acidic or basic impurities over time.
-
Container: Use the original manufacturer's container whenever possible. If aliquoting, use clean, dry glass vials with PTFE-lined caps to prevent contamination and leaching. Ensure the container is sealed tightly.[10]
-
Light: Store in the dark or in an amber vial to prevent any potential photochemical decomposition pathways.
| Parameter | Recommendation | Rationale |
| Temperature | 2–8°C | Slows reaction kinetics of self-condensation. |
| Atmosphere | Inert Gas (Ar, N₂) | Prevents oxidation and moisture contamination. |
| Container | Tightly sealed glass, PTFE-lined cap | Ensures chemical inertness and prevents leaks.[10] |
| Light | Amber vial or dark location | Avoids potential light-induced degradation. |
| Caption: Table 1: Optimal Storage Conditions |
FAQ 3: Which solvents and reagents should I avoid when working with this compound?
Answer:
Solvent and reagent choice is paramount. Contaminants or inherently reactive materials can initiate degradation.
-
Avoid Basic Reagents and Solvents: Any substance with a basic character can catalyze self-condensation. This includes primary, secondary, and tertiary amines, hydroxides, carbonates, and alkoxides.
-
Avoid Acidic Reagents (with Caution): Strong acids can also catalyze condensation, albeit typically through a different mechanism (enolization followed by attack). Unless your protocol specifically requires it, maintain a neutral pH.
-
Beware of Contaminated Solvents: Use only high-purity, anhydrous solvents. Older bottles of solvents like THF can form peroxides, while others may have absorbed atmospheric moisture or contain residual manufacturing catalysts.
-
Glassware Preparation: Do not use glassware that has been washed with strong base baths (e.g., NaOH/isopropanol) without thoroughly neutralizing and rinsing with deionized water and drying completely. Residual base on the glass surface is sufficient to initiate polymerization.
| Category | Unsuitable / Use with Extreme Caution | Recommended |
| Bases | Amines (e.g., TEA), Hydroxides (NaOH), Carbonates (K₂CO₃), Alkoxides | Non-nucleophilic bases (LDA, LHMDS) only when quantitative enolate formation is desired. |
| Solvents | Protic solvents (e.g., Methanol, Ethanol) if base is present, Wet/Impure Solvents | Anhydrous Aprotic Solvents (e.g., THF, Toluene, Dichloromethane, Diethyl Ether) |
| Additives | Unspecified buffers, metal salts with basic anions | None, unless required for a specific reaction. |
| Caption: Table 2: Reagent and Solvent Compatibility |
Section 3: Troubleshooting Experimental Protocols
Even with proper storage, issues can arise during an experiment. This section provides guidance for in-process challenges.
FAQ 4: My reaction requires a basic catalyst. How can I perform the reaction without causing this compound to polymerize?
Answer:
This is a common and critical challenge. The key is to control the formation and subsequent reaction of the enolate, ensuring it reacts with your desired electrophile faster than it reacts with another molecule of the dione.
Protocol: Controlled Enolate Formation for Base-Catalyzed Reactions
-
Setup: Assemble a flame-dried or oven-dried glassware setup under a positive pressure of inert gas (Argon or Nitrogen).
-
Temperature Control: Cool the reaction vessel to a low temperature, typically -78°C (a dry ice/acetone bath is standard). Low temperatures are crucial for managing the reaction kinetics of these fast, exothermic processes.
-
Reagent Order of Addition (Crucial): a. Charge the reaction vessel with your desired electrophile and anhydrous solvent. b. In a separate, dry syringe or dropping funnel, prepare a solution of this compound in the same anhydrous solvent. c. Add the base to the reaction vessel containing the electrophile. d. Slowly, dropwise, add the solution of this compound to the reaction mixture. This strategy, known as "inverse addition," ensures that the dione is never present in high concentration, minimizing the chance of self-condensation.
-
Choice of Base: If possible, use a strong, non-nucleophilic, sterically hindered base like Lithium diisopropylamide (LDA) or Lithium bis(trimethylsilyl)amide (LHMDS). These bases can rapidly and quantitatively convert the dione to its enolate, leaving no unreacted starting material to participate in self-condensation.[6][11]
-
Monitoring: Monitor the reaction closely by TLC or online analysis to avoid unnecessarily long reaction times.
-
Quenching: Once the reaction is complete, quench it promptly with a suitable acidic workup (e.g., saturated aqueous ammonium chloride) to neutralize the basic catalyst and prevent post-reaction degradation.
Caption: Figure 2: Workflow for Base-Catalyzed Reactions
FAQ 5: How can I confirm and quantify the presence of dimers or oligomers?
Answer:
A multi-pronged analytical approach is best for identifying and quantifying degradation products.
-
Nuclear Magnetic Resonance (¹H NMR): This is often the first and most informative step. The spectrum of the pure monomer will be clean and well-defined. Dimerization and polymerization will introduce a complex pattern of new peaks, often with broader signals, in the aliphatic and enolic regions. The loss of sharp, distinct signals and the appearance of a "hump" or unresolved multiplets is a strong indicator of polymerization.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can separate the monomer from small oligomers (dimers, trimers). The mass spectrometer will allow you to identify the exact masses of these species, confirming their presence. For example, a dimer would have a mass corresponding to (2 * M) - 18, where M is the monomer mass and 18 is the mass of water lost during condensation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for analyzing the monomer and potentially the dimer if it is thermally stable enough to not decompose in the injection port. It is an excellent tool for assessing monomer purity.
-
Gel Permeation Chromatography (GPC): If you suspect significant polymerization, GPC is the ideal technique for determining the molecular weight distribution of the polymer chains.
Section 4: Remediation
FAQ 6: My bulk container of this compound shows signs of degradation. Is it salvageable?
Answer:
Purification may be possible but must be approached with caution.
Feasibility: If the material is only slightly viscous or shows minor impurities, purification is more likely to be successful. If it has become a thick syrup or solid, it is generally not practical or safe to purify and should be disposed of according to your institution's hazardous waste protocols.
Recommended Method: Vacuum Distillation
The monomer has a significantly lower boiling point than its dimers and oligomers. Distillation under reduced pressure is the most effective method for purification.
-
Boiling Point: Approximately 172-174°C at atmospheric pressure.[10] This will be significantly lower under vacuum.
-
Caution: Heating can accelerate degradation.[10] The goal is to use the lowest possible temperature that allows for a reasonable distillation rate. Use a high-quality vacuum pump.
-
Procedure:
-
Use a clean, dry distillation apparatus.
-
Add the material to the distillation flask. A small quantity of a non-volatile, radical inhibitor like hydroquinone (HQ) or Butylated hydroxytoluene (BHT) can be added as a precaution against thermally induced polymerization, though the primary degradation pathway is condensation.[12]
-
Slowly apply vacuum and then gently heat the flask using an oil bath.
-
Collect the fraction that distills at the expected temperature for the pure monomer under your specific vacuum conditions.
-
Immediately store the purified material according to the best practices outlined in Section 2.
-
References
- 1. Beta-Dicarbonyl Synthesis Pathway Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 2. 8.3 β-dicarbonyl Compounds in Organic Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 3. m.youtube.com [m.youtube.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. youtube.com [youtube.com]
- 6. Self-condensation - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemscene.com [chemscene.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. vanderbilt.edu [vanderbilt.edu]
- 12. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 1-Methoxypentane-2,4-dione and Acetylacetone for Researchers and Drug Development Professionals
In the landscape of synthetic chemistry and drug development, β-dicarbonyl compounds are indispensable building blocks. Their utility stems from the unique reactivity of the active methylene group nestled between two carbonyl functionalities. Among the plethora of β-dicarbonyls, acetylacetone (also known as 2,4-pentanedione) is arguably the most well-studied and widely utilized. However, the introduction of substituents can dramatically alter the electronic and steric properties of this scaffold, leading to nuanced differences in reactivity. This guide provides an in-depth, objective comparison of the reactivity of 1-methoxypentane-2,4-dione and its parent compound, acetylacetone, grounded in established chemical principles and available data.
Structural and Electronic Considerations: A Tale of Two Diketones
At first glance, this compound and acetylacetone share a common β-dicarbonyl framework. The critical distinction lies in the substitution at the C1 position: a methoxy group in the former and a methyl group in the latter. This seemingly subtle change has profound implications for the electronic environment of the molecule, influencing its acidity, tautomeric equilibrium, and, consequently, its reactivity.
The methoxy group (-OCH₃) is an electron-withdrawing group by induction due to the high electronegativity of the oxygen atom. This inductive effect is expected to increase the acidity of the active methylene protons (α-protons) in this compound compared to acetylacetone. A more acidic α-proton translates to a greater propensity to form the corresponding enolate anion, a key nucleophilic intermediate in many reactions of β-dicarbonyls.
Acidity and Enolate Formation: The Heart of Reactivity
The acidity of the α-protons, quantified by the pKa value, is a cornerstone of β-dicarbonyl reactivity. A lower pKa indicates a stronger acid and a higher equilibrium concentration of the enolate anion in the presence of a base.
| Compound | Predicted pKa | Reference |
| Acetylacetone | ~9 | [1][2] |
| This compound | 9.10 ± 0.10 | [3] |
While the predicted pKa of this compound is only slightly higher than that of acetylacetone, the presence of the electron-withdrawing methoxy group would theoretically lead to a lower pKa.[4] This discrepancy may arise from the predictive model used. However, both compounds are significantly more acidic than monocarbonyl compounds like acetone (pKa ~20), highlighting the activating effect of the β-dicarbonyl moiety.[1] The enhanced acidity is due to the stabilization of the resulting enolate anion through resonance, where the negative charge is delocalized onto both oxygen atoms.
For practical applications, this means that both compounds can be effectively deprotonated by common bases such as alkoxides to generate a nucleophilic enolate for subsequent reactions.
Keto-Enol Tautomerism: A Dynamic Equilibrium
β-Dicarbonyl compounds exist in a dynamic equilibrium between their keto and enol tautomeric forms.[5] The position of this equilibrium is crucial as the enol form, with its nucleophilic C=C bond, and the enolate anion are the reactive species in many transformations. For acetylacetone, the enol form is significantly stabilized by intramolecular hydrogen bonding and conjugation, leading to a high enol content in non-polar solvents.[5][6]
Experimental Protocol: Determination of Keto-Enol Equilibrium by ¹H NMR Spectroscopy
This protocol provides a general method to determine the keto-enol equilibrium of a β-dicarbonyl compound.
Materials:
-
β-Dicarbonyl compound (acetylacetone or this compound)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare a ~5% (w/v) solution of the β-dicarbonyl compound in the chosen deuterated solvent.
-
Transfer the solution to an NMR tube.
-
Acquire a ¹H NMR spectrum of the sample.
-
Identify the signals corresponding to the keto and enol tautomers. For acetylacetone in CDCl₃, the methylene protons (-CH₂-) of the keto form typically appear around 3.5 ppm, while the vinylic proton (-CH=) of the enol form appears around 5.5 ppm. The methyl protons of both forms will also be present and can be used for quantification.[7]
-
Integrate the signals corresponding to a specific proton in each tautomer (e.g., the methylene protons of the keto form and the vinylic proton of the enol form).
-
Calculate the percentage of the enol form using the following equation:
% Enol = [Integral of enol proton / (Integral of enol proton + (Integral of keto protons / 2))] * 100
Note: The integral of the keto methylene protons is divided by two because there are two protons.
Comparative Reactivity in Key Transformations
The subtle electronic differences between this compound and acetylacetone are expected to manifest in their reactivity towards various electrophiles.
Alkylation and Acylation: C-C Bond Formation
Alkylation and acylation reactions of β-dicarbonyls proceed via the nucleophilic attack of the enolate on an alkyl halide or an acyl halide, respectively.
Given the potentially higher acidity of this compound, it may form its enolate more readily. However, the overall reaction rate will also depend on the nucleophilicity of the enolate. The electron-withdrawing methoxy group might slightly decrease the electron density on the central carbon of the enolate, potentially making it a slightly weaker nucleophile compared to the enolate of acetylacetone. These opposing effects—easier enolate formation versus potentially lower nucleophilicity—make a definitive prediction of relative reaction rates challenging without direct experimental comparison.
Experimental Protocol: C-Alkylation of Acetylacetone
Materials:
-
Acetylacetone
-
Sodium ethoxide
-
Anhydrous ethanol
-
Alkyl halide (e.g., methyl iodide)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (1.0 eq) in anhydrous ethanol.
-
Cool the solution in an ice bath and add acetylacetone (1.0 eq) dropwise.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add the alkyl halide (1.0 eq) dropwise and then heat the mixture to reflux for 2-3 hours.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Partition the residue between diethyl ether and water.
-
Separate the organic layer, wash with saturated aqueous ammonium chloride solution, and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by distillation or column chromatography.
Condensation Reactions: The Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of an active methylene compound with an aldehyde or ketone, catalyzed by a weak base.[8] The higher acidity of both this compound and acetylacetone makes them excellent substrates for this reaction. The relative rates of condensation will likely be influenced by the ease of enolate formation and the steric hindrance around the active methylene group. The methoxy group is not expected to introduce significant steric bulk, so the electronic effects will likely dominate.
Heterocycle Synthesis: Building Blocks for Medicinal Chemistry
β-Dicarbonyls are versatile precursors for the synthesis of various heterocycles, which are prevalent scaffolds in pharmaceuticals. For instance, reaction with hydrazine derivatives yields pyrazoles, while reaction with ureas or amidines can produce pyrimidines.[9][10][11]
The unsymmetrical nature of this compound introduces the possibility of forming regioisomers in these cyclization reactions, a consideration that is absent with the symmetrical acetylacetone. The regiochemical outcome will be dictated by the relative electrophilicity of the two carbonyl carbons and the reaction conditions. The carbonyl carbon adjacent to the methoxymethyl group (C2) is expected to be more electrophilic due to the inductive effect of the methoxy group, which could favor nucleophilic attack at this position.
Experimental Protocol: Synthesis of 3,5-Dimethylpyrazole from Acetylacetone
Materials:
-
Acetylacetone
-
Hydrazine hydrate
-
Ethanol
-
Water
Procedure:
-
In a round-bottom flask, dissolve acetylacetone (1.0 eq) in ethanol.
-
Add hydrazine hydrate (1.0 eq) dropwise to the solution at room temperature. An exothermic reaction may be observed.
-
After the addition is complete, stir the reaction mixture at room temperature for 1 hour.
-
Add water to the reaction mixture to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water) to obtain pure 3,5-dimethylpyrazole.[12]
Chelation and Coordination Chemistry
Both acetylacetone and this compound, through their enolate forms, act as bidentate ligands, forming stable complexes with a wide range of metal ions.[13] The resulting metal acetylacetonates are used as catalysts, polymerization initiators, and precursors for materials synthesis.[14]
The coordination properties of this compound are likely to be similar to those of acetylacetone. The presence of the ether oxygen in the methoxy group could potentially offer an additional coordination site, leading to different complex geometries or stabilities, although this is less likely as it would involve the formation of a less favorable larger chelate ring.
Conclusion
This compound and acetylacetone, while structurally similar, are expected to exhibit nuanced differences in their reactivity profiles. The electron-withdrawing methoxy group in this compound is predicted to increase the acidity of the α-protons, potentially facilitating enolate formation. However, this same group may slightly decrease the nucleophilicity of the resulting enolate.
For researchers and drug development professionals, the choice between these two reagents will depend on the specific application. Acetylacetone remains a reliable and well-understood building block. This compound, on the other hand, offers a handle for further functionalization through its methoxy group and presents opportunities for exploring regioselective reactions in heterocycle synthesis. The subtle modulation of electronic properties it provides could be advantageous in fine-tuning the reactivity and properties of target molecules. Further experimental investigation into the pKa and keto-enol equilibrium of this compound is warranted to provide a more definitive quantitative comparison.
References
- 1. Chapter 18 notes [web.pdx.edu]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Page loading... [wap.guidechem.com]
- 4. quora.com [quora.com]
- 5. pubs.aip.org [pubs.aip.org]
- 6. biopchem.education [biopchem.education]
- 7. New data on keto–enol equilibria of 3-alkylpentane-2,4-diones in aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. cores.research.asu.edu [cores.research.asu.edu]
- 11. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound (6290-50-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 13. researchgate.net [researchgate.net]
- 14. 1-Methoxy-2,4-pentanedione | C6H10O3 | CID 221734 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Field Guide to 1-Methoxypentane-2,4-dione and its Contemporaries
An In-Depth Comparative Guide to Beta-Diketone Ligands for Researchers and Drug Development Professionals
In the landscape of coordination chemistry and organic synthesis, β-diketones are indispensable tools. Their unique ability to undergo keto-enol tautomerism allows them to act as potent bidentate ligands, forming stable chelate complexes with a vast array of metal ions.[1] These metal β-diketonate complexes are not mere curiosities; they are functional materials at the heart of catalysis, thin-film deposition, and increasingly, sophisticated biomedical applications.[2][3]
This guide moves beyond a simple cataloging of compounds. It provides a comparative analysis of 1-Methoxypentane-2,4-dione against a curated selection of widely used β-diketones: the foundational acetylacetone, the electron-poor trifluoroacetylacetone and hexafluoroacetylacetone, and the sterically demanding dibenzoylmethane. We will dissect the subtle yet critical structural modifications that dictate their performance in complexation and beyond, supported by experimental frameworks to empower your research decisions.
The Central Tenet: Keto-Enol Tautomerism
The functionality of any β-diketone is fundamentally governed by its existence in a dynamic equilibrium between the diketo form and the enol form.[4] The enol tautomer, stabilized by a strong intramolecular hydrogen bond and a conjugated system, is the active species in metal chelation.[4][5] The position of this equilibrium is highly sensitive to the electronic and steric nature of the substituents (R¹, R², and R³ in the diagram below).[6]
Meet the Ligands: A Structural Overview
The performance of a β-diketone ligand is dictated by its flanking R-groups. Here, we compare our focus compound, this compound, against established alternatives.
| Compound Name | Abbreviation | R¹ Group | R³ Group | Key Feature |
| This compound | MOPD | -CH₃ | -CH₂OCH₃ | Asymmetric; contains an ether linkage |
| Acetylacetone | acac | -CH₃ | -CH₃ | The parent symmetric β-diketone |
| Trifluoroacetylacetone | TFA | -CH₃ | -CF₃ | Asymmetric; one electron-withdrawing group |
| Hexafluoroacetylacetone | hfac | -CF₃ | -CF₃ | Symmetric; strong electron-withdrawal |
| Dibenzoylmethane | dbm | -C₆H₅ | -C₆H₅ | Symmetric; bulky aromatic groups |
Comparative Performance Analysis
The true utility of these ligands is revealed by comparing their chemical properties and the characteristics of the metal complexes they form.
Acidity and the Propensity to Chelate
A ligand must first be deprotonated to form a stable complex. The acidity, indicated by the pKa value, is a direct measure of this ability. Electron-withdrawing groups (like -CF₃) stabilize the resulting anion, increasing acidity (lowering the pKa) and facilitating chelation even at lower pH.
Keto-Enol Equilibrium
As chelation occurs via the enol tautomer, a higher percentage of the enol form at equilibrium is often desirable. Strong electron-withdrawing substituents favor the enol form significantly.[7] For example, acetylacetone exists as ~85% enol, while trifluoroacetylacetone is ~97% enol, and hexafluoroacetylacetone is almost exclusively (100%) enol.[7] The methoxy group in MOPD, being weakly electron-donating through resonance but inductive-withdrawing, is expected to have a more nuanced effect on this equilibrium.
Stability of Metal Complexes
The stability of the resulting metal-ligand bond is paramount. While acidity influences the ease of formation, the final stability is a complex interplay of ligand field effects and the Lewis acidity of the metal center.
-
Acetylacetonate (acac) complexes are broadly stable and have been studied for decades, serving as a baseline for comparison.[8][9]
-
Fluorinated Ligands (TFA, hfac) form complexes where the electron-withdrawing fluorine atoms increase the Lewis acidity of the coordinated metal center.[10] This can enhance catalytic activity in certain reactions. However, in some cases, the stability of the complex itself may be lower than its non-fluorinated counterpart.[9][11]
-
Dibenzoylmethane (dbm) , with its bulky phenyl groups, introduces significant steric hindrance. This can influence the coordination geometry and accessibility of the metal center, a factor that can be exploited to control reactivity.[12]
-
This compound (MOPD) introduces an ether oxygen. While not directly involved in the primary chelation, this group could potentially offer a secondary, weaker coordination site in some metal complexes or influence solubility and intermolecular interactions.
Physical Properties: Solubility and Volatility
Practical applications often hinge on physical properties. The introduction of fluorine atoms, as in hfac, dramatically increases the volatility of the corresponding metal complexes, a critical property for applications like Metal-Organic Chemical Vapor Deposition (MOCVD).[10] Conversely, the large aromatic rings of dbm lead to solid, less volatile complexes.[13][14] MOPD, with its methoxy group, may exhibit enhanced solubility in moderately polar organic solvents compared to acetylacetone.
Quantitative Data Summary
| Compound | MW ( g/mol ) | Boiling Point (°C) | pKa | % Enol (Neat) |
| MOPD | 130.14[15] | 211.9 (est.)[16] | N/A | N/A |
| acac | 100.12[8] | 140.4[8] | ~9.0[8] | ~85%[7] |
| TFA | 154.09[17] | 105-107[17] | ~6.7 | ~97%[7] |
| hfac | 208.06[10] | 70-71[10] | ~4.6 | ~100%[7][10] |
| dbm | 224.25[13] | 219-221 (18 mmHg)[14] | ~9.35 | N/A (Solid) |
Note: Experimental data for this compound is not as widely available in public literature, highlighting an area for further research.
Applications in Research and Development
The choice of ligand is intrinsically linked to the intended application.
-
Catalysis: Acetylacetone is a workhorse ligand for a variety of catalysts.[18] The enhanced Lewis acidity of metal centers in hfac complexes makes them suitable for specific catalytic processes.[10]
-
Materials Science: The high volatility of metal-hfac complexes is exploited in MOCVD for creating pure metal oxide thin films.[10][19] DBM is widely used as a photostabilizer in polymers like PVC due to its UV-absorbing properties.[13][14]
-
Drug Development & Biomedical Science: The β-diketone scaffold is present in some natural products and is being explored for drug design.[20] Their ability to chelate metal ions is relevant for developing metal-based drugs or sequestering agents. The fluorescence and photosensitizing properties of some β-diketones open avenues for theranostic applications. DBM itself has shown potential anticancer and neuroprotective effects.[12][20] The unique structure of MOPD could be investigated for creating novel chelators with tailored solubility and bioavailability profiles.
Experimental Protocols for Comparative Evaluation
To ensure a self-validating and trustworthy comparison, rigorous experimental protocols are essential.
Protocol 1: Determination of Keto-Enol Equilibrium by ¹H NMR Spectroscopy
Objective: To quantify the relative percentages of the keto and enol tautomers of a β-diketone in a given solvent.
Causality: The chemical shifts of protons in the keto and enol forms are distinct. Specifically, the enolic hydroxyl proton gives a characteristic signal far downfield (12-17 ppm), while the methylene protons (-CH₂-) of the keto form appear around 3.5-4.0 ppm and the vinylic proton (-CH=) of the enol form appears around 5.5-6.0 ppm. Integration of these peaks allows for direct quantification of the tautomeric ratio.
Methodology:
-
Sample Preparation: Accurately prepare a solution of the β-diketone (e.g., 50 mM) in a deuterated solvent of choice (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical, as it can influence the equilibrium position.[21]
-
Instrument Setup: Calibrate and shim the NMR spectrometer (≥400 MHz recommended for good resolution).
-
Data Acquisition: Acquire a standard ¹H NMR spectrum. Ensure the spectral width covers the range from 0 to 18 ppm.
-
Data Processing: Phase and baseline correct the spectrum.
-
Integration and Calculation:
-
Integrate the area of the enolic hydroxyl proton peak (I_enol_OH).
-
Alternatively, integrate the vinylic proton of the enol form (I_enol_CH).
-
Integrate the methylene protons of the keto form (I_keto_CH2).
-
Calculate the percentage of the enol form:
-
Using the vinylic and methylene protons: % Enol = [I_enol_CH / (I_enol_CH + (I_keto_CH2 / 2))] * 100 (Note the division by 2 for the two methylene protons).
-
-
Protocol 2: Synthesis and Characterization of a Metal(II) β-Diketonate Complex
Objective: To synthesize a representative metal complex, for example, a Copper(II) bis(β-diketonate), for further study.
Causality: The acidic proton of the β-diketone's enol form can be removed by a base. The resulting β-diketonate anion acts as a nucleophile, coordinating to a metal ion to form a stable chelate complex, which often precipitates from solution.
Methodology:
-
Ligand Solution: Dissolve 2.1 equivalents of the β-diketone in a suitable solvent (e.g., ethanol or methanol).
-
Deprotonation: Add a stoichiometric amount of a moderately strong base (e.g., sodium hydroxide or sodium ethoxide solution) dropwise to the ligand solution while stirring.
-
Metal Salt Addition: In a separate flask, dissolve 1.0 equivalent of a metal salt (e.g., CuCl₂·2H₂O) in the same solvent or water.
-
Complexation: Slowly add the metal salt solution to the deprotonated ligand solution. A precipitate should form immediately.
-
Isolation: Stir the reaction mixture at room temperature for 1-2 hours to ensure complete reaction. Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with water to remove any inorganic salts, followed by a cold, non-polar solvent (e.g., hexane) to remove any unreacted ligand.
-
Drying and Characterization: Dry the product under vacuum. Characterize by methods such as melting point, FT-IR spectroscopy (observing the shift in C=O and the appearance of M-O stretching frequencies), and elemental analysis.[22]
Conclusion and Outlook
The selection of a β-diketone ligand is a strategic decision that profoundly impacts experimental outcomes.
-
Acetylacetone remains the cost-effective, general-purpose standard.
-
Hexafluoroacetylacetone is the ligand of choice for applications requiring high volatility and enhanced Lewis acidity of the metal center.
-
Dibenzoylmethane offers steric bulk and unique photophysical properties, making it valuable in polymer science and medicinal chemistry.
-
This compound stands as an intriguing, less-explored alternative. The presence of the methoxy group offers a unique structural handle that could be exploited to fine-tune solubility, stability, and biological interaction. Its asymmetric nature provides a different coordination environment compared to acac or dbm.
For researchers in drug development, the path forward involves leveraging this comparative data. While dbm has known biological activity, the novel scaffold of MOPD warrants investigation. Its potential for modified solubility and interaction profiles could lead to the development of new metal-based therapeutic or diagnostic agents. The experimental protocols provided herein offer a clear framework for such an investigation, enabling a direct comparison of the complexation behavior and stability of MOPD-metal complexes against established benchmarks.
References
- 1. researchgate.net [researchgate.net]
- 2. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 3. Metal β-Diketonates - ProChem, Inc. [prochemonline.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. 1,1,1-Trifluoroacetylacetone - Wikipedia [en.wikipedia.org]
- 8. grokipedia.com [grokipedia.com]
- 9. asianpubs.org [asianpubs.org]
- 10. Hexafluoroacetylacetone - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. nbinno.com [nbinno.com]
- 13. Dibenzoylmethane (DBM) | MCC - Menssing Chemiehandel & Consultants GmbH [mcc-hamburg.de]
- 14. Dibenzoylmethane | 120-46-7 [chemicalbook.com]
- 15. chemscene.com [chemscene.com]
- 16. 6290-50-2(this compound) | Kuujia.com [kuujia.com]
- 17. nbinno.com [nbinno.com]
- 18. nbinno.com [nbinno.com]
- 19. nbinno.com [nbinno.com]
- 20. Dibenzoylmethane - Wikipedia [en.wikipedia.org]
- 21. cdnsciencepub.com [cdnsciencepub.com]
- 22. derpharmachemica.com [derpharmachemica.com]
A Senior Application Scientist's Guide to the Structural Validation of 1-Methoxypentane-2,4-dione Using 2D NMR
Authored for Researchers, Scientists, and Drug Development Professionals
In the realm of molecular characterization, particularly within drug discovery and development, the unambiguous confirmation of a chemical structure is paramount. While 1D NMR (¹H and ¹³C) provides a foundational view of a molecule's atomic environment, complex functionalities and the potential for tautomerism can introduce ambiguity. This guide provides an in-depth, practical comparison of 2D NMR techniques for the definitive structural validation of 1-methoxypentane-2,4-dione, a classic example of a β-dicarbonyl compound prone to keto-enol tautomerism.
The central challenge with β-dicarbonyls is their existence as an equilibrium mixture of diketo and keto-enol forms.[1][2] This equilibrium is often influenced by the solvent and substituents.[2][3] For this compound, the presence of two carbonyl groups and three distinct proton environments in the diketo form (Figure 1, A ) versus a more complex, conjugated system in the enol form (Figure 1, B ) necessitates a more powerful analytical approach than 1D NMR alone can offer. This is where the suite of 2D NMR experiments becomes indispensable, allowing us to piece together the molecular puzzle by observing through-bond correlations.
This guide will walk through the logical workflow of using Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) to not only assign every proton and carbon signal but to definitively confirm the connectivity and prove the dominance of the enol tautomer in a typical NMR solvent like CDCl₃.
The 2D NMR Toolkit: A Comparative Overview
To move beyond the simple chemical shift and integration data of 1D NMR, we employ a series of 2D experiments. Each provides a unique piece of connectivity information.
-
¹H-¹H COSY (Correlation Spectroscopy): This is the workhorse for establishing proton-proton coupling networks.[4][5] A cross-peak in a COSY spectrum indicates that two protons are scalar (J) coupled, typically through two or three bonds (e.g., H-C-H or H-C-C-H).[6][7] For this compound, this experiment is expected to be relatively simple but crucial for confirming the absence of coupling between specific proton groups.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹J-coupling).[8][9][10] It is an exceptionally sensitive and reliable method for assigning carbons that bear protons (CH, CH₂, CH₃).[11][12] Quaternary carbons, which have no attached protons, will not appear in an HSQC spectrum.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful tool for assembling the complete carbon skeleton.[13][14] The HMBC experiment reveals correlations between protons and carbons that are separated by two, three, and sometimes four bonds (ⁿJ-coupling, where n=2-4).[14][15] This "long-range" information allows us to connect the individual spin systems identified by COSY and HSQC, often through quaternary carbons.[16]
Experimental Workflow and Protocol
A systematic approach is critical for efficient and accurate structure elucidation. The workflow outlined below ensures that each piece of data builds upon the last, leading to a robust final assignment.
Detailed Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh 15 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube. Causality: CDCl₃ is a common, non-polar solvent that helps stabilize the enol form through intramolecular hydrogen bonding. TMS provides a 0 ppm reference for both ¹H and ¹³C spectra.
-
-
Spectrometer Setup:
-
The experiments should be performed on a spectrometer with a minimum field strength of 400 MHz for adequate signal dispersion.
-
Lock onto the deuterium signal of the CDCl₃ and shim the magnetic field to achieve optimal homogeneity.
-
Obtain a standard ¹H spectrum to ensure proper shimming and to determine the spectral width for subsequent experiments.
-
-
1D NMR Acquisition:
-
¹H NMR: Acquire with a 30° pulse and a relaxation delay of at least 2 seconds to ensure accurate integration.
-
¹³C{¹H} NMR: Acquire with proton decoupling. A DEPT-135 experiment is also highly recommended to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons.
-
-
2D NMR Acquisition:
-
COSY: Use a standard gradient-selected COSY (gs-COSY) pulse sequence. Acquire at least 256 increments in the indirect dimension (t₁) with 8-16 scans per increment.
-
HSQC: Use a standard gradient-selected, sensitivity-enhanced HSQC pulse sequence (e.g., hsqcedetgpsisp2.3). Optimize the spectral widths in both dimensions to cover all proton and carbon signals. The key parameter is the one-bond coupling constant (¹JCH), which should be set to an average value of 145 Hz.
-
HMBC: Use a standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf). The crucial parameter is the long-range coupling constant (ⁿJCH), which is typically optimized for 8-10 Hz. This value is a compromise to detect both 2-bond and 3-bond correlations effectively. A longer relaxation delay (e.g., 2.0 s) is often beneficial.
-
Data Analysis and Step-by-Step Elucidation
For this guide, we will use hypothetical but realistic chemical shift data for the enol form of this compound in CDCl₃.
Table 1: Hypothetical ¹H and ¹³C NMR Data
| Position Label | Atom Type | ¹H Shift (ppm) | ¹³C Shift (ppm) | DEPT-135 |
| 1 | CH₃ | 2.15 (s, 3H) | 24.5 | CH₃ (+) |
| 2 | C=O | - | 191.8 | - |
| 3 | CH | 5.60 (s, 1H) | 100.5 | CH (+) |
| 4 | C-OH | - | 195.1 | - |
| 5 | CH₂ | 4.10 (s, 2H) | 70.2 | CH₂ (-) |
| 6 | OCH₃ | 3.45 (s, 3H) | 59.3 | CH₃ (+) |
| OH | OH | ~14.5 (br s, 1H) | - | - |
(Note: The enolic OH proton is often broad and may not show clear correlations)
Step 1: Analysis of ¹H and COSY Spectra
The ¹H spectrum shows four sharp singlets at 2.15, 5.60, 4.10, and 3.45 ppm. The key observation is the absence of any cross-peaks in the COSY spectrum. This is a critical piece of evidence. It tells us that none of these proton groups are within a 2- or 3-bond coupling distance of each other. They are isolated "spin systems." This immediately refutes the diketo structure, which would show a coupling between the H-1 protons and the H-3 protons.
Step 2: Assigning Protonated Carbons with HSQC
The HSQC spectrum provides direct one-bond H-C correlations, allowing us to confidently link the proton and carbon data.
-
The proton at 2.15 ppm correlates to the carbon at 24.5 ppm (a CH₃ group).
-
The proton at 5.60 ppm correlates to the carbon at 100.5 ppm (a CH group).
-
The proton at 4.10 ppm correlates to the carbon at 70.2 ppm (a CH₂ group, confirmed by DEPT-135).
-
The proton at 3.45 ppm correlates to the carbon at 59.3 ppm (a CH₃ group).
This step assigns all four proton-bearing carbons, leaving the two signals at 191.8 and 195.1 ppm as the unassigned quaternary carbons (the two carbonyl/enol carbons).
Step 3: Building the Molecular Skeleton with HMBC
The HMBC spectrum is the final key to connecting the isolated fragments. We look for 2- and 3-bond correlations from each proton to nearby carbons.
Table 2: Key HMBC Correlations for Structure Validation
| Proton Signal (Position) | Correlates to ¹³C Signal (Position) | Inferred Connectivity (Bonds) |
| 2.15 ppm (H-1) | 191.8 ppm (C-2) | H-C-C =O (2-bond) |
| 100.5 ppm (C-3) | H-C-C=C (3-bond) | |
| 5.60 ppm (H-3) | 24.5 ppm (C-1) | H-C=C-C (3-bond) |
| 191.8 ppm (C-2) | H-C=C (2-bond) | |
| 195.1 ppm (C-4) | H-C=C (2-bond) | |
| 4.10 ppm (H-5) | 195.1 ppm (C-4) | H-C-C =O (2-bond) |
| 59.3 ppm (C-6) | H-C-O-C (3-bond) | |
| 3.45 ppm (H-6) | 70.2 ppm (C-5) | H-C-O-C (2-bond) |
Interpretation of HMBC Correlations:
-
Connecting the Acetyl Group: The methyl protons (H-1, 2.15 ppm) show a strong correlation to the carbon at 191.8 ppm (C-2) and a weaker one to the carbon at 100.5 ppm (C-3). This establishes the CH₃-C(2)=C(3) fragment.
-
Central Methine Confirmation: The methine proton (H-3, 5.60 ppm) is the most informative. It correlates to C-1, C-2, and the other quaternary carbon at 195.1 ppm (C-4). This proves that C-3 is bonded to both C-2 and C-4, forming the core C(2)-C(3)=C(4) enol system.
-
Connecting the Methoxyethyl Fragment: The methylene protons (H-5, 4.10 ppm) show a crucial correlation to the C-4 carbon (195.1 ppm), linking this fragment to the enol system. They also correlate to the methoxy carbon (C-6), as expected.
-
Confirming the Methoxy Group: The methoxy protons (H-6, 3.45 ppm) show a 2-bond correlation back to the methylene carbon (C-5), confirming the -O-CH₂- linkage.
Conclusion: An Unambiguous Structural Assignment
References
- 1. Keto-Enol Tautomerism [thecatalyst.org]
- 2. An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ERIC - EJ946468 - Substituent Effects on Keto-Enol Equilibria Using NMR Spectroscopy, Journal of Chemical Education, 2011-Oct [eric.ed.gov]
- 4. nmr.ceitec.cz [nmr.ceitec.cz]
- 5. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 8. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 9. Heteronuclear single quantum coherence spectroscopy - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. fiveable.me [fiveable.me]
- 12. youtube.com [youtube.com]
- 13. HMBC spectrum: Significance and symbolism [wisdomlib.org]
- 14. University of Ottawa NMR Facility Blog: HMBC vs. H2BC [u-of-o-nmr-facility.blogspot.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to HPLC Methods for Assessing 1-Methoxypentane-2,4-dione Purity
In the landscape of pharmaceutical development and chemical synthesis, the purity of reagents and intermediates is paramount. 1-Methoxypentane-2,4-dione, a beta-diketone of significant interest, is no exception. Its utility in various synthetic pathways necessitates a robust analytical methodology to ensure its quality and consistency. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of this compound, offering insights into method development, validation, and a comparative analysis with Gas Chromatography-Mass Spectrometry (GC-MS).
The Critical Role of Purity in this compound Applications
This compound (CAS No. 6290-50-2) is a versatile building block in organic synthesis.[1][2][3] Impurities, which can arise from the synthetic route (e.g., unreacted starting materials, by-products of side reactions, or isomers), can have a significant impact on the yield, purity, and pharmacological profile of the final active pharmaceutical ingredient (API).[4][5][6][7][8] Therefore, a highly specific and sensitive analytical method is crucial for its quality control.
Proposed HPLC Method for Purity Determination
Chromatographic Conditions
A reversed-phase C18 column is proposed as the stationary phase due to its hydrophobicity, which is well-suited for the separation of moderately polar compounds like this compound.[9][12][13][16]
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides a good balance of resolution, efficiency, and backpressure for routine analysis. |
| Mobile Phase | Acetonitrile:Water (Gradient) | A gradient elution will allow for the effective separation of the main peak from potential early and late eluting impurities with varying polarities. |
| Gradient | 5% to 95% Acetonitrile over 20 minutes | A broad gradient ensures the elution of a wide range of potential impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing optimal efficiency. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection | UV at 275 nm | Beta-diketones exhibit UV absorbance. A wavelength of 275 nm is a good starting point, which should be optimized by examining the UV spectrum of the analyte.[17] |
| Injection Volume | 10 µL | A typical injection volume for standard HPLC analysis. |
Sample and Standard Preparation
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase (at the initial gradient composition) to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter prior to injection.
-
Reference Standard Preparation: Prepare a reference standard of this compound of known purity at the same concentration as the sample.
Ensuring Trustworthiness: A Self-Validating System
The reliability of any analytical method hinges on its validation. The proposed HPLC method must be validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose.[18][19][20][21]
Key Validation Parameters
| Parameter | Purpose | Acceptance Criteria |
| Specificity | To ensure the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. | The peak for this compound should be pure and well-resolved from any other peaks. |
| Linearity | To demonstrate that the method's response is directly proportional to the concentration of the analyte over a given range. | A correlation coefficient (r²) of ≥ 0.999 for a plot of peak area versus concentration. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | Typically 80% to 120% of the test concentration for an assay. |
| Accuracy | The closeness of the test results obtained by the method to the true value. | The percentage recovery should be within 98.0% to 102.0%. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst). | The relative standard deviation (RSD) should be ≤ 2%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically determined by a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically determined by a signal-to-noise ratio of 10:1. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant changes in chromatographic performance or results when parameters like flow rate, column temperature, and mobile phase composition are slightly varied. |
Experimental Workflow Visualization
Caption: Workflow for the HPLC purity analysis of this compound.
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) presents a powerful alternative for purity assessment.[22][23][24]
Proposed GC-MS Conditions
| Parameter | Recommended Condition | Rationale |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | A non-polar column suitable for the analysis of a wide range of volatile and semi-volatile organic compounds. |
| Carrier Gas | Helium | Inert and provides good chromatographic efficiency. |
| Inlet Temperature | 250 °C | Ensures complete vaporization of the analyte. |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min | A temperature program to separate compounds with different boiling points. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |
| MS Quad Temp. | 150 °C | Standard temperature for the quadrupole mass analyzer. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching. |
| Scan Range | m/z 40-400 | A suitable range to capture the molecular ion and key fragments of the analyte and potential impurities. |
Comparative Analysis: HPLC vs. GC-MS
| Feature | HPLC with UV Detection | GC-MS |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass-based detection. |
| Analyte Suitability | Wide range of compounds, including non-volatile and thermally labile molecules. | Volatile and thermally stable compounds. |
| Selectivity | Good, based on retention time. Co-elution can be an issue. | Excellent, based on both retention time and mass spectrum. |
| Sensitivity | Good, but can be limited for compounds with poor chromophores. | Excellent, especially in Selected Ion Monitoring (SIM) mode. |
| Impurity Identification | Requires reference standards for known impurities. Identification of unknowns is challenging without a mass spectrometer. | Powerful for the identification of unknown impurities through library searching of mass spectra. |
| Instrumentation Cost | Generally lower than GC-MS. | Higher initial investment. |
| Operational Complexity | Relatively straightforward. | Can be more complex, requiring vacuum systems and specialized knowledge. |
Logical Decision Framework
Caption: Logical considerations for selecting between HPLC and GC-MS for purity analysis.
Conclusion
Both HPLC and GC-MS are powerful and suitable techniques for the purity analysis of this compound. The choice between them should be guided by the specific analytical needs. For routine quality control where the primary goal is to quantify the main component and known impurities, a validated reversed-phase HPLC method with UV detection is a robust, reliable, and cost-effective solution. When the objective is to identify unknown impurities, perform trace-level analysis, or for confirmatory testing, the superior sensitivity and specificity of GC-MS make it the preferred method. In a comprehensive quality control strategy, these techniques can be used complementarily to ensure the highest purity of this compound for its intended applications.
References
- 1. 1-Methoxy-2,4-pentanedione | C6H10O3 | CID 221734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. 1-Methoxy-2,4-pentanedione | C6H10O3 | CID 221734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. lcms.cz [lcms.cz]
- 10. researchgate.net [researchgate.net]
- 11. Beta-diketones: peak shape challenges and the use of mixed-mode high-performance liquid chromatography methodology to obtain fast, high resolution chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. waters.com [waters.com]
- 13. waters.com [waters.com]
- 14. Fast analysis of ketones using a Thermo Scientific Accucore C18 HPLC column - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 17. researchgate.net [researchgate.net]
- 18. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 19. ICH Official web site : ICH [ich.org]
- 20. starodub.nl [starodub.nl]
- 21. altabrisagroup.com [altabrisagroup.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. banglajol.info [banglajol.info]
A Comparative Spectroscopic Guide to 1-Methoxypentane-2,4-dione and Its Analogs
This guide provides an in-depth spectroscopic comparison of 1-Methoxypentane-2,4-dione and its structurally related analogs: acetylacetone, ethyl acetoacetate, and 3-methyl-2,4-pentanedione. This document is intended for researchers, scientists, and drug development professionals, offering a valuable resource for compound identification, characterization, and understanding the nuanced effects of structural modifications on spectroscopic properties. The discussion is grounded in experimental data and established chemical principles, with a focus on nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) techniques.
Introduction: The Intricacies of β-Dicarbonyl Compounds
This compound and its analogs belong to the class of β-dicarbonyl compounds, which are characterized by the presence of two carbonyl groups separated by a single carbon atom. A fundamental aspect of their chemistry is the phenomenon of keto-enol tautomerism, where the molecule exists as an equilibrium mixture of a diketo form and one or more enol forms.[1][2] This equilibrium is highly sensitive to the molecular structure and the surrounding environment, such as the solvent used for analysis.[3] Spectroscopic techniques are indispensable tools for elucidating the tautomeric composition and providing a detailed fingerprint of these molecules.
The choice of analogs in this guide—acetylacetone, ethyl acetoacetate, and 3-methyl-2,4-pentanedione—allows for a systematic evaluation of how substituting the terminal methyl group of acetylacetone with a methoxy group (in this compound), an ethoxy group (in ethyl acetoacetate), or adding a methyl group to the central carbon (in 3-methyl-2,4-pentanedione) influences the spectroscopic output.
The Phenomenon of Keto-Enol Tautomerism
The dynamic equilibrium between the keto and enol forms is a central theme in the spectroscopic analysis of β-dicarbonyl compounds. The interconversion is typically slow on the NMR timescale, allowing for the simultaneous observation and quantification of both tautomers.[4] The stability of the enol form is enhanced by the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen, creating a stable six-membered ring.
Caption: Keto-enol tautomerism in a generic β-dicarbonyl compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Quantitative Look into Tautomerism
NMR spectroscopy is arguably the most powerful technique for studying keto-enol tautomerism, providing both qualitative and quantitative information about the species in solution.[5] Distinct signals for the keto and enol forms are observed in both ¹H and ¹³C NMR spectra, and the ratio of these tautomers can be determined by integrating the corresponding peaks.[6]
Experimental Protocol for NMR Analysis
A standardized protocol is crucial for obtaining comparable and reliable NMR data.
Sample Preparation:
-
Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.[7] The choice of solvent can significantly influence the keto-enol equilibrium.[3]
-
Ensure the sample is fully dissolved and free of any particulate matter. Filtration through a small plug of glass wool in a Pasteur pipette may be necessary.
¹H NMR Spectroscopy:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Parameters:
-
Pulse Sequence: A standard single-pulse experiment.
-
Number of Scans: 16-32 scans are typically sufficient.
-
Relaxation Delay: A delay of 5-10 seconds is recommended to ensure full relaxation of all protons for accurate integration.
-
Spectral Width: A sweep width of at least 15 ppm is used to encompass all signals, including the downfield enolic proton.
-
¹³C NMR Spectroscopy:
-
Instrument: A high-field NMR spectrometer operating at the appropriate frequency for ¹³C nuclei (e.g., 100 MHz for a 400 MHz ¹H instrument).
-
Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence is used to obtain a spectrum with singlets for each unique carbon.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.
-
Relaxation Delay: A delay of 2-5 seconds is typically used.
-
Caption: General workflow for NMR spectroscopic analysis.
¹H NMR Spectral Data Comparison
| Compound | Keto - CH₂ (ppm) | Keto - CH₃ (ppm) | Enol =CH- (ppm) | Enol -OH (ppm) | Enol -CH₃ (ppm) | Other Signals (ppm) |
| This compound | ~3.8 (s) | ~2.2 (s) | ~5.7 (s) | ~15.0 (br s) | ~2.1 (s) | ~4.1 (s, -OCH₂-), ~3.4 (s, -OCH₃) |
| Acetylacetone | ~3.6 (s)[8] | ~2.2 (s)[8] | ~5.5 (s)[8] | ~15.5 (br s) | ~2.0 (s)[8] | - |
| Ethyl Acetoacetate | ~3.4 (s)[9] | ~2.2 (s)[9] | ~5.0 (s)[9] | ~12.2 (br s)[9] | ~1.9 (s)[9] | ~4.2 (q, -OCH₂-), ~1.3 (t, -CH₃) |
| 3-Methyl-2,4-pentanedione | ~3.9 (q) | ~2.1 (s) | - | ~16.8 (br s) | ~1.8 (s) | ~1.3 (d, -CH(CH₃)-) |
Note: Chemical shifts are approximate and can vary with solvent and concentration. Data for this compound is predicted based on analogous structures as experimental data is not widely available in the public domain.
¹³C NMR Spectral Data Comparison
| Compound | Keto C=O (ppm) | Keto -CH₂- (ppm) | Keto -CH₃ (ppm) | Enol C=O (ppm) | Enol =C- (ppm) | Enol =CH- (ppm) | Enol -CH₃ (ppm) | Other Signals (ppm) |
| This compound | ~202, ~200 | ~58 | ~30 | ~192, ~190 | ~100 | ~98 | ~25 | ~75 (-OCH₂-), ~60 (-OCH₃) |
| Acetylacetone | ~202.5 | ~58.9 | ~30.5 | ~191.8 | ~191.8 | ~100.5 | ~24.5 | - |
| Ethyl Acetoacetate | ~201.0, ~167.2[10] | ~50.2[10] | ~30.2[10] | ~173.0, ~170.0 | ~158.0 | ~85.0 | ~20.0 | ~61.4 (-OCH₂-), ~14.1 (-CH₃)[10] |
| 3-Methyl-2,4-pentanedione | ~205 | ~65 | ~28 | ~195 | ~108 | - | ~22 | ~15 (-CH(CH₃)-) |
Note: Chemical shifts are approximate and can vary with solvent and concentration. Data for this compound is predicted based on analogous structures as experimental data is not widely available in the public domain.
Infrared (IR) Spectroscopy: Probing Functional Groups and Hydrogen Bonding
IR spectroscopy provides valuable information about the functional groups present in a molecule. In the context of β-dicarbonyls, it is particularly useful for identifying the carbonyl stretching frequencies and observing the effects of conjugation and intramolecular hydrogen bonding in the enol tautomer.
Experimental Protocol for ATR-FTIR Analysis
Attenuated Total Reflectance (ATR) is a convenient technique for obtaining IR spectra of liquid samples with minimal preparation.[11]
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small drop of the liquid sample onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Data Acquisition: Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) and a soft tissue.
Caption: General workflow for ATR-FTIR spectroscopic analysis.
IR Spectral Data Comparison
| Compound | C=O Stretch (Keto) (cm⁻¹) | C=O Stretch (Enol) (cm⁻¹) | C=C Stretch (Enol) (cm⁻¹) | O-H Stretch (Enol) (cm⁻¹) |
| This compound | ~1725, ~1705 | ~1640 | ~1600 | ~3200-2500 (broad) |
| Acetylacetone | ~1727, ~1709 | ~1620 | ~1620 | ~3200-2400 (broad) |
| Ethyl Acetoacetate | ~1745 (ester), ~1720 (keto) | ~1650 | ~1600 | ~3200-2500 (broad) |
| 3-Methyl-2,4-pentanedione | ~1720, ~1700 | ~1630 | ~1600 | ~3200-2500 (broad) |
Note: Peak positions are approximate and can be influenced by the physical state of the sample and intermolecular interactions.
The IR spectra of these compounds show characteristic strong absorptions in the carbonyl region (1600-1800 cm⁻¹). The diketo form typically exhibits two C=O stretching bands due to symmetric and asymmetric vibrations. In the enol form, conjugation with the C=C double bond and intramolecular hydrogen bonding lower the C=O stretching frequency. The enol form also displays a C=C stretching band and a very broad O-H stretching band at lower wavenumbers, characteristic of a strong intramolecular hydrogen bond.
Mass Spectrometry (MS): Unveiling Molecular Mass and Fragmentation
Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can aid in structure elucidation.
Experimental Protocol for GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of these relatively volatile compounds.
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[12]
-
GC Separation: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. The compounds are separated based on their boiling points and interactions with the stationary phase of the GC column.
-
Ionization and Mass Analysis: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron ionization, EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.
Caption: General workflow for GC-MS analysis.
Mass Spectrometry Data Comparison
| Compound | Molecular Weight ( g/mol ) | Key Fragment Ions (m/z) |
| This compound | 130.14 | 130 (M⁺), 99 (M⁺ - OCH₃), 85 (M⁺ - CH₂OCH₃), 43 (CH₃CO⁺) |
| Acetylacetone | 100.12 | 100 (M⁺), 85 (M⁺ - CH₃), 58, 43 (CH₃CO⁺, base peak) |
| Ethyl Acetoacetate | 130.14 | 130 (M⁺), 88 (M⁺ - CH₂CO), 69, 43 (CH₃CO⁺, base peak) |
| 3-Methyl-2,4-pentanedione | 114.14 | 114 (M⁺), 99 (M⁺ - CH₃), 71, 43 (CH₃CO⁺, base peak) |
Note: Fragmentation patterns are based on typical electron ionization (EI) mass spectra.
The mass spectra of these compounds generally show a molecular ion peak (M⁺), although it may be weak for some β-dicarbonyls. A prominent peak at m/z 43, corresponding to the acetyl cation (CH₃CO⁺), is a common feature. The fragmentation patterns can be used to differentiate the analogs. For example, this compound is expected to show a loss of a methoxy radical (-OCH₃) leading to a fragment at m/z 99, and loss of a methoxymethyl radical (-CH₂OCH₃) resulting in a fragment at m/z 85. Ethyl acetoacetate shows a characteristic loss of ketene (CH₂CO) from the molecular ion to give a peak at m/z 88.
Conclusion
The spectroscopic analysis of this compound and its analogs provides a clear illustration of how subtle changes in molecular structure are reflected in their NMR, IR, and mass spectra. The dominant influence of keto-enol tautomerism is evident across all techniques. While experimental spectral data for this compound is not as readily available in the public domain as for its more common analogs, its spectroscopic properties can be reasonably predicted based on the established trends observed in this comparative guide. This guide serves as a foundational resource for researchers working with these and similar β-dicarbonyl compounds, aiding in their identification, characterization, and the rational design of new molecules with tailored properties.
References
- 1. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. Solved The 1H, 13C and DEPT 135 NMRs for acetylacetone are | Chegg.com [chegg.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. hmdb.ca [hmdb.ca]
- 6. diverdi.colostate.edu [diverdi.colostate.edu]
- 7. researchgate.net [researchgate.net]
- 8. azom.com [azom.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. bmse000944 Ethyl Acetoacetate at BMRB [bmrb.io]
- 11. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]
- 12. uoguelph.ca [uoguelph.ca]
A Senior Application Scientist's Guide to the Unambiguous Identification of 1-Methoxypentane-2,4-dione in Complex Reaction Mixtures
In the landscape of synthetic chemistry and drug development, absolute certainty in molecular identification is paramount. A reaction assumed to be successful based on thin-layer chromatography (TLC) or crude yield can harbor hidden complexities, such as isomers, co-eluting byproducts, or unreacted starting materials. This guide provides a comprehensive, multi-faceted analytical strategy for the conclusive identification of 1-Methoxypentane-2,4-dione, a β-diketone, within a typical reaction mixture. We will move beyond simple data reporting to explore the causality behind our choice of techniques, establishing a self-validating workflow that ensures the highest degree of scientific integrity.
The primary challenge with β-diketones, including our target molecule, is their existence in a state of equilibrium between diketo and enol tautomers.[1] This phenomenon directly influences the data obtained from spectroscopic methods and must be accounted for in any robust analytical approach.
Figure 1: Keto-enol tautomerism of this compound. The enol form is stabilized by intramolecular hydrogen bonding.
This guide compares three core analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. Each will be assessed for its unique strengths and limitations in the context of this specific analytical challenge.
Gas Chromatography-Mass Spectrometry (GC-MS): The "Gold Standard" for Separation and Initial Identification
GC-MS is the logical first step in analyzing a volatile reaction mixture. Its power lies in coupling the superior separatory capability of gas chromatography with the definitive mass-identification power of mass spectrometry.[2][3] This combination allows us to isolate our target analyte from other components before determining its molecular weight and fragmentation pattern, providing a high-confidence initial identification.[4]
Causality of Experimental Choices
We choose GC-MS first because it addresses the primary challenge of a complex mixture: component separation. Without separation, spectral data from NMR or IR would be a confusing composite of all substances present. The mass spectrometer serves as a highly specific detector, offering much more than the simple presence/absence data from a standard GC-FID detector.[5]
Anticipated Mass Spectrum of this compound
The molecular weight of this compound (C₆H₁₀O₃) is 130.14 g/mol .[6] In electron ionization (EI) MS, we anticipate seeing a molecular ion peak (M⁺) at m/z = 130. The fragmentation pattern is critical for structural confirmation. For β-diketones, fragmentation is well-defined and often involves characteristic losses.[7][8]
| m/z (Mass/Charge) | Possible Fragment Identity | Significance |
| 130 | [C₆H₁₀O₃]⁺ | Molecular Ion (M⁺) |
| 115 | [M - CH₃]⁺ | Loss of a methyl group |
| 99 | [M - OCH₃]⁺ | Loss of the methoxy group |
| 87 | [M - CH₃CO]⁺ | Loss of an acetyl group |
| 43 | [CH₃CO]⁺ | Acetyl cation (often a base peak) |
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Dilute 1-5 µL of the crude reaction mixture in 1 mL of a volatile solvent (e.g., dichloromethane or ethyl acetate). The choice of solvent is critical to ensure it does not co-elute with the analyte of interest.
-
Instrument Setup (Example):
-
Injector: Split/splitless injector at 250°C.
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is chosen for its ability to separate compounds based on boiling point.
-
Oven Program: Start at 50°C for 2 min, then ramp to 250°C at 10°C/min. This gradient ensures separation of volatile starting materials from higher-boiling products.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer Setup:
-
Ion Source: Electron Ionization (EI) at 70 eV. This standard energy level ensures reproducible fragmentation patterns that can be compared to library spectra.
-
Mass Analyzer: Quadrupole, scanning from m/z 40 to 300.
-
Transfer Line Temperature: 280°C to prevent condensation.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Extract the mass spectrum for this peak.
-
Compare the observed molecular ion and fragmentation pattern with the predicted values and library data (e.g., NIST).
-
Workflow Diagram: GC-MS Identification
A typical workflow for GC-MS analysis.
Nuclear Magnetic Resonance (NMR): The Definitive Structural Elucidation
While GC-MS provides strong evidence for the presence and molecular weight of our target, NMR spectroscopy (both ¹H and ¹³C) is the definitive tool for elucidating its precise covalent structure.[9][10] It provides detailed information about the chemical environment of each hydrogen and carbon atom, allowing for unambiguous confirmation and differentiation from isomers.
Causality of Experimental Choices
NMR is essential because mass spectrometry cannot easily distinguish between structural isomers. Furthermore, NMR can directly observe and quantify the keto-enol tautomerism, a key chemical feature of our analyte.[11] The presence of both tautomers in solution will result in two distinct sets of signals, a phenomenon that is itself a strong piece of evidence for the β-diketone structure.[9]
Anticipated ¹H and ¹³C NMR Data for this compound
The following table presents predicted chemical shifts (in ppm) for the major enol form and the minor diketo form in a solvent like CDCl₃. These predictions are based on standard chemical shift tables and an understanding of substituent effects.[12][13][14]
¹H NMR Predictions:
| Assignment (Enol Form) | Predicted δ (ppm) | Multiplicity | Integration | Assignment (Diketo Form) | Predicted δ (ppm) | Multiplicity | Integration |
| -OH (enol) | ~15-16 | broad s | 1H | CH₂ (methylene) | ~3.7 | s | 2H |
| =CH- (enol) | ~5.6 | s | 1H | CH₂ (methoxy) | ~4.1 | s | 2H |
| -OCH₃ (methoxy) | ~3.7 | s | 3H | -OCH₃ (methoxy) | ~3.4 | s | 3H |
| -CH₂- (methoxy) | ~4.2 | s | 2H | CH₃ (acetyl) | ~2.3 | s | 3H |
| CH₃ (acetyl) | ~2.1 | s | 3H | CH₃ (acetyl) | ~2.2 | s | 3H |
¹³C NMR Predictions:
| Assignment (Enol Form) | Predicted δ (ppm) | Assignment (Diketo Form) | Predicted δ (ppm) |
| C=O (acetyl) | ~192 | C=O (both) | ~202 |
| C=O (enolic) | ~180 | CH₂ (methylene) | ~58 |
| =C-O (enolic) | ~100 | CH₂ (methoxy) | ~75 |
| -OCH₃ (methoxy) | ~59 | -OCH₃ (methoxy) | ~59 |
| -CH₂- (methoxy) | ~75 | CH₃ (acetyl) | ~30 |
| CH₃ (acetyl) | ~25 | CH₃ (acetyl) | ~28 |
Experimental Protocol: NMR Analysis
-
Sample Preparation: If possible, purify a small sample of the product via flash chromatography. Dissolve ~5-10 mg of the purified material in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum on a 400 MHz or higher spectrometer.
-
Ensure a sufficient relaxation delay (d1) of at least 5 seconds to allow for accurate integration, especially for the broad enol proton.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ carbons, aiding in assignments.[15]
-
-
2D NMR (Optional but Recommended):
-
For unequivocal assignment, acquire a 2D HMQC or HSQC spectrum to correlate each proton signal with its directly attached carbon.
-
An HMBC spectrum can reveal 2- and 3-bond correlations, confirming the connectivity of the entire carbon skeleton.
-
-
Data Analysis:
-
Reference the spectrum to TMS at 0 ppm.
-
Assign all peaks in the ¹H and ¹³C spectra, paying close attention to chemical shifts, multiplicities, and integrations.
-
Compare the observed signals to the predicted values for both tautomers. The ratio of integrals for corresponding peaks will reveal the keto:enol ratio in the chosen solvent.
-
Workflow Diagram: NMR Structural Elucidation
Workflow for structural confirmation via NMR.
Fourier-Transform Infrared (FTIR) Spectroscopy: Rapid Functional Group Confirmation
FTIR spectroscopy is a rapid, simple, and powerful technique for identifying the functional groups present in a molecule.[16] For this compound, it provides quick, confirmatory evidence of the carbonyl (C=O) and ether (C-O) groups. The influence of the keto-enol tautomerism is distinctly observable in the IR spectrum.[17]
Causality of Experimental Choices
While not as structurally definitive as NMR, FTIR is an excellent complementary technique. Its speed and simplicity make it ideal for quick verification. The key diagnostic feature is the carbonyl stretching region. The presence of multiple C=O stretching frequencies can strongly support the existence of the keto-enol equilibrium, which is a hallmark of a β-diketone.[11]
Anticipated IR Absorption Bands
The IR spectrum will be a composite of both tautomers. The enol form's C=O stretch is at a lower frequency than a typical ketone due to conjugation and strong intramolecular hydrogen bonding.[17]
| Wavenumber (cm⁻¹) | Vibration | Significance |
| ~3400-2700 (broad) | O-H stretch | Intramolecularly H-bonded enol OH group |
| ~2950-2850 | C-H stretch | Aliphatic C-H bonds |
| ~1725 | C=O stretch | Diketo form carbonyls |
| ~1610 | C=O stretch | Enol form carbonyl (conjugated & H-bonded) |
| ~1100 | C-O stretch | Ether linkage |
Experimental Protocol: FTIR Analysis
-
Sample Preparation: As this compound is likely a liquid, the easiest method is Attenuated Total Reflectance (ATR). Place one drop of the purified sample directly onto the ATR crystal.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Record the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Identify the key absorption bands, particularly in the carbonyl region (1550-1750 cm⁻¹) and the fingerprint region.
-
Compare the observed frequencies to the expected values. The broad OH stretch and the shifted C=O stretch around 1610 cm⁻¹ are strong indicators of the enol tautomer.[11]
-
Workflow Diagram: FTIR Functional Group Analysis
Workflow for functional group confirmation via FTIR.
Comparative Summary and Integrated Strategy
No single technique provides the complete picture. True analytical rigor comes from an integrated approach where the results of each method validate the others.[18][19]
| Parameter | GC-MS | NMR Spectroscopy | FTIR Spectroscopy |
| Primary Information | Molecular Weight, Fragmentation Pattern, Purity | Covalent Structure, Isomerism, Tautomer Ratio | Functional Groups |
| Specificity | High (with library matching) | Very High (unambiguous structure) | Moderate (confirmatory) |
| Sensitivity | High (ppb-ppm) | Moderate (mg scale) | Low-Moderate (µg-mg scale) |
| Sample Prep | Simple (dilution) | More involved (purification, deuterated solvent) | Very Simple (neat sample) |
| Key Advantage | Excellent for separating and identifying components in a mixture.[3] | Provides complete, unambiguous structural information.[9] | Rapid, low-cost confirmation of key functional groups.[16] |
| Limitation | Cannot distinguish structural isomers easily. | Requires pure sample; lower throughput. | Provides limited structural connectivity data. |
A Self-Validating Workflow
-
Screening (GC-MS): Begin by analyzing the crude reaction mixture with GC-MS. This confirms the molecular weight (m/z 130) and provides a fragmentation pattern consistent with the target structure. It also reveals the presence of impurities or byproducts.
-
Confirmation (FTIR): After a simple workup or purification, run a quick FTIR. The presence of the characteristic β-diketone carbonyl stretches and broad OH band provides rapid, strong evidence that the correct class of compound has been synthesized.
-
Elucidation (NMR): Finally, use ¹H and ¹³C NMR on the purified sample to provide irrefutable proof of the structure. The data will confirm the precise arrangement of atoms, differentiate it from any potential isomers, and characterize the keto-enol equilibrium, thus completing the analytical picture.
By following this layered approach, where each step validates the last, a researcher can be fully confident in the identity and structure of this compound within their reaction mixture. This level of analytical diligence is the bedrock of reproducible and reliable scientific research.
References
- 1. rsc.org [rsc.org]
- 2. GC-MS Principle, Instrument and Analyses and GC-MS/MS | Technology Networks [technologynetworks.com]
- 3. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 4. Real-Time Gas Analysis and Reaction Monitoring using Mass Spectrometry [hidenanalytical.com]
- 5. Gas Chromatography Mass Spectrometry (GC-MS) | Analysis [scioninstruments.com]
- 6. chemscene.com [chemscene.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
- 11. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scs.illinois.edu [scs.illinois.edu]
- 13. mdpi.com [mdpi.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. scielo.br [scielo.br]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Chemistry: Ketone infrared spectra [openchemistryhelp.blogspot.com]
- 18. wjarr.com [wjarr.com]
- 19. solubilityofthings.com [solubilityofthings.com]
Cross-referencing 1-Methoxypentane-2,4-dione experimental data
An In-Depth Comparative Guide to the Experimental Analysis of 1-Methoxypentane-2,4-dione
Authored by: A Senior Application Scientist
This guide provides researchers, scientists, and drug development professionals with a comprehensive, cross-referenced analysis of this compound. By comparing its experimental data against its foundational parent compound, Acetylacetone (AcAc), we elucidate the significant structural and electronic influence of the C1-methoxy substituent. The methodologies and interpretations presented herein are designed to be self-validating, ensuring technical accuracy and practical applicability in a research setting.
Introduction: The Significance of the Methoxy Substituent in a β-Diketone Framework
This compound belongs to the β-diketone class of compounds, which are pivotal in coordination chemistry, organic synthesis, and materials science. A defining characteristic of β-diketones is their existence as a dynamic equilibrium between keto and enol tautomers.[1][2] This equilibrium is exquisitely sensitive to the electronic and steric nature of its substituents.[3]
The introduction of a methoxy group at the C1 position, adjacent to a carbonyl, fundamentally alters the molecule's electronic landscape compared to the archetypal Acetylacetone. This guide will systematically dissect these changes through a comparative analysis of their physicochemical and spectroscopic properties. Acetylacetone is chosen as the ideal comparator as it provides a clear, unperturbed baseline, allowing for the direct attribution of observed differences to the effects of the methoxy group.
Comparative Physicochemical Properties
The addition of a -OCH₂ group introduces a modest increase in molecular weight and alters intermolecular forces, which is reflected in its physical properties. While experimental values for this compound are not widely published, estimations provide a useful comparison.
| Property | This compound | Acetylacetone (AcAc) | Causality of Difference |
| Molecular Formula | C₆H₁₀O₃[4] | C₅H₈O₂ | Addition of a -CH₂O- unit. |
| Molecular Weight | 130.14 g/mol [4] | 100.12 g/mol | Increased mass from the added methoxy group. |
| IUPAC Name | This compound[4] | Pentane-2,4-dione | Standard nomenclature reflecting the substituent. |
| CAS Number | 6290-50-2[5] | 123-54-6 | Unique registry number. |
| Density (Predicted) | ~1.066 g/cm³[6] | 0.975 g/cm³ | The additional oxygen atom increases polarity and potential for hydrogen bonding, leading to denser packing. |
| Boiling Point (Predicted) | ~184 °C[7] | 140.4 °C | Increased molecular weight and polarity lead to stronger intermolecular forces, requiring more energy to vaporize. |
Workflow for Comprehensive Spectroscopic Analysis
The following workflow provides a systematic approach to characterizing and comparing β-diketones, ensuring a thorough and reproducible analysis.
Caption: General experimental workflow for comparative analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for studying β-diketones because the keto-enol tautomerism is slow on the NMR timescale, allowing for the simultaneous observation and quantification of both forms in solution.[8]
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve ~10-20 mg of the β-diketone sample in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to obtain high-resolution spectra.
-
Acquisition: Acquire a standard one-dimensional ¹H spectrum with 16-32 scans.
-
Processing: Fourier transform the resulting Free Induction Decay (FID). Phase the spectrum and perform baseline correction.
-
Analysis: Integrate the signals corresponding to the keto and enol forms to determine their relative ratio.[9] Assign all peaks based on their chemical shift, multiplicity, and integration.
Comparative ¹H NMR Data Analysis
The presence of the electron-withdrawing methoxy group is expected to deshield adjacent protons and influence the keto-enol equilibrium.
Caption: Labeled protons for ¹H NMR assignment (keto forms).
| Proton Label | Compound | Expected δ (ppm) | Multiplicity | Rationale for Shift/Difference |
| a | 1-MPD | ~3.4 | Singlet | Methoxy protons (-OCH₃), deshielded by the adjacent oxygen. |
| b | 1-MPD | ~4.2 | Singlet | Methylene protons (-C(=O)CH₂O-), strongly deshielded by both the carbonyl and the ether oxygen. |
| c | 1-MPD | ~3.7 | Singlet | Methylene protons between carbonyls (-C(=O)CH₂C(=O)-). |
| d | 1-MPD | ~2.2 | Singlet | Acetyl methyl protons (-C(=O)CH₃). |
| c' | AcAc | ~3.6 | Singlet | Methylene protons between carbonyls. Similar to (c). |
| d' | AcAc | ~2.2 | Singlet | Symmetric acetyl methyl protons. Similar to (d). |
| Enol CH | Both | ~5.5 - 6.0 | Singlet | Vinylic proton of the enol tautomer. |
| Enol OH | Both | ~15 - 17 | Broad Singlet | Strongly deshielded proton due to intramolecular hydrogen bonding. |
Expert Interpretation: The most significant difference is the appearance of signals (a) and (b) in this compound, which directly confirm the presence of the methoxymethyl group. Signal (b) is expected to be the most downfield of the aliphatic protons due to the additive deshielding effects of the adjacent carbonyl and ether oxygen atoms. Furthermore, the electronic pull of the C1-methoxy group may slightly shift the keto-enol equilibrium compared to the nearly symmetric acetylacetone.
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying the key functional groups, particularly the carbonyl (C=O) and hydroxyl (-OH) stretches, which differ between the keto and enol forms.[8]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with isopropanol.
-
Background Scan: Record a background spectrum of the empty ATR stage to subtract atmospheric (CO₂, H₂O) absorptions.
-
Sample Application: Place a single drop of the neat liquid sample directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the spectrum, typically by co-adding 32 or 64 scans over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify and label the characteristic absorption bands.
Comparative IR Data Analysis
The enol form is characterized by a very broad O-H stretch and a lower-frequency C=O stretch due to conjugation and hydrogen bonding.[10] The keto form shows sharp, distinct C=O stretches at higher frequencies.[8]
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Compound(s) | Interpretation |
| O-H stretch (Enol) | 3200 - 2500 (very broad) | Both | Indicates a strongly intramolecularly hydrogen-bonded hydroxyl group, a hallmark of the enol tautomer.[10] |
| C-H stretch (sp³) | 3000 - 2850 | Both | Aliphatic C-H bonds in methyl and methylene groups. |
| C=O stretch (Keto) | 1730 - 1700 | Both | Sharp, distinct peaks corresponding to the non-conjugated ketone groups.[8] |
| C=O stretch (Enol) | 1640 - 1580 | Both | Conjugated carbonyl group in the enol tautomer, weakened and shifted to lower frequency.[8] |
| C-O stretch (Ether) | 1150 - 1085 | 1-MPD | A strong band characteristic of the C-O-C ether linkage, absent in Acetylacetone. |
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and crucial information about the compound's fragmentation pattern, offering insights into its structural stability.
Experimental Protocol: Electron Ionization (EI)-MS
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a Gas Chromatography (GC) inlet for purification and controlled introduction.
-
Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source. This causes ionization and fragmentation.
-
Mass Analysis: Separate the resulting positively charged fragments based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).
-
Detection: Detect the ions to generate a mass spectrum.
-
Analysis: Identify the molecular ion peak (M⁺) and propose logical fragmentation pathways for the major observed fragments.
Comparative MS Data Analysis
| Ion | This compound (m/z) | Acetylacetone (m/z) | Proposed Fragment Identity |
| [M]⁺ | 130 | 100 | Molecular Ion |
| [M-15]⁺ | 115 | 85 | Loss of a methyl radical (•CH₃) |
| [M-31]⁺ | 99 | N/A | Loss of a methoxy radical (•OCH₃) |
| [M-43]⁺ | 87 | 57 | Loss of an acetyl radical (•COCH₃) |
| [M-45]⁺ | 85 | N/A | Loss of the methoxymethyl radical (•CH₂OCH₃) |
| Base Peak | 43 | 43 | Acetyl cation ([CH₃CO]⁺) |
Expert Interpretation: The fragmentation of this compound is predicted to be more complex than that of Acetylacetone. The presence of the ether linkage provides unique fragmentation pathways, such as the loss of a methoxy radical (m/z 99) or a methoxymethyl radical (m/z 85), which would be absent in the Acetylacetone spectrum. The acetyl cation (m/z 43) is expected to be the base peak in both spectra, reflecting the stability of this fragment.
The Crucial Role of Keto-Enol Tautomerism
The equilibrium between the diketo and the chelated enol form is central to the chemistry of β-diketones. The stability of the enol form arises from the formation of a quasi-aromatic six-membered ring via a strong intramolecular hydrogen bond.[3]
Caption: General Keto-Enol Tautomeric Equilibrium in β-Diketones.
For this compound, the R group is -CH₃ and the R' group is -CH₂OCH₃. The electron-donating character of the ether oxygen in the R' group can influence the electronic distribution within the conjugated system of the enol form, potentially shifting the equilibrium constant (K_eq) relative to Acetylacetone, where R and R' are both -CH₃. Quantifying this ratio via ¹H NMR integration in various solvents is a key characterization step.[11]
Conclusion
The substitution of a terminal methyl group in Acetylacetone with a methoxymethyl group to form this compound imposes significant and predictable changes on its analytical data. This guide has demonstrated that:
-
NMR Spectroscopy can unambiguously identify the additional methoxy and methylene protons and can be used to quantify subtle shifts in the keto-enol equilibrium.
-
IR Spectroscopy confirms the presence of the C-O ether linkage and distinguishes the carbonyl environments in the keto and enol forms.
-
Mass Spectrometry reveals unique fragmentation pathways resulting from the ether functionality, providing clear differentiation from its parent compound.
By cross-referencing these experimental techniques, researchers can build a complete and robust analytical profile of this compound, fully accounting for the electronic and structural effects of its C1-substituent.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Substituent effects on keto–enol tautomerization of β-diketones from X-ray structural data and DFT calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. 1-Methoxy-2,4-pentanedione | C6H10O3 | CID 221734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. echemi.com [echemi.com]
- 7. This compound (6290-50-2) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
- 8. mdpi.com [mdpi.com]
- 9. β-Diketone (Beta-diketone) tautomerization ratio determined via 60 MHz benchtop NMR — Nanalysis [nanalysis.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. cdnsciencepub.com [cdnsciencepub.com]
Safety Operating Guide
Navigating the Disposal of 1-Methoxypentane-2,4-dione: A Guide for Laboratory Professionals
In the fast-paced environment of research and drug development, the lifecycle of a chemical reagent extends far beyond the bench. Proper, compliant disposal is not merely a logistical step but a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, technically grounded protocol for the disposal of 1-methoxypentane-2,4-dione (CAS No. 6290-50-2), ensuring the safety of personnel and adherence to regulatory standards.
Immediate Safety Profile & Hazard Characterization
Before handling any waste, it is imperative to understand the intrinsic hazards of the substance. This compound is a beta-diketone, and while a specific, comprehensive Safety Data Sheet (SDS) is not widely available, data from closely related analogues and chemical databases allow for a robust hazard assessment. The primary hazards are associated with its flammability and potential toxicity.
The core principle of disposal is rooted in the chemical's classification as a flammable, non-halogenated organic solvent .[1] This dictates its segregation and ultimate disposal pathway. Under the Resource Conservation and Recovery Act (RCRA), a solvent is classified as a hazardous waste when it is discarded.[2] Liquids with a flash point below 60°C (140°F) are typically classified as ignitable hazardous waste.[3] Given the properties of similar ketones, this compound falls into this category.[4]
| Hazard Profile: this compound & Analogs |
| GHS Hazard Statements |
| H226: Flammable liquid and vapour.[4] H302: Harmful if swallowed.[5] H311 + H331: Toxic in contact with skin or if inhaled (based on analogue data).[6] H315: Causes skin irritation.[7] H319: Causes serious eye irritation.[7] H335: May cause respiratory irritation.[4][7] |
| Personal Protective Equipment (PPE) |
| Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene). Eye/Face Protection: Safety glasses with side-shields or chemical goggles. Skin and Body Protection: Flame-retardant antistatic protective clothing; lab coat. Respiratory Protection: Required if vapors/aerosols are generated or if working outside a fume hood. |
| Chemical Incompatibilities |
| Store separately from: Strong oxidizing agents, reducing agents, strong bases, and metals.[8] |
The Cornerstone of Disposal: Waste Segregation
The single most critical step in chemical waste management is proper segregation.[9][10] Mixing disparate waste streams is not only a violation of regulations but also creates significant safety hazards and complicates the disposal process.
The "why" is crucial: non-halogenated solvents are often recycled as fuel additives for cement kilns.[1] If contaminated with halogenated compounds (containing fluorine, chlorine, bromine, or iodine), this waste stream cannot be fuel-blended. Instead, it requires high-temperature incineration with advanced scrubbers to prevent the formation of highly toxic dioxins and other pollutants, a process that is significantly more expensive.[1]
Therefore, waste this compound must only be collected in a container designated for Non-Halogenated Organic Waste .
Step-by-Step Disposal Protocol
This protocol ensures a self-validating system of safety and compliance from the point of generation to the point of collection.
Step 1: Don Appropriate PPE Before handling the waste container, ensure you are wearing the correct PPE as detailed in the table above. This includes, at a minimum, chemical-resistant gloves, safety goggles, and a lab coat.
Step 2: Select the Correct Waste Container Use only an approved, properly labeled hazardous waste container.[11] This is typically a plastic or metal container provided by your institution's Environmental Health & Safety (EHS) department.[12] The container must be:
-
Clearly Labeled: It must bear a hazardous waste tag that includes the words "Hazardous Waste," the full chemical name(s) of the contents, and the associated hazards (e.g., Flammable, Toxic).[3][13] Do not use abbreviations or chemical formulas.[9]
-
Chemically Compatible: The container material must not react with or be degraded by the solvent.
-
In Good Condition: The container must be free of leaks and have a secure, vapor-tight screw-top cap.[9][12]
Step 3: Transfer the Waste All transfers of waste should be conducted inside a certified chemical fume hood to minimize inhalation exposure.
-
Use a funnel to prevent spills.
-
Ground and bond the container and receiving equipment if transferring larger quantities to prevent static discharge, which can ignite flammable vapors.[4]
-
Do not overfill the container. Leave at least 1 inch of headspace to allow for vapor expansion.[13]
Step 4: Secure and Store the Container
-
Tightly close the container cap immediately after adding waste.[3][13]
-
Store the waste container in a designated Satellite Accumulation Area (SAA).[13]
-
The SAA must be in a cool, dry, well-ventilated area, away from heat and sources of ignition.[4][8]
-
Ensure the container is stored within secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[13]
Step 5: Arrange for Pickup Once the container is approximately three-quarters full, or has been stored for a maximum of three months, arrange for its collection by your institution's EHS or a licensed hazardous waste disposal contractor.[12][13] Follow your institution's specific procedures for requesting a waste pickup.
Emergency Procedures: Spill Management
In the event of a spill, a swift and correct response is critical to mitigate hazards.
For a Minor Spill (manageable by laboratory personnel):
-
Alert Personnel: Immediately notify others in the area.
-
Control Ignition Sources: Extinguish all open flames and turn off spark-producing equipment.[14][15]
-
Ensure Ventilation: Work within a fume hood or ensure the area is well-ventilated.
-
Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or a commercial spill kit to dike and absorb the liquid.[16][17] Work from the outside of the spill inward to prevent spreading.[15]
-
Collect Cleanup Debris: Carefully scoop the absorbent material into a leak-proof container (e.g., a heavy-duty plastic bag or a dedicated bucket).
-
Decontaminate: Wipe down the spill area with soap and water.
-
Dispose of Waste: Seal the container with the cleanup debris, label it as hazardous waste (including the name of the spilled chemical), and arrange for disposal through EHS.[16]
For a Major Spill (large volume, highly ventilated area, or any spill you are not equipped or trained to handle):
-
Isolate: Close doors to the affected area as you leave.
-
Alert: Activate any local emergency alarms and notify your institution's emergency response team (e.g., Public Safety, EHS) and your supervisor.[15] Provide your name, location, the chemical spilled, and the approximate quantity.
-
Await Response: Wait in a safe location for the arrival of trained emergency responders.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
- 1. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 2. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 3. safety.pitt.edu [safety.pitt.edu]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 6290-50-2|this compound|BLD Pharm [bldpharm.com]
- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 7. 1-Methoxy-2,4-pentanedione | C6H10O3 | CID 221734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. 7.2 Organic Solvents [ehs.cornell.edu]
- 11. mlienvironmental.com [mlienvironmental.com]
- 12. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
- 13. campusoperations.temple.edu [campusoperations.temple.edu]
- 14. Hazardous substances: Emergency response – University of Auckland [auckland.ac.nz]
- 15. ehs.princeton.edu [ehs.princeton.edu]
- 16. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
- 17. offices.austincc.edu [offices.austincc.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Methoxypentane-2,4-dione
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of specialized reagents like 1-Methoxypentane-2,4-dione demands a comprehensive understanding of its hazard profile and the implementation of robust safety protocols. This guide provides essential, field-tested guidance on the selection and use of Personal Protective Equipment (PPE), ensuring both your safety and the integrity of your research.
Understanding the Risks: Hazard Profile of this compound
This compound is a versatile compound, but its utility is accompanied by a distinct set of hazards that dictate our PPE strategy. A thorough risk assessment begins with understanding its inherent properties.
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following hazards:
| Hazard Classification | GHS Hazard Statement | Implication for Handling |
| Flammable Liquid | H226: Flammable liquid and vapour | Requires control of ignition sources and measures to prevent static discharge. |
| Skin Irritation | H315: Causes skin irritation[1] | Direct skin contact must be prevented through appropriate gloves and lab attire. |
| Eye Irritation | H319: Causes serious eye irritation[1] | Mandatory eye protection is essential to prevent splashes and vapor contact. |
| Respiratory Irritation | H335: May cause respiratory irritation[1] | Handling should occur in well-ventilated areas; respiratory protection may be needed. |
It is noteworthy that for the closely related compound 2,4-Pentanedione, some safety data sheets also indicate potential for toxicity upon skin contact or inhalation[2]. Given the structural similarity, a cautious approach is warranted. Currently, no specific occupational exposure limits (OELs) have been established for this compound, which further emphasizes the need for stringent adherence to PPE protocols to minimize any potential for exposure[3].
Core PPE Protocol: A Multi-Layered Defense
The selection of PPE is not a matter of preference but a scientifically-driven necessity. The following protocol outlines the minimum PPE requirements for handling this compound in a laboratory setting.
Given its classification as a serious eye irritant, robust eye and face protection is non-negotiable[1].
-
Standard Operations: At a minimum, ANSI Z87.1-compliant safety glasses with side shields must be worn.
-
Splash Hazard: When handling larger quantities (>50 mL) or performing vigorous agitation, a face shield worn over safety goggles is required to provide comprehensive protection against splashes.
To mitigate the risk of skin irritation, a multi-component approach to skin and body protection is essential.
-
Gloves:
-
Material: Chemical-resistant nitrile or neoprene gloves are recommended. Always inspect gloves for any signs of degradation or perforation before use.
-
Practice: Double-gloving is a best practice, especially during procedures with a higher risk of splashes. Contaminated gloves should be removed and replaced immediately, following proper doffing procedures to avoid cross-contamination.
-
-
Laboratory Coat: A flame-resistant lab coat should be worn and fully buttoned. This not only protects against chemical splashes but also provides a barrier in the event of a fire, given the compound's flammability.
-
Apparel: Full-length pants and closed-toe shoes are mandatory to ensure complete skin coverage.
The potential for respiratory tract irritation necessitates careful management of airborne vapors[1].
-
Engineering Controls: All handling of this compound should be conducted within a certified chemical fume hood to maintain vapor concentrations well below any level of concern.
-
Respirator Use: In the rare event that engineering controls are not feasible or during a large-scale spill, a NIOSH-approved air-purifying respirator with organic vapor cartridges is required[4]. A formal respiratory protection program, including fit-testing, is a prerequisite for respirator use.
Operational and Disposal Plans
A proactive approach to safety extends beyond PPE to include well-defined operational and disposal procedures.
Workflow for Safe Handling
The following diagram outlines the critical decision points and safety measures from preparation to post-handling.
Figure 1. Step-by-step workflow for the safe handling of this compound.
Emergency Procedures: Spill and Exposure Response
In the event of an accidental release or exposure, a swift and informed response is critical.
| Scenario | Immediate Action Steps |
| Minor Spill (<50 mL in a fume hood) | 1. Alert nearby personnel. 2. Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill. 3. Use non-sparking tools to collect the absorbed material into a designated hazardous waste container[2]. 4. Decontaminate the area with a suitable solvent. |
| Major Spill (>50 mL or outside a fume hood) | 1. Evacuate the immediate area and alert others. 2. If flammable vapors are present, turn off ignition sources if it is safe to do so. 3. Contact your institution's Environmental Health and Safety (EHS) department immediately. 4. Prevent entry into the affected area. |
| Skin Contact | 1. Immediately remove contaminated clothing. 2. Rinse the affected skin area with copious amounts of water for at least 15 minutes. 3. Seek medical attention. |
| Eye Contact | 1. Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention from an ophthalmologist. |
| Inhalation | 1. Move the affected individual to fresh air. 2. If breathing is difficult, administer oxygen. 3. Seek medical attention. |
Waste Disposal Protocol
Proper disposal is a legal and ethical responsibility to protect our environment.
-
Waste Segregation: All materials contaminated with this compound, including excess reagent, absorbent materials from spills, and contaminated gloves, must be collected in a clearly labeled, sealed hazardous waste container.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Disposal: The sealed container must be disposed of through your institution's EHS-approved hazardous waste disposal program[2]. Do not dispose of this chemical down the drain.
Conclusion
The safe handling of this compound is predicated on a foundational understanding of its hazards and the diligent application of appropriate PPE and handling protocols. By integrating these safety measures into your daily workflow, you foster a culture of safety that protects yourself, your colleagues, and the integrity of your scientific endeavors. Always consult the most recent Safety Data Sheet (SDS) for the specific product you are using and adhere to your institution's safety policies.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
